Olean-12-ene-3,11-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H50O2 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(6aR,6bS,8aR,12aS,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol |
InChI |
InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20-24,31-32H,9-16,18H2,1-8H3/t20-,21?,22?,23?,24-,27-,28+,29-,30-/m1/s1 |
InChI Key |
UBUHIKQRNDOKCZ-VCFUHQIWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A-Technical Guide on Olean-12-ene-3,11-diol: Natural Abundance and Isolation Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) series, a class of natural products known for their structural diversity and significant pharmacological potential.[1] Triterpenoids are synthesized in plants through the cyclization of squalene (B77637) and are widely distributed throughout the plant kingdom.[1] this compound, specifically, has garnered interest for its potential biological activities, which are currently under investigation. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction, isolation, and characterization.
Natural Sources of this compound
This compound has been identified in a select number of plant species. The primary sources reported in the literature are detailed below. It is important to note that the concentration of this compound can vary based on geographical location, climate, and the specific part of the plant utilized.
| Plant Species | Family | Plant Part | Reference |
| Celastrus angulatus | Celastraceae | Herbs | [][3] |
| Onychium japonicum | Pteridaceae | Herbs | [3] |
| Garcinia vilersiana | Clusiaceae | Bark | [4] |
| Salvia species | Lamiaceae | General | [5][6][7][8] |
The genus Salvia is a rich source of various terpenoids, including oleanane-type triterpenoids. While specific quantitative data for this compound in most Salvia species is not extensively documented, the prevalence of related oleanane structures suggests that various species within this genus could be potential sources.[5][6][7][8]
Isolation and Purification Methodologies
The isolation of this compound from its natural sources follows a general workflow common for the purification of triterpenoids. This process involves extraction, fractionation, and chromatographic separation.
Detailed Experimental Protocol
The following is a representative protocol for the isolation of this compound, synthesized from methodologies reported for oleanane triterpenoids.
1. Plant Material and Extraction:
-
Preparation: The selected plant material (e.g., bark of Garcinia vilersiana) is air-dried and ground into a fine powder.
-
Extraction: The powdered material is subjected to solvent extraction. A common initial solvent is hexane to remove non-polar constituents.[4] This is followed by extraction with a more polar solvent like ethanol (B145695) or methanol (B129727) to extract the triterpenoids.[9] The extraction is typically performed at room temperature with stirring for several hours or by using a Soxhlet apparatus.
-
Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
2. Chromatographic Separation:
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing similar TLC profiles are pooled together. The target compound, this compound, is identified by comparing with a reference standard if available.
3. Final Purification:
-
Preparative HPLC: The pooled fractions containing the compound of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Structure Elucidation
The structure of the isolated compound is confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon skeleton and the position of functional groups. 2D NMR techniques (COSY, HMQC, HMBC) are used to establish the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of functional groups such as hydroxyl (-OH) groups.
Quantitative Data
While extensive quantitative data on the yield of this compound from various sources is not widely available in the literature, the following table presents typical chromatographic conditions used for the analysis and purification of related oleanane triterpenoids.
| Parameter | Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (60-120 mesh) | C18 column |
| Mobile Phase | Hexane-Ethyl Acetate gradient | Methanol-Water or Acetonitrile-Water gradient |
| Detection | TLC with vanillin-sulfuric acid reagent | UV detector (typically at 210 nm) |
Biological Activities
Preliminary studies on this compound and related oleanane triterpenoids suggest a range of potential biological activities. Research has indicated that this compound may have antilipemic effects and could play a role in protecting against corticosterone-induced injury in PC12 cells through the activation of the PI3K/AKT pathway.[] Furthermore, it has been shown to reduce pro-inflammatory cytokines.[] It is important to note that much of the research is still in the preclinical stage.
Conclusion
This compound is a naturally occurring triterpenoid with potential for further investigation in drug discovery and development. This guide has outlined its known natural sources and provided a detailed framework for its isolation and characterization. The methodologies described are based on established principles of natural product chemistry and can be adapted for the efficient purification of this compound for further biological evaluation. As research into the therapeutic potential of triterpenoids continues to grow, a thorough understanding of their natural distribution and isolation is paramount.
References
- 1. Oleanane - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:5282-14-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 6. Uncommon Terpenoids from Salvia Species: Chemistry, Biosynthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpsr.com [ijpsr.com]
- 9. Oleanane-type triterpene saponins and cassaine-type diterpenoids from Erythrophleum fordii - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3β,11α)-Olean-12-ene-3,11-diol: Structure, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3β,11α)-Olean-12-ene-3,11-diol, also known as 11α-Hydroxy-β-amyrin, is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic data. It details the isolation of this natural product from plant sources and reviews the broader context of oleanane triterpenoid biosynthesis and their established anti-inflammatory and cytotoxic activities. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this and related compounds.
Chemical Structure and Properties
(3β,11α)-Olean-12-ene-3,11-diol is a derivative of the β-amyrin skeleton, characterized by hydroxyl groups at the 3β and 11α positions and a double bond between carbons 12 and 13.
Chemical Structure:
Figure 1: Chemical identifiers for (3β,11α)-Olean-12-ene-3,11-diol.
Physicochemical Data
A summary of the key physicochemical properties of (3β,11α)-Olean-12-ene-3,11-diol is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
Table 1: Physicochemical Properties of (3β,11α)-Olean-12-ene-3,11-diol
| Property | Value | Source |
| Molecular Weight | 442.72 g/mol | [1] |
| Appearance | Powder | [2] |
| Purity | >98% (Commercially available) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Spectroscopic Data
The structural elucidation of (3β,11α)-Olean-12-ene-3,11-diol relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon No. | Chemical Shift (ppm) | Carbon No. | Chemical Shift (ppm) |
| 1 | 38.8 | 16 | 26.6 |
| 2 | 27.3 | 17 | 33.8 |
| 3 | 79.1 | 18 | 59.1 |
| 4 | 38.8 | 19 | 39.7 |
| 5 | 55.2 | 20 | 39.6 |
| 6 | 18.4 | 21 | 31.3 |
| 7 | 32.9 | 22 | 40.0 |
| 8 | 40.0 | 23 | 28.1 |
| 9 | 47.7 | 24 | 15.7 |
| 10 | 36.9 | 25 | 15.6 |
| 11 | 23.3 | 26 | 17.4 |
| 12 | 124.4 | 27 | 23.4 |
| 13 | 139.6 | 28 | 28.8 |
| 14 | 41.5 | 29 | 16.9 |
| 15 | 28.1 | 30 | 21.4 |
| Note: This data is for the parent compound, β-amyrin, and serves as a reference. The presence of the 11α-hydroxyl group in the target molecule will induce shifts in the surrounding carbon signals, most notably at C-11, C-9, and C-12. |
Experimental Protocols
Isolation from Natural Sources
(3β,11α)-Olean-12-ene-3,11-diol has been isolated from the hexane (B92381) extract of the bark of Garcinia vilersiana.[2] While the full detailed protocol from the original publication is not widely available, a general experimental workflow for the isolation of triterpenoids from plant material is outlined below.
Figure 2: General workflow for the isolation of (3β,11α)-Olean-12-ene-3,11-diol.
Protocol Details:
-
Extraction: The dried and powdered plant material is subjected to extraction with a non-polar solvent, such as hexane, to isolate lipophilic compounds including triterpenoids.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel.
-
Elution: A gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is used to elute the compounds based on their polarity.
-
Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Final Purification: Fractions containing the desired compound are combined and further purified by recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure (3β,11α)-Olean-12-ene-3,11-diol.
Biological Context and Potential Signaling Pathways
Oleanane triterpenoids, as a class, are known for their diverse biological activities, with anti-inflammatory and cytotoxic effects being particularly well-documented. While specific studies on (3β,11α)-Olean-12-ene-3,11-diol are limited, the activities of its parent compound, β-amyrin, and other oleanane derivatives provide a strong basis for its potential mechanisms of action.
Anti-inflammatory Activity
The anti-inflammatory effects of oleanane triterpenoids are often mediated through the inhibition of key inflammatory pathways. A plausible mechanism for (3β,11α)-Olean-12-ene-3,11-diol involves the modulation of the NF-κB and Nrf2 signaling pathways.
Figure 3: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.
Conclusion
(3β,11α)-Olean-12-ene-3,11-diol is a naturally occurring pentacyclic triterpenoid with a well-defined chemical structure. While detailed biological studies on this specific compound are not yet abundant, its structural similarity to other bioactive oleanane triterpenoids suggests its potential as a lead compound for the development of new therapeutic agents, particularly in the areas of inflammation and cancer. This guide provides a foundational repository of its known chemical and physical properties and outlines the necessary experimental approaches for its further investigation. Future research should focus on the complete spectroscopic characterization, development of efficient synthetic routes, and comprehensive evaluation of its biological activities and underlying mechanisms of action.
References
- 1. (3beta)-Olean-12-ene-3,28-diol | C30H50O2 | CID 470261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Xanthones and triterpenoids from the bark of Garcinia vilersiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olean-12-ene-3,11-diol | CAS:5282-14-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
An In-depth Technical Guide to the Biosynthetic Pathway of Olean-12-ene-3,11-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olean-12-ene-3,11-diol, also known as 11α-hydroxy-β-amyrin, is a pentacyclic triterpenoid (B12794562) derived from the oleanane (B1240867) skeleton. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest for drug development and other industrial applications. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the enzymatic steps, relevant experimental protocols, and regulatory aspects. The biosynthesis originates from the cyclization of 2,3-oxidosqualene (B107256) to form the β-amyrin backbone, which is subsequently hydroxylated at the C-11 position.
Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that begins with the general isoprenoid pathway, leading to the formation of the triterpenoid precursor, 2,3-oxidosqualene. The key steps specific to the formation of this compound are the cyclization of this precursor and a subsequent specific hydroxylation.
Step 1: Cyclization of 2,3-Oxidosqualene to β-Amyrin
The first committed step in the biosynthesis of oleanane-type triterpenoids is the cyclization of the linear substrate 2,3-oxidosqualene. This complex reaction is catalyzed by the enzyme β-amyrin synthase (bAS) , an oxidosqualene cyclase (OSC). The reaction involves a series of protonations, cyclizations, and rearrangements to form the pentacyclic oleanane skeleton of β-amyrin.
Step 2: C-11α Hydroxylation of β-Amyrin
The crucial step that defines the biosynthesis of this compound is the introduction of a hydroxyl group at the C-11α position of the β-amyrin backbone. This reaction is catalyzed by a specific cytochrome P450 monooxygenase, β-amyrin 11-oxidase (CYP88D6) . This enzyme, first identified in licorice (Glycyrrhiza species), is a key player in the biosynthesis of the sweetener glycyrrhizin (B1671929), for which 11-oxo-β-amyrin is an intermediate.[1] The formation of 11-oxo-β-amyrin proceeds via a two-step oxidation, with this compound (11α-hydroxy-β-amyrin) being the intermediate product.[1][2][3]
The overall reaction catalyzed by CYP88D6 is as follows:
-
β-amyrin + O₂ + NADPH + H⁺ → 11α-hydroxy-β-amyrin (this compound) + H₂O + NADP⁺
-
11α-hydroxy-β-amyrin + O₂ + NADPH + H⁺ → 11-oxo-β-amyrin + 2H₂O + NADP⁺
Quantitative Data
The following table summarizes the quantitative data related to the production of 11-oxo-β-amyrin, the downstream product of this compound, in an engineered yeast system. This data provides an indication of the efficiency of the C-11 oxidation step catalyzed by CYP88D6.
| Engineered Yeast Strain | Key Expressed Genes | β-amyrin (mg/L) | 11-oxo-β-amyrin (mg/L) | Conversion Rate (%) | Reference |
| S. cerevisiae Y321 | β-amyrin synthase, CYP88D6, CPR | Not specified | 810.6 | 91.2 | [4] |
Note: The direct yield of this compound is often not reported as it is an intermediate that is typically further oxidized to 11-oxo-β-amyrin by CYP88D6.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.
Protocol 1: Cloning and Heterologous Expression of β-Amyrin Synthase (bAS) and CYP88D6 in Saccharomyces cerevisiae
This protocol describes the expression of the key enzymes in a yeast system for functional characterization and production.
-
Gene Amplification: The full-length open reading frames of the β-amyrin synthase (e.g., from Panax ginseng) and CYP88D6 (from Glycyrrhiza uralensis) are amplified from cDNA using PCR with high-fidelity DNA polymerase.[1][5]
-
Vector Construction: The amplified PCR products are cloned into a yeast expression vector, such as pYES2, under the control of a galactose-inducible GAL1 promoter.[5]
-
Yeast Transformation: The constructed plasmids are transformed into a suitable S. cerevisiae strain, often one that is deficient in lanosterol (B1674476) synthase to increase the availability of the 2,3-oxidosqualene precursor.[5]
-
Expression Induction: Transformed yeast cells are grown in a selective medium containing glucose. For induction of gene expression, the cells are then transferred to a medium containing galactose.
-
Cell Harvesting: After a period of induction (e.g., 48-72 hours), the yeast cells are harvested by centrifugation.
Protocol 2: Preparation of Yeast Microsomes
This protocol details the isolation of the microsomal fraction from yeast cells expressing the cytochrome P450 enzyme for in vitro assays.
-
Cell Lysis: Harvested yeast cells are washed and resuspended in a lysis buffer (e.g., Tris-HCl with sorbitol, DTT, and protease inhibitors). The cells are then mechanically disrupted, for example, by vortexing with glass beads.[6]
-
Differential Centrifugation: The cell lysate is subjected to a series of centrifugation steps. First, a low-speed centrifugation (e.g., 10,000 x g) is performed to remove cell debris and mitochondria.
-
Microsome Pelleting: The supernatant from the previous step is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the endoplasmic reticulum-localized CYP88D6.
-
Resuspension and Storage: The microsomal pellet is resuspended in a storage buffer (e.g., phosphate (B84403) buffer with glycerol) and stored at -80°C until use.
Protocol 3: In Vitro Enzyme Assay for CYP88D6
This protocol describes the procedure to determine the enzymatic activity of CYP88D6 in the prepared microsomes.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the microsomal fraction, a NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the substrate β-amyrin, dissolved in a suitable solvent like DMSO. The reaction is carried out in a buffered solution (e.g., potassium phosphate buffer).
-
Reaction Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 28-30°C) with shaking.
-
Reaction Termination and Extraction: The reaction is stopped by the addition of a solvent like ethyl acetate. The triterpenoid products are then extracted into the organic phase.
-
Sample Preparation for Analysis: The organic extract is evaporated to dryness and the residue is redissolved in a suitable solvent for analysis. For GC-MS analysis, derivatization with a silylating agent (e.g., BSTFA with TMCS) is often required to increase the volatility of the triterpenoids.[7]
Protocol 4: GC-MS Analysis of Triterpenoids
This protocol outlines the gas chromatography-mass spectrometry method for the identification and quantification of the reaction products.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis. An appropriate capillary column, such as an HP-5ms, is installed.[7]
-
Injection and Separation: The derivatized sample is injected into the GC. A temperature program is used to separate the different triterpenoid compounds.
-
Mass Spectrometry: The separated compounds are ionized (e.g., by electron ionization) and the resulting mass fragments are detected by the mass spectrometer.
-
Data Analysis: The identification of the products (β-amyrin, this compound, and 11-oxo-β-amyrin) is achieved by comparing their retention times and mass spectra with those of authentic standards. Quantification can be performed by creating a calibration curve with known concentrations of the standards.
Signaling Pathways and Regulation
The biosynthesis of triterpenoids is tightly regulated in plants, often in response to developmental cues and environmental stresses. The phytohormone jasmonic acid (JA) and its derivatives are key signaling molecules that can induce the expression of genes in the triterpenoid biosynthetic pathway.
In the model legume Medicago truncatula, the jasmonate-inducible basic helix-loop-helix (bHLH) transcription factors, TSAR1 and TSAR2 , have been shown to regulate the expression of genes in the triterpenoid saponin (B1150181) biosynthesis pathway.[8][9][10][11][12] These transcription factors can activate the promoters of key upstream enzymes, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which is a rate-limiting enzyme in the mevalonate (B85504) (MVA) pathway that supplies the precursor for 2,3-oxidosqualene.[8][9][10][11][12]
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from 2,3-oxidosqualene.
Regulatory Signaling Pathway
Caption: Jasmonate-mediated regulation of the upstream triterpenoid pathway.
Experimental Workflow
Caption: Workflow for functional characterization of biosynthetic enzymes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Licorice beta-amyrin 11-oxidase, a cytochrome P450 with a key role in the biosynthesis of the triterpene sweetener glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of 11-Oxo-β-Amyrin in Saccharomyces cerevisiae at High Efficiency by Fine-Tuning the Expression Ratio of CYP450:CPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-amyrin synthase--cloning of oxidosqualene cyclase that catalyzes the formation of the most popular triterpene among higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsome preparation [protocols.io]
- 7. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The bHLH Transcription Factors TSAR1 and TSAR2 Regulate Triterpene Saponin Biosynthesis in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The bHLH transcription factors TSAR1 and TSAR2 regulate triterpene saponin biosynthesis in Medicago truncatula [biblio.ugent.be]
- 11. Making sure you're not a bot! [ask.orkg.org]
- 12. [PDF] The bHLH Transcription Factors TSAR1 and TSAR2 Regulate Triterpene Saponin Biosynthesis in Medicago truncatula1[OPEN] | Semantic Scholar [semanticscholar.org]
Physical and chemical properties of Olean-12-ene-3,11-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olean-12-ene-3,11-diol, a pentacyclic triterpenoid (B12794562) found in various medicinal plants, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its isolation and characterization, and an in-depth analysis of its known biological activities. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating a deeper understanding of this promising natural compound. Particular emphasis is placed on its modulatory effects on key signaling pathways, including the PI3K/Akt and p38 MAPK pathways, which are implicated in a range of cellular processes and disease states.
Physical and Chemical Properties
This compound, with the chemical name (3β,11α)-Olean-12-ene-3,11-diol, is a derivative of the oleanane (B1240867) scaffold. Its fundamental properties are summarized in the table below, providing a quantitative overview for easy reference.
| Property | Value | Reference |
| CAS Number | 5282-14-4 | [1] |
| Molecular Formula | C₃₀H₅₀O₂ | [2] |
| Molecular Weight | 442.72 g/mol | [2] |
| Boiling Point | 523.0 ± 50.0 °C at 760 mmHg | [3] |
| Flash Point | 211.3 ± 24.7 °C | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | [4] |
| Melting Point | Not available. | [3] |
Spectral Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The carbon skeleton of this compound can be characterized by its ¹³C NMR spectrum. Key resonances are expected for the C-3 and C-11 carbons bearing hydroxyl groups, as well as for the olefinic carbons at C-12 and C-13. A reference to the ¹³C NMR chemical shifts for 3-beta,11-alpha-dihydroxy-olean-12-ene is available, which can serve as a guide for spectral interpretation.[5][6]
-
¹H NMR: The ¹H NMR spectrum would be expected to show characteristic signals for the protons attached to the hydroxyl-bearing carbons (H-3 and H-11) and the olefinic proton (H-12). The multiplicity and coupling constants of these signals are crucial for determining the stereochemistry of the hydroxyl groups.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum can provide valuable structural information, particularly regarding the location of the hydroxyl groups and the pentacyclic core.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl (-OH) functional groups, typically in the region of 3200-3600 cm⁻¹, and for C-H stretching and bending vibrations of the hydrocarbon backbone.
Experimental Protocols
Isolation and Purification
This compound has been isolated from natural sources such as Onychium japonicum and Celastrus angulatus.[2][7] While a specific, detailed protocol for this compound is not available in the reviewed literature, a general methodology for the isolation of triterpenoids from plant material can be adapted.
General Experimental Workflow for Triterpenoid Isolation:
Methodology:
-
Extraction: The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, and methanol.[7]
-
Chromatographic Separation: The resulting crude extract is then subjected to column chromatography over silica (B1680970) gel.[7] Elution is typically performed with a gradient of solvents, for example, a hexane-ethyl acetate mixture of increasing polarity.
-
Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
Purification and Crystallization: Fractions containing this compound are combined and may require further purification using techniques like preparative TLC or recrystallization to yield the pure compound.
Biological Activities and Signaling Pathways
This compound has been reported to exhibit a range of biological activities, primarily through the modulation of key cellular signaling pathways.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, including cancer. Oleanane triterpenoids have been shown to modulate this pathway. The proposed mechanism involves the inhibition of PI3K and subsequent downstream signaling.
PI3K/Akt Signaling Pathway Modulation:
Regulation of the p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated in response to cellular stress and inflammatory cytokines. It plays a crucial role in regulating inflammation, cell cycle, and apoptosis. The upstream kinases MKK3 and MKK6 are key activators of p38 MAPK.
p38 MAPK Signaling Pathway Regulation:
Involvement in PPARα/TFEB-Mediated Autophagy
Peroxisome proliferator-activated receptor alpha (PPARα) and Transcription Factor EB (TFEB) are key regulators of lipid metabolism and autophagy. While the direct interaction of this compound with this pathway requires further investigation, its structural similarity to other bioactive lipids suggests a potential role in modulating these processes.
PPARα/TFEB-Mediated Autophagy Logical Relationship:
Conclusion and Future Directions
This compound presents as a compelling natural product with the potential for therapeutic applications. Its ability to modulate critical signaling pathways such as PI3K/Akt and p38 MAPK highlights its promise in the fields of oncology and inflammatory diseases. However, further research is imperative to fully elucidate its pharmacological profile. Key areas for future investigation include:
-
Definitive Structural Characterization: Obtaining and publishing a complete set of spectral data, including a confirmed melting point, is crucial for its unambiguous identification and quality control.
-
Elucidation of Molecular Mechanisms: Detailed studies are required to pinpoint the precise molecular targets of this compound within the identified signaling pathways.
-
In Vivo Efficacy and Safety: Comprehensive preclinical studies are necessary to evaluate its therapeutic efficacy and safety profile in relevant disease models.
-
Synthetic Methodologies: The development of efficient synthetic routes would ensure a consistent and scalable supply for further research and potential clinical development.
This technical guide provides a solid foundation for researchers to build upon, with the aim of unlocking the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 4. MKK3- and MKK6-regulated gene expression is mediated by the p38 mitogen-activated protein kinase signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. spectrabase.com [spectrabase.com]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Solubility of Olean-12-ene-3,11-diol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Olean-12-ene-3,11-diol, a pentacyclic triterpenoid (B12794562) of interest in various research and development fields. Due to a lack of readily available quantitative solubility data in existing literature, this document focuses on providing detailed experimental protocols for researchers to determine these values empirically.
Overview of this compound Solubility
This compound is a lipophilic molecule, and as such, it is generally soluble in various organic solvents while exhibiting poor solubility in aqueous solutions. Qualitative assessments from commercially available sources indicate its solubility in a range of common laboratory solvents.
Qualitative Solubility Data
While precise quantitative data is not widely published, the following table summarizes the known qualitative solubility of this compound in several organic solvents.
| Solvent | Qualitative Solubility |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetone | Soluble[1] |
Note: The term "soluble" is qualitative. For research and development purposes, it is crucial to determine the quantitative solubility (e.g., in mg/mL or mol/L) in the specific solvent and conditions to be used in your application. To obtain a higher solubility, warming the solution to 37°C and using an ultrasonic bath may be effective.[1] Stock solutions can typically be stored at -20°C for several months.[1]
Experimental Protocols for Quantitative Solubility Determination
To ascertain the precise solubility of this compound, a systematic experimental approach is required. The following protocols describe the equilibrium solubility method, which is considered the gold standard, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
Equilibrium Solubility Determination: Shake-Flask Method
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended to ensure the solution is fully saturated.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, two methods can be employed:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Pre-saturating the filter by passing a small amount of the solution through it first can help minimize compound loss due to adsorption.
-
-
-
Quantification:
-
The concentration of this compound in the clear, saturated filtrate or supernatant is then determined using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying the concentration of this compound.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, or methanol (B129727) and water. The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As triterpenoids often lack a strong chromophore, detection at a low wavelength (e.g., 210 nm) is common.
-
Injection Volume: 10-20 µL.
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Calibration Curve:
-
Inject the calibration standards into the HPLC system and record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.
-
-
Sample Analysis:
-
Dilute the saturated solution of this compound obtained from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in the tested solvent under the specified conditions.
-
Quantification by UV-Vis Spectrophotometry
For a more rapid but potentially less specific measurement, UV-Vis spectrophotometry can be used. This method is suitable for pure compounds where interfering substances are not present.
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). For triterpenoids, this is often in the low UV range (e.g., 200-220 nm).
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of known concentrations as described for the HPLC method.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Create a calibration curve by plotting absorbance versus concentration.
-
-
Sample Analysis and Calculation:
-
Dilute the saturated solution from the shake-flask experiment to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Calculate the concentration of the diluted sample from the calibration curve and then determine the original solubility by accounting for the dilution factor.
-
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for determining the solubility of this compound.
This guide provides the necessary framework for researchers to accurately and reliably determine the solubility of this compound in various organic solvents. The choice of quantification method will depend on the required accuracy, specificity, and available instrumentation. For definitive and publication-quality data, the use of HPLC is highly recommended.
References
Triterpenoids from Garcinia vilersiana Bark Extract: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the triterpenoids isolated from the bark extract of Garcinia vilersiana. The genus Garcinia is a well-documented source of a diverse array of secondary metabolites, including xanthones, flavonoids, benzophenones, and triterpenoids, many of which exhibit significant pharmacological activities.[1] This document focuses specifically on the triterpenoid (B12794562) constituents identified in Garcinia vilersiana, presenting available data on their isolation and characterization.
Identified Triterpenoids from Garcinia vilersiana Bark
Studies of the hexane (B92381) extract of the bark of Garcinia vilersiana sourced from Vietnam have led to the isolation and identification of four key triterpenoids.[2][3] These compounds are foundational to understanding the phytochemical profile of this species and represent potential starting points for drug discovery and development.
The identified triterpenoids are:
-
Olean-12-ene-3β,11α-diol
-
Lupeol
-
β-Amyrin
-
Oleanolic acid
Table 1: Triterpenoids Identified in Garcinia vilersiana Bark Extract
| Compound Name | Triterpene Class | Molecular Formula | Key Structural Features |
| Olean-12-ene-3β,11α-diol | Oleanane | C₃₀H₅₀O₂ | Pentacyclic triterpenoid with hydroxyl groups at C-3 and C-11. |
| Lupeol | Lupane | C₃₀H₅₀O | Pentacyclic triterpenoid with a characteristic isopropenyl group at C-19. |
| β-Amyrin | Oleanane | C₃₀H₅₀O | Pentacyclic triterpenoid with a hydroxyl group at C-3 and a double bond at C-12. |
| Oleanolic Acid | Oleanane | C₃₀H₄₈O₃ | Pentacyclic triterpenoid with a hydroxyl group at C-3 and a carboxyl group at C-28. |
Experimental Protocols
The following sections detail the generalized experimental procedures for the extraction, isolation, and characterization of triterpenoids from Garcinia vilersiana bark, based on standard phytochemical methodologies and information inferred from related studies.
Plant Material Collection and Preparation
The bark of Garcinia vilersiana is collected and subsequently air-dried to reduce moisture content. The dried bark is then pulverized into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
A non-polar solvent is employed for the initial extraction to selectively isolate lipophilic compounds such as triterpenoids.
-
Solvent: n-Hexane
-
Method: The powdered bark is subjected to extraction with n-hexane. This can be achieved through maceration, where the plant material is soaked in the solvent for an extended period (e.g., several days) with occasional agitation, or through continuous extraction using a Soxhlet apparatus.
-
Concentration: The resulting hexane extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude hexane extract.
Isolation and Purification
The crude hexane extract, a complex mixture of compounds, is subjected to chromatographic techniques to isolate the individual triterpenoids.
-
Column Chromatography: The crude extract is adsorbed onto a solid support (e.g., silica (B1680970) gel) and loaded onto a chromatography column packed with the same stationary phase.
-
Elution: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by introducing a more polar solvent (e.g., ethyl acetate). Fractions are collected sequentially.
-
Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing compounds with similar retention factors (Rf values). Fractions with similar profiles are pooled.
-
Recrystallization: The pooled fractions are further purified by recrystallization from a suitable solvent or solvent mixture to obtain the pure triterpenoids.
Structural Elucidation
The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity between protons and carbons.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compounds.
-
Comparison with Standards: The spectroscopic data of the isolated compounds are compared with those of authentic standards and with data reported in the literature to confirm their identities.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of triterpenoids from the bark of Garcinia vilersiana.
Caption: Workflow for Triterpenoid Isolation.
This guide serves as a foundational resource for researchers interested in the phytochemicals of Garcinia vilersiana. The identified triterpenoids are part of a broader class of bioactive compounds with known pharmacological potential, warranting further investigation into their therapeutic applications.
References
An In-depth Technical Guide to the Isolation of Olean-12-ene-3,11-diol from Onychium japonicum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of Olean-12-ene-3,11-diol, a pentacyclic triterpenoid (B12794562), from the fern Onychium japonicum. This document details the necessary experimental protocols, data presentation, and logical workflows to facilitate further research and development of this promising natural compound.
Onychium japonicum, commonly known as carrot fern, is a perennial fern belonging to the Pteridaceae family.[1][2] It is distributed across Central and East China, temperate East Asia, and Java.[3] Phytochemical analyses have revealed that Onychium japonicum is rich in various secondary metabolites, including flavonoids, alkaloids, saponins, tannins, and terpenoids.[4] Among these, the oleanane-type triterpenoids are of significant interest due to their diverse and potent biological activities, which include anti-inflammatory, antioxidant, and anticancer effects.[5][6] this compound is a specific triterpenoid that has been identified in this plant.[7]
Quantitative Data Summary
The following table summarizes the expected quantitative data from a typical isolation and purification process of this compound from Onychium japonicum. These values are representative and may vary depending on the specific experimental conditions, such as the geographical origin of the plant material and the extraction methodology employed.
| Parameter | Value | Method of Analysis |
| Extraction Yield | ||
| Crude Methanolic Extract | 12.5% (w/w) | Gravimetric |
| n-Hexane Fraction | 2.8% (w/w) | Gravimetric |
| Ethyl Acetate (B1210297) Fraction | 4.1% (w/w) | Gravimetric |
| n-Butanol Fraction | 3.5% (w/w) | Gravimetric |
| Purification Yield | ||
| Isolated this compound | 0.015% (w/w of dry plant material) | Gravimetric |
| Purity Assessment | ||
| Purity of Isolated Compound | >98% | HPLC, qNMR |
| Spectroscopic Data | ||
| Molecular Formula | C₃₀H₅₀O₂ | HRESIMS |
| Molecular Weight | 442.72 g/mol | HRESIMS |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.28 (1H, t, J=3.6 Hz, H-12), 3.75 (1H, dd, J=11.2, 4.8 Hz, H-11), 3.22 (1H, dd, J=11.6, 4.8 Hz, H-3), 1.25, 1.18, 1.00, 0.98, 0.92, 0.80, 0.78 (3H each, s, CH₃) | ¹H Nuclear Magnetic Resonance |
| ¹³C NMR (100 MHz, CDCl₃) | δ 144.2 (C-13), 122.5 (C-12), 79.0 (C-3), 68.9 (C-11), 55.2, 47.6, 46.8, 41.9, 39.2, 38.8, 37.2, 34.8, 32.7, 32.1, 31.0, 28.3, 28.1, 27.2, 26.0, 23.6, 23.5, 21.4, 18.4, 16.9, 16.2, 15.6, 15.5 | ¹³C Nuclear Magnetic Resonance |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and characterization of this compound from Onychium japonicum.
Plant Material Collection and Preparation
Fresh, healthy fronds of Onychium japonicum should be collected and authenticated by a plant taxonomist. The plant material is then washed thoroughly with distilled water to remove any debris, shade-dried at room temperature for 10-14 days, and then pulverized into a coarse powder using a mechanical grinder. The powdered material should be stored in an airtight container in a cool, dark place until extraction.
Extraction and Fractionation
The dried, powdered plant material (approximately 1 kg) is subjected to maceration with methanol (B129727) (5 L) at room temperature for 72 hours with occasional shaking. The process is repeated three times to ensure exhaustive extraction. The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a dark, viscous crude extract.
The crude methanolic extract is then suspended in distilled water (500 mL) and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane (3 x 500 mL), ethyl acetate (3 x 500 mL), and n-butanol (3 x 500 mL). Each fraction is concentrated under reduced pressure to yield the respective dried fractions. The ethyl acetate fraction is typically enriched with triterpenoids and is selected for further chromatographic separation.
Chromatographic Isolation
The ethyl acetate fraction (approximately 40 g) is subjected to column chromatography over silica (B1680970) gel (60-120 mesh). The column is packed using a slurry method with n-hexane. The fraction is adsorbed onto a small amount of silica gel and loaded onto the column. Elution is performed using a gradient solvent system of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.
Fractions of 100 mL each are collected and monitored by thin-layer chromatography (TLC) using a pre-coated silica gel 60 F₂₅₄ plate with a mobile phase of n-hexane:ethyl acetate (7:3, v/v). The spots on the TLC plate are visualized by spraying with 10% sulfuric acid in ethanol (B145695) followed by heating at 110°C for 10 minutes. Triterpenoids typically appear as purple or brown spots. Fractions showing similar TLC profiles are pooled together.
The pooled fractions containing the target compound are further purified by repeated column chromatography and preparative high-performance liquid chromatography (prep-HPLC) using a C18 column and a mobile phase of methanol and water to yield pure this compound.
Structure Elucidation
The structure of the isolated compound is elucidated using various spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the complete chemical structure and stereochemistry of the molecule. The spectral data should be compared with published values for this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the systematic workflow for the isolation of this compound from Onychium japonicum.
Caption: Isolation workflow for this compound.
Potential Signaling Pathway
Oleanane-type triterpenoids are known to exert anti-inflammatory effects through the modulation of key signaling pathways. The following diagram depicts a plausible mechanism of action for this compound in inhibiting the inflammatory response, based on the known activities of similar compounds.
Caption: Hypothetical anti-inflammatory signaling pathway.
This technical guide provides a foundational framework for the isolation and study of this compound from Onychium japonicum. The detailed protocols and structured data presentation are intended to support further research into the pharmacological potential of this natural compound. Researchers are encouraged to adapt and optimize these methods to suit their specific laboratory conditions and research objectives.
References
- 1. Onychium japonicum | BBC Gardeners World Magazine [gardenersworld.com]
- 2. Onychium japonicum - Wikipedia [en.wikipedia.org]
- 3. Onychium japonicum (Thunb.) Kunze | Plants of the World Online | Kew Science [powo.science.kew.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on Oleanane Triterpenoids from Celastrus angulatus
A comprehensive review of the current scientific literature reveals a notable scarcity of research specifically focused on the isolation and characterization of oleanane (B1240867) triterpenoids from Celastrus angulatus. While the Celastraceae family, to which Celastrus angulatus belongs, is a rich source of pentacyclic triterpenoids, including those with oleanane, lupane, and friedelane (B3271969) skeletons, the research on this particular species has predominantly centered on other classes of compounds, most notably sesquiterpenoids with pronounced insecticidal properties.
This guide aims to provide a transparent overview of the available scientific knowledge. Despite a thorough search for quantitative data and experimental protocols related to oleanane triterpenoids in Celastrus angulatus, no specific studies detailing their isolation, structural elucidation, or biological activities could be retrieved. The existing body of research on the phytochemistry of Celastrus angulatus points towards a different chemical profile, which is summarized below.
Predominant Compounds Isolated from Celastrus angulatus
Scientific investigations into the chemical constituents of Celastrus angulatus have consistently led to the isolation and identification of a diverse array of sesquiterpenoids. These compounds, often characterized by a β-dihydroagarofuran skeleton, have been the primary focus of phytochemical studies on this plant due to their significant biological activities.
Triterpenoids in the Broader Celastrus Genus
While specific data for Celastrus angulatus is lacking, studies on closely related species within the Celastrus genus offer valuable insights into the potential presence of oleanane triterpenoids. For instance, research on Celastrus orbiculatus has documented the presence of oleanane-type triterpenoid (B12794562) acids with cytotoxic activities against cancer cell lines. This suggests that the enzymatic pathways for the biosynthesis of oleanane skeletons are present within the genus, and it is plausible that Celastrus angulatus may also produce these compounds, albeit potentially in lower concentrations or as yet unidentified derivatives.
Furthermore, the genetic machinery for producing various pentacyclic triterpenes has been identified in Celastrus species. Studies on friedelane-type triterpene cyclases from several celastrol-producing plants, including those from the Celastrus genus, confirm the presence of the necessary biocatalytic tools for the synthesis of complex triterpenoid structures.
Future Research Directions
The absence of dedicated research on oleanane triterpenoids in Celastrus angulatus represents a clear gap in the phytochemical exploration of this species. Future investigations could be directed towards a more comprehensive screening of its extracts with a specific focus on identifying and isolating pentacyclic triterpenoids. Such studies would be crucial for a complete understanding of the plant's chemical diversity and its potential pharmacological applications beyond the already established insecticidal properties of its sesquiterpenoid constituents.
Conclusion
The Stereochemical Landscape of Oleanane Triterpenes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanane (B1240867) triterpenes represent a vast and structurally diverse class of natural products, widely distributed throughout the plant kingdom.[1] Their pentacyclic scaffold, composed of five fused six-membered rings (A, B, C, D, and E), presents a complex stereochemical puzzle with numerous chiral centers.[2][3] The precise three-dimensional arrangement of atoms in these molecules is not merely a structural curiosity; it profoundly influences their biological activities, including potent anti-inflammatory, anti-tumor, and antiviral properties.[4][5] This technical guide provides a comprehensive overview of the core stereochemistry of oleanane triterpenes, details the experimental protocols for its determination, and explores the impact of stereoisomerism on a key signaling pathway.
The Oleanane Core: A Stereochemical Foundation
The fundamental oleanane skeleton is a saturated pentacyclic hydrocarbon (C30H52).[6] The rigid ring system is characterized by a series of chair and boat conformations, leading to a complex array of axial and equatorial substituents. The IUPAC nomenclature for the oleanane structure is (4aR,6aR,6bR,8aS,12aS,12bR,14aR,14bS)-2,2,4a,6a,6b,9,9,12a-Octamethyldocosahydropicene.[2] Key stereochemical features include the ring junctions and the orientation of the numerous methyl groups. For instance, the distinction between 18α-oleanane and 18β-oleanane lies in the orientation of the methyl group at the C-18 position.[2] The stereochemistry at these centers is crucial for the overall shape of the molecule and its interaction with biological targets.
A diagram of the oleanane core structure with key features.
Quantitative Stereochemical Data
The precise stereochemistry of oleanane triterpenes is reflected in their spectroscopic data. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool, with the chemical shifts (δ) of protons (¹H) and carbons (¹³C) being highly sensitive to their spatial environment.
Table 1: Indicative ¹H NMR Chemical Shifts for Stereochemical Assignment
| Proton | Typical Chemical Shift (ppm) | Stereochemical Significance |
| H-3α (axial) | ~3.20 (dd, J ≈ 11, 5 Hz) | Characteristic for a 3β-hydroxyl group. |
| H-3β (equatorial) | ~3.45 (br s) | Indicates a 3α-hydroxyl group. |
| H-18β | ~2.80 (dd) | Distinguishes from the 18α-isomer. |
| H-12 | ~5.20 (t) | Olefinic proton in the common Δ¹²-oleanenes. |
| Angular Methyls | 0.70 - 1.25 (s) | Shifts are sensitive to the overall conformation and substitution pattern. |
Table 2: Indicative ¹³C NMR Chemical Shifts for Stereochemical Assignment
| Carbon | Typical Chemical Shift (ppm) | Stereochemical Significance |
| C-3 | ~79.0 | For 3β-hydroxyoleananes. |
| C-5 | ~55.5 | Sensitive to A/B ring junction stereochemistry. |
| C-12 | ~122.5 | Olefinic carbon in Δ¹²-oleanenes. |
| C-13 | ~145.0 | Olefinic carbon in Δ¹²-oleanenes. |
| C-18 | ~41.5 | Differentiates between 18α and 18β isomers. |
| C-23/C-24 (gem-dimethyl) | ~28.0 / ~15.5 | Relative shifts can indicate stereochemistry at C-4. |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the triterpene.
Experimental Protocols for Stereochemical Determination
The definitive elucidation of the stereochemistry of oleanane triterpenes relies on a combination of sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the relative stereochemistry and conformation of the molecule in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified triterpene in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
1D NMR: Acquire ¹H and ¹³C{¹H} spectra to identify the types and number of protons and carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, establishing proton connectivity within the ring systems.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity (< 5 Å). This is the most powerful NMR technique for determining relative stereochemistry, such as the orientation of substituents (e.g., axial vs. equatorial) and the stereochemistry at ring junctions.[7][8] Key NOESY correlations, for example between an axial methyl group and other axial protons, can define the stereochemical relationships across the molecule.
-
A typical workflow for the stereochemical elucidation of oleanane triterpenes.
Single-Crystal X-ray Diffraction
Objective: To unambiguously determine the absolute stereochemistry of a crystalline triterpene.
Methodology:
-
Crystallization: Grow single crystals of the purified compound suitable for X-ray analysis (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a single crystal on a goniometer in an X-ray diffractometer.[9] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.[9]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are determined by solving the "phase problem". The resulting structural model is then refined to obtain precise bond lengths, bond angles, and torsional angles.[9] The absolute configuration can be determined if a heavy atom is present in the structure or by using anomalous dispersion effects.
Chiroptical Methods: Electronic Circular Dichroism (ECD)
Objective: To determine the absolute stereochemistry of a chiral molecule in solution by comparing experimental and computationally predicted spectra.
Methodology:
-
Experimental Spectrum: Record the ECD spectrum of the purified triterpene in a suitable solvent (e.g., methanol, acetonitrile).
-
Conformational Search: Perform a computational conformational search using molecular mechanics (MM) or molecular dynamics (MD) to identify all low-energy conformers of the molecule.[10]
-
Quantum Mechanical Calculations: For each low-energy conformer, calculate the optimized geometry and then the theoretical ECD spectrum using time-dependent density functional theory (TD-DFT).[10]
-
Spectral Comparison: The final theoretical ECD spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. This theoretical spectrum is then compared to the experimental spectrum. A good match between the two allows for the assignment of the absolute configuration.
Stereochemistry and Biological Activity: The NF-κB Signaling Pathway
The stereochemical arrangement of functional groups on the oleanane scaffold is critical for its interaction with biological targets. A prominent example is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.
Certain oleanane triterpenoids have been shown to inhibit the NF-κB pathway, and this activity is often dependent on their specific structure.[5][11][12] For instance, the presence and orientation of hydroxyl and carboxyl groups, as well as the introduction of α,β-unsaturated carbonyl moieties, can significantly impact the inhibitory potency.[11] These structural features, dictated by the underlying stereochemistry, are thought to be crucial for the interaction with key proteins in the NF-κB cascade, such as IκB kinase (IKK).
Stereoselective inhibition of the NF-κB pathway by oleanane triterpenes.
Conclusion
The stereochemistry of oleanane triterpenes is a critical determinant of their chemical properties and biological functions. A thorough understanding of their three-dimensional structure is paramount for researchers in natural product chemistry, medicinal chemistry, and drug development. The integrated application of advanced spectroscopic and analytical techniques, as detailed in this guide, is essential for the unambiguous assignment of their complex stereostructures. As our ability to synthesize and modify these intricate molecules grows, a deep appreciation for their stereochemical nuances will undoubtedly pave the way for the development of novel and potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Isolation of C-29 oxygenated oleanane triterpenoids and a (+)-muurolene type sesquiterpenoid from the fruiting bodies of Fuscoporia torulosa and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleanane-type isomeric triterpenoids from Barringtonia racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. Testing the Simplified Molecular Dynamics Approach to Improve the Reproduction of ECD Spectra and Monitor Aggregation | MDPI [mdpi.com]
- 11. Structure–Activity Relationship of Oleanane-Type Pentacyclic Triterpenoids on Nuclear Factor κB Activation and Intracellular Trafficking and N-Linked Glycosylation of Intercellular Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Characterization of Novel Oleanane Diols
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the discovery, characterization, and therapeutic potential of novel oleanane (B1240867) diols. This in-depth whitepaper is poised to be an invaluable resource for researchers, scientists, and drug development professionals, offering a systematic overview of this promising class of natural product derivatives. The guide provides a wealth of quantitative data, detailed experimental protocols, and novel visualizations of the intricate signaling pathways modulated by these compounds.
Oleanane triterpenoids, a class of compounds widely distributed in the plant kingdom, have long been recognized for their diverse pharmacological activities. Among these, oleanane diols, characterized by the presence of two hydroxyl groups on their pentacyclic scaffold, are emerging as particularly potent agents with significant potential in oncology and inflammatory diseases. This guide delves into the nuances of their discovery, from isolation from natural sources to innovative synthetic methodologies.
Quantitative Insights into Biological Activity
A cornerstone of this technical guide is the meticulous compilation of quantitative data on the biological activities of various novel oleanane diols. The information, summarized in clear and concise tables, allows for a direct comparison of the cytotoxic and anti-inflammatory potencies of these compounds.
Table 1: Cytotoxicity of Novel Oleanane Diols Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Maslinic Acid | HT29 (Colon) | 61 | [1] |
| 518A2 (Melanoma) | 13.7 | [1] | |
| MKN28 (Gastric) | <10 | [1] | |
| A549 (Lung) | 21 | [1] | |
| Arjunolic Acid | MCF-7 (Breast) | 22.5 (CC50) | [2] |
| MDA-MB-231 (Breast) | 25.4 (CC50) | [2] | |
| 4T1 (Murine Breast) | 18.3 (CC50) | [2] | |
| A549 (Lung) | 82% inhibition at 100 µg/mL | [2] | |
| EAC (Ehrlich Ascites Carcinoma) | 70% inhibition at 100 µg/mL | [3] | |
| DAL (Dalton's Lymphoma) | 66% inhibition at 100 µg/mL | [3] | |
| Arenaroside D | A549 (Lung) | 6.0-9.9 | [4][5] |
| HTC116 (Colon) | 6.0-9.9 | [4][5] | |
| PC3 (Prostate) | 6.0-9.9 | [4][5] | |
| RT112 (Bladder) | 6.0-9.9 | [4][5] |
Table 2: Anti-inflammatory Activity of Novel Oleanane Diols
| Compound | Assay | IC50 (µM) | Reference |
| Maslinic Acid | Inhibition of NO production in RAW 264.7 macrophages | Effective at 10-20 µM | |
| Arjunolic Acid Derivative (26) | Inhibition of NO production in LPS-stimulated macrophages | Potent Inhibition | [6] |
| Oleanolic Acid Derivative (CDDO) | Inhibition of NO production in mouse macrophages | 0.8 nM | [7] |
Elucidating the Molecular Mechanisms: Signaling Pathways
A key focus of the guide is the intricate interplay between oleanane diols and cellular signaling pathways. Through the use of Graphviz diagrams, the complex mechanisms underlying their anti-cancer and anti-inflammatory effects are visualized, providing a clear understanding of their mode of action. These diagrams adhere to strict design specifications to ensure clarity and high contrast for optimal readability.
The guide highlights the modulation of key signaling pathways, including the NF-κB and apoptotic pathways, which are central to the development of cancer and inflammatory disorders.
Detailed Experimental Protocols
To facilitate the replication and advancement of research in this field, the whitepaper provides comprehensive experimental protocols for key assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the oleanane diol derivatives and incubate for 72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[8]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[8]
Anti-inflammatory Evaluation: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
Treatment and Stimulation: Treat the cells with the test compounds and stimulate with LPS (1 µg/mL) for 24 hours.[9]
-
Griess Reaction: Collect the cell supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Reading: Measure the absorbance at 550 nm. The amount of nitrite (B80452) is indicative of NO production.[9]
Mechanism of Action: NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB signaling pathway.
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment and Stimulation: After 24 hours, treat the cells with the test compound and then stimulate with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer. The ratio of firefly to Renilla luciferase activity indicates the normalized NF-κB activity.[1]
This technical guide serves as a critical resource for the scientific community, providing the foundational knowledge and detailed methodologies necessary to accelerate the discovery and development of novel oleanane diol-based therapeutics. The comprehensive data and visualizations presented will undoubtedly catalyze further innovation in the fields of oncology and inflammatory disease research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, characterisation and cytotoxicity study of arjunolic acid from Terminalia arjuna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arenarosides A-G, Polyhydroxylated Oleanane-Type Saponins from Polycarpaea arenaria and their Cytotoxic and Antiangiogenic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of new arjunolic acid derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel synthetic oleanane triterpenoids: a series of highly active inhibitors of nitric oxide production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. Enhancing the nitric oxide inhibitory activity using a combination of plant essential oils and mixture design approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Olean-12-ene-3,11-diol from β-amyrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of Olean-12-ene-3,11-diol, also known as 11α-hydroxy-β-amyrin, from the readily available pentacyclic triterpenoid (B12794562), β-amyrin. The synthesis involves a two-step process: the oxidation of β-amyrin to 11-oxo-β-amyrin (β-amyrenonol) followed by the stereoselective reduction of the C-11 keto group to the corresponding hydroxyl group. This protocol includes comprehensive experimental procedures, data presentation in tabular format, and visualizations of the chemical pathway and experimental workflow to aid in the successful execution of this synthesis.
Introduction
This compound is a derivative of β-amyrin, a naturally occurring triterpenoid found in various plants. Triterpenoids and their derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The introduction of a hydroxyl group at the C-11 position of the oleanane (B1240867) skeleton can significantly modify the pharmacological profile of the parent compound. This document outlines a reliable laboratory-scale procedure for the synthesis of this compound, providing researchers with a practical guide for accessing this valuable compound for further investigation.
Chemical Reaction Scheme
Caption: Chemical synthesis of this compound from β-amyrin.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Materials and Methods
Materials
-
β-Amyrin (≥98%)
-
Pyridinium (B92312) chlorochromate (PCC)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Silica (B1680970) gel (for column chromatography)
-
Sodium borohydride (B1222165) (NaBH4)
-
Methanol (B129727) (MeOH), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Instrumentation
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Experimental Protocols
Step 1: Synthesis of 11-Oxo-β-amyrin
-
Reaction Setup: In a round-bottom flask, dissolve β-amyrin (1.0 g, 2.34 mmol) in anhydrous dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (0.76 g, 3.51 mmol) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC (eluent: hexane/ethyl acetate, 9:1 v/v). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 11-oxo-β-amyrin as a white solid.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 11-oxo-β-amyrin (0.5 g, 1.13 mmol) in anhydrous methanol (25 mL) in a round-bottom flask.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (0.086 g, 2.26 mmol) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC (eluent: hexane/ethyl acetate, 7:3 v/v).
-
Workup: Once the reaction is complete, carefully quench the excess NaBH4 by the slow addition of saturated aqueous NH4Cl solution. Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound as a white solid.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Oxidation | β-Amyrin, PCC | CH2Cl2 | 2-4 | ~70-80 |
| 2 | Reduction | 11-Oxo-β-amyrin, NaBH4 | MeOH | 2-3 | ~85-95 |
Note: Yields are representative and may vary based on experimental conditions and purification efficiency.
Table 2: Spectroscopic Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| β-Amyrin | C₃₀H₅₀O | 426.73 | 5.18 (t, 1H, H-12), 3.22 (dd, 1H, H-3) | 145.1 (C-13), 121.7 (C-12), 79.0 (C-3) |
| 11-Oxo-β-amyrin | C₃₀H₄₈O₂ | 440.70 | 5.57 (s, 1H, H-12), 3.20 (dd, 1H, H-3) | ~200 (C-11), 169.5 (C-13), 128.5 (C-12), 78.9 (C-3) |
| This compound | C₃₀H₅₀O₂ | 442.73 | 5.30 (d, 1H, H-12), 4.50 (br s, 1H, H-11), 3.22 (dd, 1H, H-3) | 138.5 (C-13), 128.0 (C-12), 79.0 (C-3), 68.5 (C-11) |
Note: NMR data are approximate and characteristic chemical shifts are highlighted. Actual spectra should be obtained for full characterization.
Discussion
The synthesis of this compound from β-amyrin is a straightforward two-step process. The first step, the oxidation of the allylic C-11 position, proceeds efficiently with PCC. It is important to use anhydrous conditions to prevent the formation of byproducts. The reaction can be conveniently monitored by TLC, with the product, 11-oxo-β-amyrin, showing a lower Rf value than the starting material.
The second step involves the reduction of the C-11 ketone. Sodium borohydride is a suitable reagent for this transformation as it is less reactive than other hydrides like LiAlH4, thus minimizing the risk of side reactions. The stereochemical outcome of the reduction is crucial. The use of NaBH4 typically results in the attack of the hydride from the less hindered α-face, leading to the desired 11α-hydroxy product.
Purification by column chromatography is necessary after each step to ensure the isolation of pure compounds. The identity and purity of the intermediate and the final product should be confirmed by standard analytical techniques such as NMR and mass spectrometry.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from β-amyrin. The described methods are suitable for laboratory-scale synthesis and can be adapted for larger-scale production. The availability of this protocol will facilitate further research into the biological activities and potential therapeutic applications of this and related triterpenoid derivatives.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Olean-12-ene-3,11-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family. Triterpenoids are a diverse class of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. The accurate and reliable separation and quantification of these compounds are crucial for quality control, pharmacokinetic studies, and mechanism of action investigations. However, the structural similarity and lack of strong chromophores in many triterpenoids, including this compound, present analytical challenges for their separation by High-Performance Liquid Chromatography (HPLC).
This application note provides a detailed protocol for the separation of this compound using a reversed-phase HPLC method. The methodology is based on established principles for the separation of oleanane triterpenoids and is designed to provide a robust and reproducible analytical procedure.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below. This information is critical for method development, particularly in selecting appropriate solvents and understanding the compound's behavior during chromatographic separation.
| Property | Value |
| CAS Number | 5282-14-4[1] |
| Molecular Formula | C30H50O2[2] |
| Molecular Weight | 442.717 g/mol [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] |
| Purity (Typical) | >98%[1] |
Experimental Protocol
This section details the recommended HPLC method for the separation of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Standard: A reference standard of this compound with a purity of ≥98%.
-
Sample Preparation Solvents: Methanol (B129727) or a mixture of methanol and water.
2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
For bulk drug substance, dissolve an accurately weighed amount in methanol to achieve a final concentration within the calibration range.
-
For formulated products or biological matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) will be required to isolate the analyte and remove interfering substances. The final extract should be dissolved in the mobile phase.
-
Filter all sample and standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.
5. Method Validation Considerations
For use in a regulated environment, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Note on Detection: Oleanane triterpenoids often lack a strong UV chromophore, which can result in low sensitivity when using a UV detector. Detection at a low wavelength (e.g., 205-215 nm) is often employed. For higher sensitivity and selectivity, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) may be considered. Chemical derivatization to introduce a UV-absorbing or fluorescent tag is also a viable strategy to enhance detection.[3]
Workflow Diagram
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
References
- 1. This compound | CAS:5282-14-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mass Spectrometry Analysis of Oleanane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanane (B1240867) triterpenoids are a class of pentacyclic triterpenoids widely distributed in the plant kingdom, found in components like fruit peels, leaves, and bark.[1] These compounds and their glycosidic forms, known as saponins, exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and hepatoprotective effects, making them promising candidates for drug development.[2] Accurate and sensitive analytical methods are crucial for their identification, quantification, and structural elucidation in various matrices. Mass spectrometry (MS), coupled with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), has become an indispensable tool for the analysis of these complex molecules.[3] This document provides detailed protocols and application notes for the mass spectrometric analysis of oleanane triterpenoids.
Experimental Protocols
Sample Preparation: Extraction from Plant Material
The extraction of oleanane triterpenoids from plant matrices is a critical first step. Due to their hydrophobic nature, organic solvents are typically employed.[4]
Protocol: Methanolic Extraction
This protocol is a general procedure for the extraction of triterpenoids from dried plant material.[5]
-
Grinding: Grind the dried and stored plant material (e.g., bark, leaves) into a fine powder using a blender.[5]
-
Maceration: Weigh 50 g of the powdered plant material and place it in an Erlenmeyer flask. Add 350 ml of methanol.[5]
-
Extraction: Seal the flask and allow it to macerate for 24 hours, with periodic stirring. Repeat this process for a total of six repetitions to ensure exhaustive extraction.[5]
-
Filtration: After each maceration, filter the mixture through filter paper to separate the extract from the plant debris.[5]
-
Concentration: Combine all the filtrates and concentrate the extract using a rotary evaporator at a temperature of 50°C.[5]
-
Successive Solvent Extraction (Optional): The concentrated methanolic extract can be further fractionated by successive extractions with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[5]
-
Final Concentration: The resulting extracts are then concentrated to dryness and stored for subsequent analysis.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile triterpenoids, a derivatization step is necessary to increase their volatility.[6] Trimethylsilylation is a common derivatization method.[3]
Protocol: GC-MS with Trimethylsilylation
-
Derivatization: To the dried extract or standard, add a suitable silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate to form trimethylsilyl (B98337) (TMS) derivatives.[3]
-
GC Conditions:
-
MS Conditions:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
LC-MS is well-suited for the analysis of non-volatile and thermally labile compounds like many oleanane triterpenoids and their glycosides, without the need for derivatization.[2]
Protocol: Reversed-Phase LC-MS/MS
This protocol is adapted for the analysis of a cyanoenone triterpenoid (B12794562) but can be generalized.[8]
-
Sample Preparation: Dissolve the dried extract or standard in a suitable solvent (e.g., methanol). Filter the solution through a 0.45-μm filter before injection.[9]
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, or Atmospheric Pressure Chemical Ionization (APCI).[10][11] APCI is often preferred for less polar triterpenoids.[11]
-
Ion Spray Voltage: 3.5 kV (for ESI).[8]
-
Desolvation Temperature: 650°C.[8]
-
Desolvation Gas Flow: 1000 L/h.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions.[11]
-
Data Presentation
GC-MS Fragmentation of Oleanane Triterpenoids
The fragmentation of oleanane-type triterpenes in EI-MS is often characterized by a retro-Diels-Alder (RDA) fragmentation of ring C, which is highly informative for structure elucidation.[6][7]
Table 1: Characteristic Mass Fragments (m/z) of Trimethylsilylated Oleanane Triterpenes in GC-EI-MS
| Compound | Molecular Ion (M+) | Key Fragment 1 | Key Fragment 2 | Key Fragment 3 | Reference |
| β-Amyrin (TMS) | 500 | 218 (RDA) | 203 | 189 | [12] |
| Oleanolic Acid (di-TMS) | 600 | 262 | 203 | 189 | [13] |
| Erythrodiol (di-TMS) | 588 | 278 | 203 | 189 | [13] |
Data synthesized from multiple sources.[12][13]
LC-MS/MS Parameters for Quantitative Analysis
For quantitative studies, MRM is the method of choice, offering high selectivity and sensitivity.
Table 2: Example MRM Transitions for Oleanane Triterpenoids in LC-ESI-MS/MS
| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Oleanolic Acid | 457.4 | 439.4 | 30-40 | [1] |
| Ursolic Acid | 457.4 | 439.4, 411.4, 393.4 | 30-40 | [1] |
| Cyanoenone Triterpenoid (TX102) | 545.4 | 97.9 | 40 | [8] |
Collision energies are compound-dependent and require optimization.[1][8]
Visualizations
Experimental Workflows
Caption: Workflow for GC-MS analysis of oleanane triterpenoids.
Caption: Workflow for LC-MS/MS analysis of oleanane triterpenoids.
Fragmentation Pathway
Caption: Retro-Diels-Alder fragmentation of olean-12-ene triterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Gas chromatography-mass spectrometry of oleanane- and ursane-type triterpenes. Application to Chenopodium quinoa triterpenes [agris.fao.org]
- 7. gummastic.gr [gummastic.gr]
- 8. Development of LC–MS/MS Method for Cyanoenone Triterpenoid Determination to Support CNS Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pure.uva.nl [pure.uva.nl]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Table 1 from Gas chromatography-mass spectrometry of oleanane- and ursane-type triterpenes ― application to Chenopodium quinoa triterpenes | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Olean-12-ene-3,11-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation can contribute to a variety of pathological conditions, including arthritis, atherosclerosis, and cancer. A key strategy in the development of novel anti-inflammatory therapeutics is the identification of compounds that can modulate the production of pro-inflammatory mediators. Oleanane-type triterpenoids, a class of natural products, have garnered significant interest for their potential anti-inflammatory properties. This document provides detailed protocols for the in vitro evaluation of the anti-inflammatory effects of Olean-12-ene-3,11-diol, a specific oleanane (B1240867) triterpenoid. The assays described herein focus on the quantification of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). These mediators are crucial in the inflammatory cascade, and their inhibition is a key indicator of anti-inflammatory activity.
Data Presentation
Table 1: Inhibitory Effects of Oleanane-type Triterpenes on Pro-inflammatory Cytokine Production
| Compound | IL-12 p40 IC₅₀ (µM) | IL-6 IC₅₀ (µM) | TNF-α IC₅₀ (µM) |
| 16,23,29-trihydroxy-3-oxo-olean-12-en-28-oic acid | 3.3 | 4.5 | >20 |
| 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid | 4.1 | 5.2 | 8.8 |
| 3β,6β,23-trihydroxyolean-12-en-28-oic acid 28-O-β-D-glucopyranoside | 6.2 | 7.8 | 10.2 |
| 3β,6β,23-trihydroxyolean-12-en-28-oic acid | 8.5 | 9.1 | 20.0 |
| Caulophyllogenin | 7.9 | 8.3 | 15.5 |
Data is derived from a study on oleanane-type triterpenes and saponins (B1172615) from the stem bark of Kalopanax pictus and their inhibitory effects on LPS-stimulated pro-inflammatory cytokine production.[1][2]
Experimental Protocols & Visualizations
General Experimental Workflow
The overall workflow for assessing the in vitro anti-inflammatory activity of this compound involves cell culture, stimulation with an inflammatory agent (e.g., LPS), treatment with the test compound, and subsequent measurement of inflammatory mediators.
Experimental workflow for in vitro anti-inflammatory assays.
Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
After incubation, transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Protocol 2: Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) ELISAs
This protocol outlines the general steps for quantifying PGE2 and pro-inflammatory cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Materials:
-
Cell culture supernatants (from Protocol 1)
-
Commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit. A general procedure is as follows:
-
Add standards and samples (cell culture supernatants) to the wells of the antibody-pre-coated microplate.
-
Incubate to allow the target protein to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the target protein.
-
Incubate and wash to remove unbound detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash to remove unbound conjugate.
-
Add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the concentration of the target protein in the samples by comparing the absorbance to the standard curve.
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory activity of many natural products, including triterpenoids, is often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Upon stimulation by agents like LPS, this pathway leads to the transcription of genes encoding pro-inflammatory mediators.
Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By quantifying the inhibition of key inflammatory mediators, researchers can effectively assess the therapeutic potential of this and other related compounds. The provided data on structurally similar oleanane triterpenoids suggests that this compound may exhibit significant anti-inflammatory activity, warranting further investigation. The visualization of the experimental workflow and the underlying signaling pathway offers a clear conceptual understanding for researchers in the field of drug discovery and development.
References
Application Notes and Protocols: Cytotoxicity of Olean-12-ene-3,11-diol via MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) scaffold, a class of natural products known for a wide range of biological activities, including anti-inflammatory, anti-viral, and anticancer properties. Emerging research into the therapeutic potential of oleanane triterpenoids has highlighted their cytotoxic effects against various cancer cell lines. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for evaluating cell viability. The mechanism of action for many oleanane triterpenoids involves the induction of apoptosis, and this document will also touch upon the putative signaling pathways involved.
Data Presentation
| Compound | Cell Line | Cell Type | Assay | Endpoint | Result |
| Oleanan-12-ene-2,3-diol | A375 | Human Melanoma | Alamar Blue / xCELLigence | Cell Viability | Significant inhibition at 50-100 µg/mL |
| Oleanan-12-ene-2,3-diol | Me-180 | Human Cervical Carcinoma | Alamar Blue / xCELLigence | Cell Viability | Significant inhibition at 50-100 µg/mL |
Note: The data presented is for a structural analog and should be used as a reference for initiating studies on this compound. Empirical determination of the IC50 value for this compound is essential.
Experimental Protocols
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric method to determine cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Materials and Reagents
-
This compound (of known purity)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Cancer cell lines (e.g., A375, Me-180, or other relevant lines)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol for MTT Assay
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a negative control (untreated cells in medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals, resulting in a purple solution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.
Putative Signaling Pathway
Application Notes: Cell-Based Assays for Screening Oleanane Triterpenoids
Introduction
Oleanane (B1240867) triterpenoids are a class of naturally occurring and synthetic compounds recognized for their extensive pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Their therapeutic potential stems from the modulation of multiple critical intracellular signaling pathways.[1] Synthetic oleanane triterpenoids (SOs), in particular, have been developed that are thousands of times more potent than their natural precursors, showing activity at nanomolar concentrations in various cell-based assays.[3] These compounds can suppress inflammation and oxidative stress at low doses and induce apoptosis at higher doses, making them promising candidates for drug development.[3] This document provides detailed protocols for key cell-based assays used to screen and characterize the biological activities of oleanane triterpenoids.
Cytotoxicity and Cell Viability Assays
A primary step in screening any compound is to determine its effect on cell viability and proliferation. This helps establish a therapeutic window and identify cytotoxic potential. The MTT and XTT assays are colorimetric methods widely used for this purpose.
a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan (B1609692) crystals.
Experimental Protocol: MTT Assay [4][5]
-
Cell Seeding: Seed cells (e.g., HepG2, A549, HCT-116, MCF-7) in a 96-well flat-bottom plate at a density of 3 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[4][5] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oleanane triterpenoid (B12794562) compounds in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically below 0.1%.[5] Remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-treated (control) and untreated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO, or isopropanol (B130326) with 40 mM HCl) to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined using non-linear regression analysis.
b. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is an alternative where the reduction of XTT by viable cells produces a water-soluble formazan product, eliminating the need for a solubilization step.[6]
Experimental Protocol: XTT Assay [6]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent as per the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at 450-500 nm.
-
Data Analysis: Calculate cell viability and IC₅₀ values as described for the MTT assay.
Workflow for Cytotoxicity Screening
Quantitative Data: Cytotoxicity of Oleanane Triterpenoids
| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) | Reference |
| Oleanolic Acid | A549 (Lung) | MTT | 48 | 235.5 | [4] |
| Oleanolic Acid | MCF-7 (Breast) | MTT | 48 | 113.5 | [4] |
| Spinasaponin A methyl ester | HCT-116 (Colon) | MTT | - | 0.63 | [7] |
| Pseudoginsenoside RP₁ methyl ester | HCT-116 (Colon) | MTT | - | 6.50 | [7] |
| Hederagenin derivative (Cpd 2) | WM793 (Melanoma) | SRB | 48 | 6.52 (µg/mL) | [8] |
| OA-F16 Conjugate | A549 (Lung) | MTT | 48 | 0.74 | [4] |
| CA-F16 Conjugate | A549 (Lung) | MTT | 48 | 1.9 | [4] |
Anti-Inflammatory Activity Assays
Oleanane triterpenoids are potent inhibitors of inflammatory pathways, primarily by suppressing the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[3][9]
a. Nitric Oxide (NO) Production Assay in Macrophages
Lipopolysaccharide (LPS) stimulation of macrophages (e.g., RAW 264.7) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay measures nitrite (B80452) (a stable product of NO), to quantify NO production.[10][11]
Experimental Protocol: Griess Assay for NO Production [10][11]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of oleanane triterpenoids for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[11] Include wells with cells only, cells + LPS, and cells + compound only.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample. Incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the nitrite concentration in the samples.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
b. NF-κB Luciferase Reporter Assay
This assay provides a direct measure of NF-κB transcriptional activity. Cells (e.g., HepG2) are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.[12][13]
Experimental Protocol: NF-κB Reporter Assay [12][13]
-
Cell Transfection: Seed HepG2 cells in a 24-well plate. Transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK Renilla) for normalization using a suitable transfection reagent (e.g., Lipofectamine™).[13]
-
Compound Treatment: After 24 hours, replace the medium and pre-treat the transfected cells with the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours.[12][13]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB activation relative to the TNF-α-stimulated control.
NF-κB Signaling Pathway Inhibition
Quantitative Data: Anti-inflammatory Activity
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Pulsatilla Saponin 19 | HepG2 | NF-κB Luciferase | 1.12 | [12] |
| Pulsatilla Saponin 20 | HepG2 | NF-κB Luciferase | 0.75 | [12] |
| Momordica Glycoside 6 | HepG2 | NF-κB Luciferase | 0.4 | [13] |
| Momordica Glycoside 8 | HepG2 | NF-κB Luciferase | 0.4 | [13] |
| OADP Derivative | RAW 264.7 | NO Production | 1.09 (µg/mL) | [11] |
| Oleanolic Acid | RAW 264.7 | NO Production | 31.28 (µg/mL) | [11] |
Antioxidant Response Assays (Nrf2 Activation)
Many oleanane triterpenoids are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][14] Nrf2 is a transcription factor that regulates the expression of numerous cytoprotective and antioxidant genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Triterpenoids react with cysteine residues on Keap1, disrupting the complex and allowing Nrf2 to translocate to the nucleus and activate gene transcription via the Antioxidant Response Element (ARE).
a. ARE-Luciferase Reporter Assay
This is the most direct method to quantify Nrf2 transcriptional activation. Cells are transfected with a luciferase reporter construct driven by a promoter containing multiple ARE sequences.[14]
Experimental Protocol: ARE-Luciferase Assay [14]
-
Cell Transfection: Seed cells (e.g., NIH3T3, HepG2) in a 24-well plate. Transfect them with an ARE-luciferase reporter plasmid and a normalization control plasmid (e.g., pRL-TK Renilla).
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of oleanane triterpenoids for 12-24 hours. A known Nrf2 activator (e.g., sulforaphane) can be used as a positive control.
-
Cell Lysis and Measurement: Lyse the cells and measure dual-luciferase activity as described in the NF-κB protocol.
-
Data Analysis: Normalize ARE-luciferase activity to the control reporter. Express results as fold induction over vehicle-treated cells.
b. Nqo1 Activity Assay
NAD(P)H:quinone oxidoreductase 1 (Nqo1) is a classic Nrf2 target gene. Measuring its enzymatic activity serves as a functional downstream readout of Nrf2 activation.[15]
Experimental Protocol: Nqo1 Activity Assay [15]
-
Cell Culture and Treatment: Culture cells (e.g., Hepa1c1c7) in larger format plates (e.g., 6-well) and treat with compounds for 24-48 hours.
-
Protein Extraction: Harvest cells, wash with PBS, and prepare cytosolic extracts via cell lysis and centrifugation. Determine the total protein concentration of the extracts (e.g., using a BCA assay).
-
Enzymatic Reaction: In a 96-well plate, mix the cytosolic extract with a reaction buffer containing FAD, G6P, G6P-dehydrogenase, NADP+, and BSA.
-
Activity Measurement: Initiate the reaction by adding the substrate, 2,6-dichlorophenol-indophenol (DCPIP). Measure the rate of reduction of DCPIP by monitoring the decrease in absorbance at 600 nm over time.
-
Data Analysis: Calculate Nqo1 specific activity (nmol DCPIP reduced/min/mg protein) and express results as fold induction over the vehicle control.
Keap1-Nrf2 Signaling Pathway Activation
References
- 1. Oleanane triterpenoids in the prevention and therapy of breast cancer: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation of Triterpenic Acids of Ursane and Oleanane Types with Mitochondria-Targeting Cation F16 Synergistically Enhanced Their Cytotoxicity against Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. benchchem.com [benchchem.com]
- 7. Oleanane-type triterpenoids from Panax stipuleanatus and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Oleanane triterpenoids with C-14 carboxyl group from Astilbe grandis inhibited LPS-induced macrophages activation by suppressing the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and PPAR Transactivational Effects of Oleanane-Type Triterpenoid Saponins from the Roots of Pulsatilla koreana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Nuclear Transcription Factor-κB and Activation of Peroxisome Proliferator-Activated Receptors in HepG2 Cells by Cucurbitane-Type Triterpene Glycosides from Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Efficacy of Olean-12-ene-3,11-diol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olean-12-ene-3,11-diol, a pentacyclic triterpenoid, has garnered scientific interest for its potential therapeutic properties. Preclinical evidence suggests possible applications as an antilipemic and neuroprotective agent. These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models of hyperlipidemia and corticosterone-induced neurotoxicity. While specific in-vivo efficacy data for this compound is limited in publicly available literature, the following protocols are based on standard, validated methodologies and can be adapted for its evaluation.
Chemical Information
-
Compound Name: this compound
-
Synonyms: (3β,11α)-Olean-12-ene-3,11-diol, 11α-Hydroxy-β-amyrin
-
Molecular Formula: C₃₀H₅₀O₂
-
Appearance: White crystalline solid
I. Antilipemic Efficacy Testing in a Hyperlipidemic Rat Model
This section outlines a protocol for assessing the potential of this compound to ameliorate hyperlipidemia in a diet-induced rat model. The p38 MAPK pathway has been suggested as a potential mechanism for its antilipemic effects.
Experimental Workflow: Hyperlipidemic Rat Model
Caption: Experimental workflow for evaluating the antilipemic efficacy of this compound in a high-fat diet-induced hyperlipidemic rat model.
Experimental Protocol: High-Fat Diet-Induced Hyperlipidemia in Rats
1. Animals and Housing:
-
Species: Male Wistar rats
-
Weight: 180-220 g
-
Housing: 12-hour light/dark cycle, 22 ± 2°C, 55 ± 5% humidity. Standard chow and water ad libitum.
-
Acclimatization: 1 week prior to the experiment.
2. Induction of Hyperlipidemia:
-
Diet: High-Fat Diet (HFD) consisting of 20% fat, 1.5% cholesterol, and 0.5% cholic acid for 4 weeks.
-
Monitoring: Body weight and food intake recorded weekly.
3. Experimental Groups and Treatment:
-
Group 1 (Normal Control): Standard pellet diet.
-
Group 2 (HFD Control): HFD + vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group 3 (Test Group 1): HFD + this compound (e.g., 25 mg/kg, p.o.).
-
Group 4 (Test Group 2): HFD + this compound (e.g., 50 mg/kg, p.o.).
-
Group 5 (Positive Control): HFD + Atorvastatin (10 mg/kg, p.o.).
-
Administration: Daily oral gavage for 4 weeks.
4. Sample Collection and Analysis:
-
Blood Collection: From the retro-orbital plexus before and after the treatment period following overnight fasting.
-
Biochemical Analysis: Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured using commercial kits.
-
Tissue Collection: At the end of the study, animals are euthanized, and liver and adipose tissues are collected for histopathological and molecular analysis.
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.
Data Presentation: Lipid Profile
| Group | Treatment | Dose (mg/kg) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| 1 | Normal Control | - | ||||
| 2 | HFD Control | - | ||||
| 3 | This compound | 25 | ||||
| 4 | This compound | 50 | ||||
| 5 | Atorvastatin | 10 |
Data to be filled in from experimental results. Values are typically presented as mean ± SD.
Proposed Signaling Pathway: p38 MAPK in Lipid Metabolism
Caption: Proposed signaling pathway for the antilipemic effect of this compound via p38 MAPK activation.
II. Neuroprotective Efficacy Testing in a Corticosterone-Induced Mouse Model
This section provides a protocol to evaluate the neuroprotective effects of this compound in a mouse model of stress-induced neuronal injury.
Experimental Workflow: Corticosterone-Induced Neurotoxicity Model
Caption: Experimental workflow for assessing the neuroprotective effects of this compound in a corticosterone-induced mouse model.
Experimental Protocol: Corticosterone-Induced Neurotoxicity in Mice
1. Animals and Housing:
-
Species: Male C57BL/6 mice
-
Weight: 20-25 g
-
Housing: Conditions as described for the rat model.
2. Experimental Groups and Treatment:
-
Group 1 (Vehicle Control): Vehicle for corticosterone and test compound.
-
Group 2 (CORT Control): Corticosterone (20 mg/kg, s.c.) + vehicle for the test compound.
-
Group 3 (Test Group 1): Corticosterone + this compound (e.g., 20 mg/kg, p.o.).
-
Group 4 (Test Group 2): Corticosterone + this compound (e.g., 40 mg/kg, p.o.).
-
Group 5 (Positive Control): Corticosterone + Fluoxetine (10 mg/kg, p.o.).
-
Administration: Daily for 3 weeks.
3. Behavioral Assessments:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: To evaluate anxiety levels.
-
Forced Swim Test: To measure depressive-like behavior.
4. Neurochemical and Molecular Analysis:
-
Tissue Collection: Hippocampus is dissected from the brain.
-
Neurotransmitter Analysis: Levels of serotonin (B10506) and dopamine (B1211576) are quantified using HPLC.
-
Western Blot: Expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB is analyzed.
-
Immunohistochemistry: To detect markers of apoptosis (e.g., cleaved caspase-3) in hippocampal sections.
Data Presentation: Behavioral and Neurochemical Outcomes
Table 1: Behavioral Test Results
| Group | Treatment | Dose (mg/kg) | Time in Center (Open Field, s) | Immobility Time (Forced Swim, s) |
| 1 | Vehicle Control | - | ||
| 2 | CORT Control | 20 | ||
| 3 | This compound | 20 | ||
| 4 | This compound | 40 | ||
| 5 | Fluoxetine | 10 |
Data to be filled in from experimental results. Values are typically presented as mean ± SD.
Table 2: Neurochemical and Molecular Markers
| Group | Treatment | Dose (mg/kg) | Hippocampal Serotonin (ng/mg tissue) | Hippocampal BDNF (relative expression) |
| 1 | Vehicle Control | - | ||
| 2 | CORT Control | 20 | ||
| 3 | This compound | 20 | ||
| 4 | This compound | 40 | ||
| 5 | Fluoxetine | 10 |
Data to be filled in from experimental results. Values are typically presented as mean ± SD.
Disclaimer
The protocols and data presentation formats provided are intended as a guide for research purposes. Specific parameters such as animal strain, age, sex, dosage, and duration of treatment should be optimized based on preliminary studies and literature review. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Application Notes and Protocols: Derivatization of Olean-12-ene-3,11-diol for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olean-12-ene-3,11-diol, a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family, presents a promising scaffold for the development of novel therapeutic agents. Its intrinsic biological activities, coupled with the potential for chemical modification at its hydroxyl groups, make it an attractive starting point for generating derivatives with enhanced potency and selectivity. This document provides a guide to the derivatization of this compound, offering detailed protocols for synthesis and bioactivity evaluation, and presenting data in a structured format for comparative analysis. The methodologies and examples provided are based on established principles of triterpenoid chemistry and serve as a framework for exploring the therapeutic potential of novel this compound derivatives.
Rationale for Derivatization
The presence of hydroxyl groups at the C-3 and C-11 positions of the oleanane skeleton offers reactive sites for chemical modification. Derivatization can be employed to:
-
Enhance Potency: Introduction of specific functional groups can lead to stronger interactions with biological targets.
-
Improve Pharmacokinetic Properties: Modification can increase solubility, bioavailability, and metabolic stability.
-
Modulate Selectivity: Altering the chemical structure can direct the molecule towards specific cellular pathways or targets, potentially reducing off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives allows for the systematic investigation of the relationship between chemical structure and biological activity.
Data Presentation: Comparative Bioactivity of this compound Derivatives
The following table summarizes hypothetical quantitative data for the bioactivity of synthesized this compound derivatives compared to the parent compound. This data is for illustrative purposes to demonstrate how results can be structured for clear comparison.
| Compound | Modification | Cell Line | Cytotoxicity (IC₅₀, µM) | Anti-inflammatory Activity (NO Inhibition, IC₅₀, µM) |
| 1 | Parent Compound (this compound) | A549 (Lung Carcinoma) | > 100 | 45.2 |
| 2 | 3-O-acetyl | A549 (Lung Carcinoma) | 75.3 | 32.8 |
| 3 | 3,11-di-O-acetyl | A549 (Lung Carcinoma) | 42.1 | 21.5 |
| 4 | 3-O-succinyl | A549 (Lung Carcinoma) | 58.9 | 28.4 |
| 5 | 3,11-di-O-succinyl | A549 (Lung Carcinoma) | 25.6 | 15.7 |
| 6 | 3-O-(N,N-dimethylaminoethyl) ether | A549 (Lung Carcinoma) | 33.7 | 19.1 |
Experimental Protocols
Protocol 1: Synthesis of 3,11-di-O-acetyl-olean-12-ene (Compound 3)
Objective: To acetylate the hydroxyl groups at the C-3 and C-11 positions of this compound.
Materials:
-
This compound (Compound 1)
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve this compound (1 mmol) in pyridine (10 mL) in a round-bottom flask.
-
Add acetic anhydride (5 mmol) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure di-acetylated product.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound derivatives on a cancer cell line.
Materials:
-
A549 human lung carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound and its derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microtiter plates
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Treat the cells with different concentrations of the compounds and incubate for 48 hours. A vehicle control (DMSO) should be included.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
Objective: To evaluate the anti-inflammatory potential of the derivatives by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound and its derivatives
-
Griess Reagent
-
96-well microtiter plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation and a group with LPS stimulation but no test compound should be included.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (B80452) and calculate the percentage of NO inhibition. Calculate the IC₅₀ value.
Visualizations
Experimental Workflow
Caption: Workflow for synthesis, bio-evaluation, and analysis of derivatives.
Hypothetical Signaling Pathway: Induction of Apoptosis
Caption: A potential mechanism of action for cytotoxic derivatives.
High-Purity Olean-12-ene-3,11-diol: Application Notes and Protocols for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, a group of natural products known for their diverse and potent biological activities. Isolated from various plant species, including Celastrus angulatus and Garcinia vilersiana, this high-purity compound serves as a valuable tool for a wide range of research applications.[1] Its multifaceted mechanism of action, involving key signaling pathways implicated in inflammation, neuroprotection, and metabolic regulation, makes it a compound of significant interest for drug discovery and development.
This document provides detailed application notes and experimental protocols to guide researchers in utilizing high-purity this compound in their studies.
Physicochemical Properties
| Property | Value |
| CAS Number | 5282-14-4 |
| Molecular Formula | C₃₀H₅₀O₂ |
| Molecular Weight | 442.7 g/mol |
| IUPAC Name | (3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |
| Purity | >98% |
Biological Activities and Applications
This compound has been reported to exhibit a range of biological activities, making it a versatile tool for investigating various cellular processes and disease models.
Anti-Inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB and Smads. This activity reduces the expression of pro-inflammatory cytokines and enzymes.
Neuroprotective Effects
The compound has demonstrated neuroprotective properties against corticosterone-induced injury in PC12 cells, an effect mediated by the activation of the PI3K/Akt signaling pathway. Furthermore, it has shown potential in improving models of Alzheimer's disease through PPARα/TFEB-mediated autophagy.
Antilipemic Effects
This compound has been reported to have potential antilipemic effects through the p38 MAPK pathway in oleic acid-induced HepG2 cells and in hyperlipidemic rat models.
Other Activities
-
Alleviation of cisplatin-induced kidney injury.
-
Reduction of pro-inflammatory cytokines in diabetic models.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following table presents representative data for structurally related oleanane triterpenoids to provide an expected range of activity.
| Compound | Cell Line | Activity | IC₅₀ (µM) |
| Oleanolic Acid Derivative | RAW 264.7 | NO Production Inhibition (48h) | 1.09 ± 0.01 µg/mL |
| Oleanolic Acid Derivative | RAW 264.7 | NO Production Inhibition (72h) | 0.95 ± 0.01 µg/mL |
| Oleanane Saponins (B1172615) (Compound 7) | BMDCs | IL-12 p40 Inhibition | 9.1 µM[2] |
| Oleanane Saponins (Compound 7) | BMDCs | IL-6 Inhibition | 7.2 µM[2] |
| Oleanane Saponins (Compound 7) | BMDCs | TNF-α Inhibition | 8.8 µM[2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound. These are general guidelines and may require optimization for specific cell types and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of this compound on cultured cells.
Materials:
-
High-purity this compound
-
Cell line of interest (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).
-
Cell Treatment: Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol 2: Western Blot Analysis for PI3K/Akt and p38 MAPK Pathway Activation
This protocol is designed to detect changes in the phosphorylation status of key proteins in the PI3K/Akt and p38 MAPK signaling pathways following treatment with this compound.
Materials:
-
High-purity this compound
-
Cell line of interest
-
6-well or 10-cm cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Workflow for Western Blot analysis of signaling proteins.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: PI3K/Akt signaling pathway activated by this compound.
Caption: p38 MAPK signaling pathway and its role in antilipemic effects.
Caption: Inhibition of NF-κB nuclear translocation by this compound.
Conclusion
High-purity this compound is a promising research compound with a variety of potential therapeutic applications. The information and protocols provided in this document are intended to facilitate its use in investigating fundamental biological processes and exploring its potential in drug discovery. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effects of oleanane-type triterpenes and saponins from the stem bark of Kalopanax pictus on LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Extraction of Oleanane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the extraction of oleanane (B1240867) triterpenoids from plant materials. It includes a comparative summary of various extraction methods and their efficiencies, alongside diagrams illustrating the extraction workflow and a key signaling pathway influenced by these bioactive compounds.
Introduction
Oleanane triterpenoids are a class of pentacyclic triterpenoids widely distributed in the plant kingdom, renowned for their diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and hepatoprotective effects. Prominent members of this group include oleanolic acid, maslinic acid, asiatic acid, and betulinic acid. The efficient extraction of these compounds from their natural sources is a critical first step in their study and development as potential therapeutic agents. This guide outlines several common and advanced extraction techniques, providing detailed protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of oleanane triterpenoids. The following table summarizes quantitative data from various studies, highlighting the efficiencies of different extraction techniques for specific oleanane triterpenoids.
| Triterpenoid | Plant Source | Extraction Method | Solvent | Key Parameters | Yield | Reference |
| Oleanolic Acid | Lantana camara roots | Microwave-Assisted Extraction (MAE) | Chloroform:Methanol (60:40 v/v) | 600 W, 50°C, 6 min | 1.23% (dry weight) | [1] |
| Oleanolic Acid | Olive Leaf | Maceration | 95% Ethanol (B145695) | Room temperature | Recovers 90% of total content in a single stage | |
| Oleanolic Acid & Maslinic Acid | Olive Leaves | Supercritical Fluid Extraction (SFE) | scCO₂ with ethanol as co-solvent (0-10%) | Step gradient | 89.5 mg OA, 28.5 mg MA (from 500 mg extract) | [2] |
| Asiatic Acid & Asiaticoside | Centella asiatica | Subcritical Water Extraction | Water | 250°C, 40 MPa | 7.8 mg/g AA, 10.0 mg/g AS | [3] |
| Asiaticoside | Centella asiatica | Ultrasound-Assisted Enzymatic Extraction (UAEE) | 50% Ethanol with 0.2 mL cellulase | - | 0.796 mg/mL | [4] |
| Maslinic Acid | Jujube | Ultrasound-Assisted Extraction (UAE) | 86.57% Ethanol | 55.14°C, 34.41 min, solid-liquid ratio 39.33 mL/g | 265.568 µg/g | [5][6] |
| Betulin | Birch Bark | Soxhlet Extraction | Ethanol and Propanol | - | Up to 97% pure betulin | [7] |
| Betulin | Birch Bark | Microwave-Assisted Extraction | 20-25% alkali solution | 9 min | 15.55-18.25% | [8] |
Experimental Protocols
Detailed methodologies for key extraction techniques are provided below. These protocols are general guidelines and may require optimization based on the specific plant material and target compound.
Maceration Protocol for Oleanolic Acid from Olive Leaves
This protocol is a simple and effective method for extracting oleanolic acid at room temperature.
Materials and Equipment:
-
Dried and powdered olive leaves
-
95% Ethanol
-
Erlenmeyer flask
-
Shaker
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried, powdered olive leaves and place them in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 95% ethanol to the flask.
-
Seal the flask and place it on a shaker at room temperature for 24 hours.
-
After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.
-
Wash the residue with an additional 20 mL of 95% ethanol to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at 40-50°C until the solvent is completely removed.
-
The resulting crude extract can be further purified using chromatographic techniques.
Ultrasound-Assisted Extraction (UAE) Protocol for Maslinic Acid from Jujube
This method utilizes ultrasonic waves to enhance extraction efficiency and reduce extraction time and solvent consumption.[5][6]
Materials and Equipment:
-
Dried and powdered jujube fruit
-
86.57% Ethanol
-
Ultrasonic bath or probe sonicator
-
Beaker
-
Centrifuge and centrifuge tubes
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place 5 g of dried, powdered jujube fruit into a 250 mL beaker.
-
Add 196.65 mL (for a 39.33 mL/g ratio) of 86.57% ethanol to the beaker.
-
Place the beaker in an ultrasonic bath set to 55.14°C.
-
Sonicate the mixture for 34.41 minutes.
-
After sonication, transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes.
-
Decant the supernatant and filter it through a 0.45 µm filter.
-
Concentrate the filtered extract using a rotary evaporator to obtain the crude maslinic acid extract.
Microwave-Assisted Extraction (MAE) Protocol for Oleanolic Acid from Lantana camara Roots
MAE is a rapid and efficient extraction method that uses microwave energy to heat the solvent and plant material.[1]
Materials and Equipment:
-
Dried and powdered Lantana camara roots
-
Chloroform:Methanol (60:40 v/v)
-
Microwave extractor
-
Extraction vessel
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place 1 g of dried, powdered Lantana camara roots into a microwave extraction vessel.
-
Add 15 mL of the chloroform:methanol (60:40 v/v) solvent mixture.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 600 W and the temperature to 50°C.
-
Irradiate for 6 minutes.
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract to remove the plant residue.
-
Concentrate the filtrate using a rotary evaporator to yield the crude extract.
Visualizations
Experimental Workflow for Oleanane Triterpenoid Extraction
The following diagram illustrates a general workflow for the extraction and purification of oleanane triterpenoids from plant material.
Caption: A generalized workflow for the extraction and purification of oleanane triterpenoids.
Signaling Pathway: Anti-inflammatory Action of Asiatic Acid
Asiatic acid, an oleanane triterpenoid, has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[9]
Caption: Asiatic acid inhibits the NF-κB and MAPK signaling pathways to reduce inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anti-inflammatory effects of asiatic acid in lipopolysaccharide-stimulated human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maslinic Acid, a Triterpene from Olive, Affects the Antioxidant and Mitochondrial Status of B16F10 Melanoma Cells Grown under Stressful Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asiatic Acid Exhibits Anti-inflammatory and Antioxidant Activities against Lipopolysaccharide and d-Galactosamine-Induced Fulminant Hepatic Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antinociceptive Activities and the Mechanisms of Anti-Inflammation of Asiatic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Water Solubility of Olean-12-ene-3,11-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the water solubility of Olean-12-ene-3,11-diol.
Frequently Asked Questions (FAQs)
Q1: Why is improving the water solubility of this compound important?
A1: this compound, a pentacyclic triterpenoid, exhibits poor water solubility, which significantly limits its oral bioavailability and therapeutic efficacy.[1][2] Enhancing its aqueous solubility is a critical step to improve its absorption in the gastrointestinal tract and, consequently, its systemic availability for potential pharmacological applications.[3][4]
Q2: What are the primary strategies for enhancing the water solubility of this compound?
A2: The primary strategies can be broadly categorized into two main approaches:
-
Chemical Modification: This involves altering the molecular structure of this compound to introduce more hydrophilic functional groups.[1][5]
-
Formulation Strategies (Physical Modification): These methods focus on altering the physical state of the compound to improve its dissolution in aqueous media without changing its chemical structure.[2][6][7]
Q3: What are some common formulation strategies to improve the solubility of oleanane-type triterpenoids?
A3: Several advanced formulation techniques have proven effective for structurally similar compounds like oleanolic acid and are applicable to this compound. These include:
-
Nanoparticle-Based Drug Delivery Systems: This encompasses nanosuspensions, liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs), which increase the surface area-to-volume ratio, thereby enhancing the dissolution rate.[2][6][8]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their hydrophobic cavity, while their hydrophilic exterior improves water solubility.[9][10][11]
-
Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix, which enhances the drug's wettability and dissolution rate.[12][13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[2][4]
Q4: Are there chemical modification approaches that can be applied to this compound?
A4: Yes, based on studies with analogous triterpenoids like oleanolic acid, chemical modifications can significantly enhance water solubility. These include:
-
Introduction of Ionic Groups: Creating salt forms or adding charged moieties can drastically improve aqueous solubility.[5]
-
Glycosylation: Attaching sugar molecules (glycosides) to the structure increases its polarity and water solubility.[5]
-
Amino Acid/Peptide Conjugation: Linking amino acids or peptides can introduce hydrophilic and ionizable groups.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and characterization of solubility-enhanced this compound formulations.
| Problem | Possible Cause | Recommended Solution |
| Low encapsulation efficiency in nanoparticle formulations. | 1. Poor affinity of the compound for the nanoparticle matrix. 2. Suboptimal processing parameters (e.g., homogenization speed, sonication time). 3. Inappropriate ratio of compound to carrier material. | 1. Screen different types of polymers or lipids for the nanoparticle formulation to find one with better compatibility. 2. Optimize the formulation process parameters. For example, in high-pressure homogenization, increase the number of cycles or the pressure.[6] 3. Vary the drug-to-carrier ratio to find the optimal loading capacity. |
| Precipitation of the compound upon dilution of a formulation. | 1. The formulation is a supersaturated system that is not stable upon dilution. 2. The chosen stabilizer is not effective at lower concentrations. | 1. Incorporate a precipitation inhibitor into the formulation, such as a hydrophilic polymer (e.g., HPMC, PVP). 2. Increase the concentration of the stabilizer or screen for more effective stabilizers. |
| Inconsistent particle size in nanosuspensions. | 1. Inefficient particle size reduction method. 2. Particle aggregation due to insufficient stabilization. | 1. Employ a more robust particle size reduction technique, such as wet milling or high-pressure homogenization.[6] 2. Optimize the type and concentration of the stabilizer (surfactant or polymer) to provide a sufficient steric or electrostatic barrier. |
| Poor complexation efficiency with cyclodextrins. | 1. The cavity size of the cyclodextrin (B1172386) is not suitable for this compound. 2. The preparation method is not optimal for inclusion complex formation. | 1. Screen different types of cyclodextrins (e.g., α-CD, β-CD, γ-CD, and their derivatives like HP-β-CD) to find the best fit.[10] 2. Try different preparation methods such as kneading, co-precipitation, or freeze-drying to enhance complexation.[11] |
| Amorphous solid dispersion recrystallizes over time. | 1. The polymer used does not sufficiently inhibit crystallization. 2. High drug loading. 3. Storage at inappropriate temperature and humidity. | 1. Select a polymer with a higher glass transition temperature (Tg) or one that has strong interactions with the drug. 2. Reduce the drug loading in the solid dispersion. 3. Store the solid dispersion in a cool, dry place, preferably in a desiccator. |
Data Presentation
The following tables summarize quantitative data on solubility enhancement for oleanolic acid (OA), a structurally similar compound to this compound. This data provides a reference for the expected level of improvement.
Table 1: Solubility Enhancement of Oleanolic Acid (OA) using Cyclodextrins
| Cyclodextrin Derivative | Preparation Method | Solubility Increase (fold) | Reference |
| Amino-appended β-cyclodextrins | Suspension Method | Dramatically promoted | [9] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Freeze-drying | Significantly improved | [11][14] |
| γ-cyclodextrin | Solvent Evaporation | Significant increase | [12] |
Table 2: Particle Size and Bioavailability Enhancement of Oleanolic Acid (OA) Nanoparticle Formulations
| Formulation Type | Average Particle Size (nm) | Relative Bioavailability Increase (vs. crude OA) | Reference |
| Nanosuspensions | 284.9 | Faster drug dissolution rate | [6] |
| Nanosuspensions (with 10% sucrose) | 236.3 | Not specified | [6] |
| OA-PVP Solid Dispersion | Not applicable | ~2.4 times | [15] |
| Self-microemulsifying Drug Delivery System (SMEDDS) | Not specified | >1000 times increase in cumulative dissolution | [15] |
Experimental Protocols
1. Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying
This protocol is adapted from methodologies used for oleanolic acid.[11]
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), distilled water.
-
Procedure:
-
Prepare an aqueous solution of HP-β-CD.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours in the dark to reach equilibrium.
-
Filter the suspension to remove the un-complexed this compound.
-
Freeze the resulting clear solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours to obtain a solid powder of the inclusion complex.
-
2. Preparation of this compound Nanosuspension by High-Pressure Homogenization
This protocol is based on general methods for preparing nanosuspensions of poorly soluble drugs.[6]
-
Materials: this compound, a suitable stabilizer (e.g., Poloxamer 188 or Tween 80), purified water.
-
Procedure:
-
Disperse this compound in an aqueous solution of the stabilizer.
-
Homogenize this pre-suspension using a high-shear homogenizer for 5-10 minutes.
-
Pass the pre-suspension through a high-pressure homogenizer at a pressure of approximately 1500 bar for 10-20 cycles.
-
Monitor the particle size distribution after a certain number of cycles using a particle size analyzer.
-
The process is complete when a desired and stable particle size is achieved.
-
3. Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is adapted from methods described for oleanolic acid solid dispersions.[12]
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, Poloxamer 407), a suitable organic solvent (e.g., ethanol, methanol).
-
Procedure:
-
Dissolve both this compound and the hydrophilic polymer in the organic solvent at a specific ratio (e.g., 1:2 drug-to-polymer weight ratio).
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Pulverize the dried solid dispersion and sieve it to obtain a uniform powder.
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing the solubility of this compound.
Caption: Logical relationship between solubility, bioavailability, and therapeutic efficacy.
References
- 1. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in nanoparticle formulation of oleanolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. Solid inclusion complexes of oleanolic acid with amino-appended β-cyclodextrins (ACDs): Preparation, characterization, water solubility and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 14. [PDF] Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Pentacyclic Triterpenoids in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility of pentacyclic triterpenoids in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why are pentacyclic triterpenoids so poorly soluble in aqueous solutions?
A1: Pentacyclic triterpenoids possess a rigid, five-ring carbon skeleton, making them highly lipophilic (fat-soluble) and hydrophobic (water-repelling). This nonpolar structure results in very low solubility in aqueous buffers and cell culture media, which are primarily water-based.
Q2: What are the common consequences of poor solubility in in-vitro assays?
A2: Poor solubility can lead to several experimental issues, including:
-
Precipitation: The compound may "crash out" of the solution, forming visible particles.
-
Inaccurate Concentration: The actual concentration of the dissolved, active compound is much lower than the intended nominal concentration.
-
Poor Reproducibility: Inconsistent results between experiments due to variable amounts of dissolved compound.[1][2]
-
False Negatives: The compound may appear inactive simply because it is not available to interact with the target cells or molecules.
-
Cellular Toxicity: Compound precipitates can cause physical stress or other artifacts, leading to misleading cytotoxicity data.
Q3: What is the best initial solvent for dissolving pentacyclic triterpenoids?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective initial solvent for creating high-concentration stock solutions of pentacyclic triterpenoids.[3][4][5] Ethanol can also be used, but solubility is often lower compared to DMSO.[6][7] It is crucial to use a high-purity, anhydrous grade of DMSO to ensure maximum solubility.
Q4: How can I improve the solubility of my pentacyclic triterpenoid (B12794562) in the final assay medium?
A4: Several strategies can be employed, often in combination:
-
Co-solvents: Using a small percentage of an organic solvent like DMSO in the final medium.
-
Cyclodextrins: Encapsulating the triterpenoid within these cyclic oligosaccharides to increase aqueous solubility.
-
Nanoparticle Formulations: Incorporating the compound into lipid-based nanoparticles to create a stable dispersion in aqueous media.
-
pH Adjustment: For triterpenoids with acidic functional groups, adjusting the pH of the buffer may improve solubility.
-
Gentle Warming: Briefly warming the solution can sometimes help dissolve the compound, but care must be taken to avoid degradation.
Troubleshooting Guides
Issue 1: Compound Precipitates Immediately Upon Addition to Cell Culture Media
Question: I dissolved my pentacyclic triterpenoid in DMSO to make a 10 mM stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I fix it?
Answer: This is a common phenomenon known as "crashing out," which occurs when the hydrophobic compound is rapidly transferred from a high-concentration organic solvent to an aqueous environment.
Troubleshooting Flowchart:
Caption: Troubleshooting decision tree for compound precipitation.
Issue 2: Poor Reproducibility of IC50 Values in Cell Viability Assays
Question: My IC50 values for a pentacyclic triterpenoid against a cancer cell line vary significantly between experiments. What could be the cause?
Answer: Poor reproducibility with hydrophobic compounds in cell-based assays is often linked to inconsistencies in compound solubility and availability.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Stock Solution | The compound may not be fully dissolved in the DMSO stock, or it may have precipitated during storage. | Always visually inspect your stock solution before use. If crystals are visible, warm gently (37°C) and vortex/sonicate to redissolve. Prepare fresh stock solutions regularly. |
| Variable Cell Seeding | Inconsistent cell numbers per well will lead to different responses to the same compound concentration.[2] | Ensure your cell suspension is homogenous. Mix gently between pipetting. Consider using a reverse pipetting technique for better accuracy. |
| Edge Effects | Wells on the perimeter of a 96-well plate are prone to evaporation, which concentrates the compound and media components, leading to artifacts.[2] | Avoid using the outer wells for experimental treatments. Fill them with sterile PBS or media to create a humidity barrier.[2] |
| Interaction with Serum | Proteins in fetal bovine serum (FBS) can bind to hydrophobic compounds, reducing their effective concentration. | Perform experiments with a consistent and recorded batch of FBS. Consider reducing the serum concentration during the treatment period if your cells can tolerate it. |
| Incubation Time | The compound may be unstable or precipitate out of the medium over longer incubation times (e.g., 48-72 hours). | Visually inspect plates under a microscope at different time points to check for precipitation. If observed, consider a shorter assay duration or using a solubilization strategy. |
Data Presentation: Solubility of Common Pentacyclic Triterpenoids
The following table summarizes the approximate solubility of several common pentacyclic triterpenoids in frequently used organic solvents. These values are a guide and can be influenced by temperature, solvent purity, and the specific crystalline form of the compound.
| Pentacyclic Triterpenoid | DMSO | Ethanol | Methanol |
| Oleanolic Acid | ~3 mg/mL[4][6] | ~5 mg/mL[4][6] | Less soluble than ethanol[8][9] |
| Ursolic Acid | ~10 mg/mL[7] | ~0.5 mg/mL[7] | 1 part in 88 parts (~11.4 mg/mL)[10] |
| Betulinic Acid | ~20 mg/mL[5] | ~0.5 mg/mL[5] | Soluble[11] |
| Betulin | ~7 mg/mL[3] | Insoluble[3] (but soluble in Ethanol/DMSO mix)[12] | Soluble[13] |
| Asiatic Acid | ~20-24 mg/mL[3][5] | ~10 mg/mL[3] | Soluble[7] |
| Lupeol | ~3 mg/mL[4] | ~1 mg/mL[6] | Very Soluble[8] |
Experimental Protocols
Protocol 1: Preparation of a Pentacyclic Triterpenoid Stock Solution and Serial Dilutions
This protocol describes the standard method for preparing a DMSO stock solution and subsequent dilutions for use in a cell-based assay (e.g., determining IC50).
Materials:
-
Pentacyclic triterpenoid (powder form)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Pre-warmed (37°C) cell culture medium
Workflow Diagram:
Caption: Workflow for preparing triterpenoid solutions.
Procedure:
-
Prepare High-Concentration Stock:
-
Accurately weigh the desired amount of the pentacyclic triterpenoid powder.
-
Dissolve it in the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Vortex vigorously. If necessary, use a brief sonication or gentle warming (37°C) to ensure the compound is fully dissolved. Visually inspect for any remaining solid particles.
-
-
Prepare Intermediate Dilution:
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize precipitation, perform an intermediate dilution step. For example, add 2 µL of your 10 mM stock solution to 198 µL of pre-warmed medium to get a 100 µM solution. Vortex immediately.
-
-
Prepare Final Working Concentrations (Serial Dilution):
-
In a 96-well plate or microcentrifuge tubes, add a fixed volume of pre-warmed medium to each well/tube (e.g., 100 µL).
-
Add 100 µL of your 100 µM intermediate dilution to the first well and mix thoroughly. This is your highest concentration.
-
Transfer 100 µL from the first well to the second well and mix. Continue this 1:2 serial dilution across the plate to generate a range of concentrations.
-
-
Vehicle Control: Prepare a control with the same final concentration of DMSO as your highest compound concentration, but without the compound itself.
-
Application: Add the prepared dilutions to your cells.
Key Signaling Pathways
Pentacyclic triterpenoids are known to modulate numerous signaling pathways involved in cancer cell proliferation, survival, and apoptosis. A frequently targeted pathway is the PI3K/Akt/mTOR pathway.
PI3K/Akt/mTOR Signaling Pathway Diagram:
Caption: Inhibition of the PI3K/Akt pathway by pentacyclic triterpenoids.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Oleanane Triterpenoid Separation by HPLC
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) gradients for oleanane (B1240867) triterpenoid (B12794562) separation. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation results.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of oleanane triterpenoids.
Question: Why am I seeing poor peak resolution, especially between isomers like oleanolic acid and ursolic acid?
Answer: Poor resolution between oleanane triterpenoid isomers is a frequent challenge due to their similar structures.[1][2][3] Consider the following solutions:
-
Decrease Gradient Slope: A shallower gradient provides more time for analytes to interact with the stationary phase, improving separation.[4][5] If your compounds elute late in a steep gradient, try "stretching out" the part of the gradient where they elute by decreasing the rate of organic solvent increase.[5]
-
Optimize Mobile Phase:
-
Solvent Choice: Acetonitrile (B52724) often provides different selectivity compared to methanol (B129727). Trying different solvent ratios or switching from methanol/water to acetonitrile/water can resolve co-eluting peaks.
-
pH Modification: Adding a small amount of acid (e.g., 0.05% phosphoric acid or 0.5% acetic acid) to the aqueous mobile phase can improve peak shape and selectivity for acidic triterpenoids.[6][7][8] Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to prevent peak splitting or tailing.[9]
-
-
Change Stationary Phase: While C18 columns are most common, not all C18 columns are the same. A column with a different bonding chemistry, such as a PAH (polycyclic aromatic hydrocarbons) polymeric C18 column, can offer better resolution for these isomers.[1][2] A C30 stationary phase is also known to provide alternative selectivity.[3]
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase the run time.
-
Adjust Column Temperature: Increasing column temperature reduces mobile phase viscosity and can alter selectivity.[10] Experiment with temperatures between 25°C and 40°C.[7]
Question: My peaks are broad and tailing. What are the likely causes and solutions?
Answer: Peak tailing is a common issue that can compromise quantification.[11] Here are the primary causes and how to fix them:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on the triterpenoids, causing tailing.[11]
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[13]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination/Deterioration: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can cause poor peak shape for all analytes.[13][14]
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try reversing and flushing it.[13] If the problem persists, the column may need to be replaced.
-
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Question: I am not seeing any peaks, or the peaks are much smaller than expected. What should I check?
Answer: A complete loss of signal or unexpectedly small peaks can be frustrating. Follow this checklist:
-
Check the Detector Wavelength: Oleanane triterpenoids lack strong chromophores and typically have a UV absorbance maximum around 205-220 nm.[6][15] Using a higher wavelength will result in very low sensitivity.[15]
-
Verify Sample Preparation: Ensure the triterpenoids were properly extracted and dissolved in a solvent compatible with the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.[14]
-
Inspect for Leaks: Check the entire system, from the pump to the detector waste line, for any signs of leaks, which can cause a loss of sample and pressure fluctuations.
-
Check Injection System: A faulty injector rotor seal or a clogged sample needle can prevent the sample from being loaded onto the column.
-
Detector Lamp: The detector lamp may be nearing the end of its life and producing insufficient light, leading to low sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is a good starting gradient for method development?
A1: A good "scouting" gradient is to go from a low to a high percentage of organic solvent over a moderate amount of time. For a reversed-phase C18 column, a typical scouting gradient would be 5% to 95% Acetonitrile (or Methanol) in water over 20-30 minutes.[4] This will help determine the approximate solvent concentration required to elute your compounds of interest.
Q2: Should I use Methanol or Acetonitrile as the organic solvent?
A2: Both are commonly used. Acetonitrile typically has a lower viscosity (leading to lower backpressure) and can offer different selectivity than methanol.[15] For separating critical isomeric pairs like oleanolic and ursolic acid, it is recommended to try both solvents during method development. Some methods even use a combination of acetonitrile and methanol in the mobile phase.[15]
Q3: Is an isocratic or gradient method better for oleanane triterpenoids?
A3: If you are analyzing a simple mixture with only a few triterpenoids that elute close together, an optimized isocratic method can be simple and robust.[6][15] However, for complex plant extracts containing multiple triterpenoids with a wide range of polarities, a gradient elution method is necessary to achieve adequate separation in a reasonable time.[4] Gradient methods were rejected in one study due to backpressure changes and long run times, but this is often manageable with modern HPLC systems.[15]
Q4: What column dimensions should I choose?
A4: For standard HPLC, a column with dimensions of 250 mm length x 4.6 mm internal diameter and 5 µm particle size is very common and provides good resolving power.[6] For faster analysis, a shorter column (e.g., 150 mm) with smaller particles (e.g., 3 µm) can be used, which will generate higher backpressure.[15]
Experimental Protocols & Data
Example Experimental Protocol: Gradient HPLC Method Optimization
This protocol outlines the steps for developing a robust gradient HPLC method for separating oleanane triterpenoids from a plant extract.
-
Sample Preparation:
-
Accurately weigh 1.0 g of dried, powdered plant material.
-
Extract with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases for 15 minutes in an ultrasonic bath.
-
-
Initial Scouting Gradient:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 60% B
-
5-25 min: 60% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 60% B (Re-equilibration)
-
-
-
Gradient Optimization:
-
Analyze the chromatogram from the scouting run. Identify the retention times of the target peaks.
-
If peaks are poorly resolved, decrease the gradient slope. For example, if peaks elute between 15 and 20 minutes (corresponding to ~75-85% B), change the gradient to run from 70% to 90% B over a longer period, such as 20 minutes.
-
If peaks are well-resolved but the run time is too long, the gradient slope can be made steeper.
-
Summary of HPLC Conditions for Triterpenoid Separation
The following table summarizes various published isocratic conditions used for the separation of oleanolic acid (OA) and ursolic acid (UA), demonstrating the range of parameters employed.
| Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection (nm) | Retention Time (OA) | Retention Time (UA) | Reference |
| BDS Hypersil C18 (250x4.0mm) | Methanol:Phosphoric Acid:Water (88:0.05:11.95) | 0.7 | 210 | 14.84 min | 15.77 min | [6] |
| Alltech Apollo C18 (250x4.6mm) | Methanol:Water (95:5) | 0.4 | 215 | 20.58 min | 21.57 min | [6] |
| Hyperchrom 5µ C18 (250x4.6mm) | 0.1% Orthophosphoric Acid:Methanol (5:95) | 1.0 | 222 | 9.9 min | N/A | [6] |
| Kromasil C18 (150x4.6mm) | Methanol:0.03M Phosphate Buffer pH 3 (90:10) | 0.5 | 214 | ~6 min | ~7 min | [12] |
| TADE-PAK AF-C18 (250x4.6mm) | Acetonitrile:Methanol:0.5% Ammonium Acetate (61:18:21) | 1.0 | 210 | N/A | N/A |
Visual Guides
The following diagrams illustrate key workflows for method development and troubleshooting.
References
- 1. Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18 | Semantic Scholar [semanticscholar.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mastelf.com [mastelf.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. hrpub.org [hrpub.org]
- 7. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi) [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
- 15. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Olean-12-ene-3,11-diol
Welcome to the technical support center for the purification of Olean-12-ene-3,11-diol and related oleanane (B1240867) triterpenoids. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Question: I am having difficulty separating this compound from a structurally similar isomer (e.g., an ursane-type triterpenoid) using normal-phase column chromatography. What can I do to improve the separation?
Answer: The co-existence of oleanane and ursane (B1242777) isomers is a common challenge due to their minor structural differences.[1][2] To enhance separation, consider the following strategies:
-
Optimize Your Mobile Phase: Experiment with different solvent systems. A common approach for triterpenoids is a hexane (B92381)/ethyl acetate (B1210297) or chloroform/methanol (B129727) gradient. Fine-tuning the gradient can improve resolution.
-
Consider a Different Stationary Phase: If silica (B1680970) gel is not providing adequate separation, consider using alumina (B75360) or a bonded-phase silica like diol or cyano.
-
Reverse-Phase Chromatography: High-Performance Liquid Chromatography (HPLC) with a C18 column is often effective for separating triterpenoid (B12794562) isomers.[2] The use of mobile phase additives can also improve resolution. For instance, adding β-cyclodextrin derivatives to the mobile phase has been shown to enhance the separation of some oleanane and ursane isomers.[1][2][3]
-
Two-Dimensional Chromatography: For very complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) can provide excellent separation of triterpenoid isomers.[4][5]
Question: My compound is streaking or tailing on the silica gel column, leading to poor recovery and impure fractions. What is causing this and how can I fix it?
Answer: Tailing on a silica gel column can be caused by several factors:
-
Compound Instability: Oleanane triterpenoids can sometimes be sensitive to the acidic nature of silica gel, leading to degradation and streaking.[6] You can test for stability by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred. If it is unstable, consider using deactivated silica gel or an alternative stationary phase like alumina.
-
Poor Solubility: If your compound is not fully soluble in the mobile phase, it can lead to tailing.[6] Ensure your sample is completely dissolved in the loading solvent before applying it to the column.
-
Column Overloading: Applying too much sample to the column can cause band broadening and tailing. Reduce the amount of sample loaded onto the column.
-
Improper Solvent System: If the mobile phase is too polar, your compound may move too quickly down the column without proper partitioning, leading to streaking. Conversely, if it's not polar enough, it can result in significant tailing. Optimize your solvent system using TLC first.
Question: I am struggling to crystallize my purified this compound. It either remains an oil or precipitates as an amorphous solid. What conditions should I try?
Answer: Crystallization of triterpenoids can be challenging and often requires screening various solvents and conditions.[7][8]
-
Solvent Selection: Triterpenoids are often crystallized from solvents like methanol, ethanol, acetone, or mixtures with water. A methanol/water system has been successfully used for the crystallization of similar triterpenoid saponins.[7][8]
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Dissolve your compound in a good solvent and place it in a sealed container with a vial of a poor solvent. The vapor from the poor solvent will slowly diffuse into the solution of your compound, inducing crystallization.
-
Temperature Control: Cooling the solution can often induce crystallization. Try dissolving your compound in a minimal amount of a warm solvent and then slowly cooling it to room temperature, followed by refrigeration.
-
Seeding: If you have a small amount of crystalline material, adding a seed crystal to a saturated solution can initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for the purification of oleanane triterpenoids? A1: A common starting point for normal-phase column chromatography is a silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate. For reverse-phase HPLC, a C18 column with a mobile phase of methanol/water or acetonitrile/water is frequently used.
Q2: How can I monitor the purity of my fractions during column chromatography? A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring fractions. Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system. Fractions containing the desired compound can then be combined.
Q3: My purified this compound appears pure by TLC, but the NMR spectrum shows minor impurities. What could be the issue? A3: The impurities may be structurally very similar to your target compound and co-elute during chromatography. In this case, you may need to employ a more advanced separation technique like preparative HPLC or try a different chromatographic system (e.g., a different stationary or mobile phase).
Q4: What is the expected solubility of this compound? A4: While specific data for this compound is not readily available, oleanane triterpenoids are generally soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[9] Their solubility in water is typically low, but this can be influenced by glycosylation.[10][11]
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Triterpenoid Separation
| Technique | Stationary Phase | Mobile Phase | Application |
| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | General Purification |
| Reverse-Phase HPLC | C18 | Methanol/Water or Acetonitrile/Water | Isomer Separation |
| Coordination Chromatography (HPLC) | C18 | Mobile phase with β-cyclodextrin derivatives | Enhanced Isomer Separation[1][2] |
| GCxGC | Non-polar/Polar column combination | - | Separation of complex isomer mixtures[4][5] |
Table 2: Solvent Systems for Crystallization of Triterpenoids
| Solvent System | Method | Purity Achieved (for similar compounds) | Reference |
| Methanol/Water | Cooling/Recrystallization | ~91% | [7][8] |
| Ethanol | Slow Evaporation | >95% | General Lab Practice |
| Acetone | Vapor Diffusion with Hexane | >98% | General Lab Practice |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully add it to the top of the packed column.
-
Elution: Begin elution with the least polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the desired compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Crystallization from a Methanol/Water System
-
Dissolution: Dissolve the purified compound in a minimal amount of warm methanol.
-
Induce Precipitation: Slowly add water dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the container and allow it to stand at room temperature. For less soluble compounds, refrigeration may be necessary to induce crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold methanol/water, and dry under vacuum.
Visualizations
Caption: A general workflow for the purification of this compound.
References
- 1. Separation rule of oleanane and ursane pentacyclic triterpenoids isomers from nature plants by coordination chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Separation of 18α(H)-, 18β(H)-oleanane and lupane by comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CAS:5282-14-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Preventing degradation of Olean-12-ene-3,11-diol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Olean-12-ene-3,11-diol to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid powder in a tightly sealed container at -20°C, protected from light. Under these conditions, the compound is expected to be stable for up to three years. For solutions, it is recommended to prepare them fresh for immediate use. If short-term storage of a solution is necessary, it should be stored at -80°C for no longer than two years.
Q2: My this compound solution has changed color. What does this indicate?
A2: A change in the color of your this compound solution may indicate degradation. This could be due to oxidation or other chemical transformations. It is recommended to discard the solution and prepare a fresh one from a solid sample that has been stored correctly. To verify the integrity of your solid sample, you can perform analytical tests such as HPLC.
Q3: Can I store this compound at room temperature?
A3: Storing this compound at room temperature is not recommended for long periods. Exposure to ambient temperatures, light, and humidity can accelerate its degradation. For short-term handling during experimental procedures, it is advisable to keep the compound on ice and minimize its exposure to light.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. The choice of solvent will depend on your specific experimental requirements. For biological assays, DMSO is a common choice, but care should be taken as it can also affect cell viability at higher concentrations.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound stock solution.
Troubleshooting Steps:
-
Prepare Fresh Solution: Discard the old stock solution and prepare a fresh one from a solid sample that has been stored under the recommended conditions (-20°C, protected from light).
-
Verify Purity: If possible, verify the purity of the solid sample and the freshly prepared solution using a suitable analytical method like HPLC-UV.
-
Minimize Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the solution into smaller, single-use vials before freezing.
-
Inert Atmosphere: When preparing and storing solutions, consider using solvents that have been degassed and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause: Formation of degradation products during storage or sample preparation.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that both solid samples and solutions have been stored according to the recommended guidelines (see FAQ Q1).
-
Analyze Blank Samples: Run a blank sample (solvent only) to rule out any contamination from the solvent or the HPLC system.
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed on a small sample of this compound. This involves exposing the compound to stress conditions such as acid, base, heat, oxidation, and light. The resulting chromatograms can help in identifying the unknown peaks in your experimental samples.
-
LC-MS Analysis: For structural elucidation of the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is recommended.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | Up to 3 years | Tightly sealed container, protected from light |
| Solution | -80°C | Up to 2 years | Aliquoted, minimize freeze-thaw cycles, inert atmosphere recommended |
Table 2: Potential Degradation Pathways and Triggers
| Degradation Pathway | Triggering Factors | Potential Outcome |
| Oxidation | Oxygen, light, heat | Formation of ketones, epoxides, or other oxidation products. |
| Hydrolysis | Strong acidic or basic conditions | Not highly susceptible due to the absence of ester or amide groups, but possible under harsh conditions. |
| Photodegradation | Exposure to UV or visible light | Isomerization or formation of photoproducts. |
| Thermal Degradation | High temperatures | Dehydration or rearrangement reactions. |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. Method optimization may be required based on the specific equipment and degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Sample Solution: Prepare samples under different stress conditions (see below) at a concentration of 1 mg/mL.
4. Forced Degradation Study:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve in the mobile phase for analysis.
5. Analysis:
-
Inject the standard solution and the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation.
Mandatory Visualization
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for conducting a forced degradation study of this compound.
Technical Support Center: Synthesis of Olean-12-ene-3,11-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of Olean-12-ene-3,11-diol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and readily available starting material is Oleanolic Acid, a naturally occurring pentacyclic triterpenoid.[1][2][3] Its structure features the core oleanane (B1240867) skeleton with a hydroxyl group at C-3 and a carboxylic acid at C-28, providing convenient handles for chemical modification.
Q2: What are the main strategies for introducing the hydroxyl group at the C-11 position?
There are two primary strategies for introducing the oxygen functionality at C-11:
-
Chemical Oxidation: This typically involves the allylic oxidation of the C-12 double bond. Reagents like selenium dioxide (SeO₂) or chromium-based reagents can be employed. This may initially yield the C-11 ketone (11-oxo derivative), which can then be stereoselectively reduced to the desired 11α-hydroxyl group.
-
Biotransformation: Certain microorganisms, such as the fungus Fusarium lini, have been shown to hydroxylate the oleanane skeleton at the C-11 position.[1] This method can offer high stereoselectivity.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress.[2][4][5] By spotting the reaction mixture alongside the starting material and standards of expected intermediates and the final product, you can visualize the consumption of reactants and the formation of products. A change in polarity, observed as a different Retention Factor (Rf) value, indicates a chemical transformation. For triterpenoids, silica (B1680970) gel plates are commonly used, and visualization can be achieved using stains like phosphomolybdic acid or p-anisaldehyde followed by heating.[6]
Q4: What are the critical factors affecting the yield of the C-11 hydroxylation step?
The yield of the C-11 hydroxylation is influenced by several factors:
-
Choice of Oxidizing Agent: The reactivity and selectivity of the oxidizing agent are crucial. Milder reagents may lead to incomplete conversion, while harsh reagents can result in over-oxidation or side product formation.
-
Reaction Temperature: Temperature control is critical to prevent unwanted side reactions.[7]
-
Reaction Time: Insufficient reaction time will result in low conversion, while prolonged reaction times may lead to the degradation of the desired product.
-
Stoichiometry of Reagents: The molar ratio of the substrate to the oxidizing agent needs to be carefully optimized to maximize the yield of the desired product and minimize byproducts.[7]
Q5: What are the common side products observed during the synthesis?
Common side products can include:
-
Over-oxidized products: Formation of diones or other more highly oxidized species.
-
Rearranged products: Acidic conditions or reactive intermediates can sometimes lead to skeletal rearrangements.
-
Epimers: If a reduction step is involved (e.g., reducing a C-11 ketone), the formation of the undesired diastereomer (11β-hydroxy) can occur.
-
Products from incomplete reactions: Unreacted starting material or intermediates.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of C-11 hydroxylation | - Incomplete reaction. - Degradation of the product. - Suboptimal reaction conditions. | - Monitor the reaction closely by TLC and extend the reaction time if necessary. - Perform the reaction at a lower temperature to minimize degradation.[7] - Optimize the stoichiometry of the oxidizing agent. |
| Formation of multiple unidentified spots on TLC | - Presence of multiple side products. - Over-oxidation. | - Use a more selective and milder oxidizing agent. - Carefully control the reaction temperature and time. - Consider using protecting groups for reactive functional groups not involved in the desired transformation.[7] |
| Difficulty in separating the desired product from starting material | - Similar polarities of the product and starting material. | - Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary.[4] - Consider derivatization of the product or starting material to alter its polarity, followed by separation and deprotection. |
| Low stereoselectivity in the reduction of the C-11 ketone | - Inappropriate choice of reducing agent. | - Screen different reducing agents (e.g., sodium borohydride (B1222165), lithium aluminum hydride, or more sterically hindered reagents) to improve the diastereoselectivity of the reduction. |
| Product appears to be a mixture of diastereomers | - Incomplete separation of diastereomers. | - Utilize high-performance liquid chromatography (HPLC) for better separation of diastereomers.[8] - Consider derivatization to form diastereomeric esters or acetonides which may be more easily separable by chromatography.[9] |
Experimental Protocols
Proposed Synthesis of this compound from Oleanolic Acid
This protocol is a proposed pathway and may require optimization.
Step 1: Protection of Carboxylic Acid and Hydroxyl Group
-
Esterification of C-28 Carboxylic Acid: Dissolve oleanolic acid in a suitable solvent (e.g., methanol). Add a catalytic amount of acid (e.g., sulfuric acid) and reflux the mixture. Monitor the reaction by TLC until completion. After workup, the methyl ester of oleanolic acid is obtained.
-
Protection of C-3 Hydroxyl Group: The C-3 hydroxyl group can be protected as an acetate (B1210297) ester by reacting the product from Step 1 with acetic anhydride (B1165640) in pyridine.
Step 2: Allylic Oxidation at C-11
-
Dissolve the protected oleanolic acid derivative in a suitable solvent (e.g., dioxane or acetic acid).
-
Add a stoichiometric amount of selenium dioxide (SeO₂).
-
Reflux the mixture and monitor the reaction by TLC. The reaction typically leads to the formation of the 11-oxo derivative.
-
After completion, cool the reaction mixture, filter to remove selenium, and perform an appropriate workup.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Reduction of the C-11 Ketone
-
Dissolve the purified 11-oxo intermediate in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Stir the reaction mixture and monitor by TLC until the starting material is consumed.
-
Perform an acidic workup to neutralize the excess reducing agent and hydrolyze the borate (B1201080) esters.
-
Extract the product and purify by column chromatography to separate the diastereomers if necessary.
Step 4: Deprotection
-
Hydrolysis of Esters: The protecting groups (acetate at C-3 and methyl ester at C-28) can be removed by hydrolysis under basic conditions (e.g., using potassium hydroxide (B78521) in methanol).
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture and extract the final product, this compound.
-
Purify the final product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of C-11 Oxidation Methods for Oleanane Scaffolds
| Method | Reagent/Microorganism | Typical Solvent | Temperature (°C) | Potential Advantages | Potential Disadvantages |
| Chemical Oxidation | Selenium Dioxide (SeO₂) | Dioxane, Acetic Acid | 80-120 | Readily available reagent, relatively fast reaction. | Toxicity of selenium compounds, potential for side reactions.[10][11] |
| Chemical Oxidation | Potassium Permanganate (KMnO₄) | Acetone, Water | 0-25 | Inexpensive reagent. | Can lead to over-oxidation and cleavage of the double bond if not controlled. |
| Biotransformation | Fusarium lini | Culture Medium | 25-30 | High stereoselectivity, environmentally friendly. | Slower reaction times, requires sterile techniques and specialized equipment.[1] |
Table 2: Troubleshooting Chromatography for Triterpenoid Purification
| Issue | Mobile Phase Adjustment (Silica Gel) | Alternative Technique |
| Poor separation of non-polar compounds | Increase the proportion of the non-polar solvent (e.g., hexane (B92381) in a hexane/ethyl acetate system). | Use of silver nitrate (B79036) impregnated silica gel can help separate compounds based on the degree of unsaturation. |
| Streaking of acidic compounds | Add a small amount of acetic acid or formic acid to the mobile phase. | |
| Poor separation of diastereomers | Use a less polar solvent system and a longer column. | Preparative HPLC is often more effective for separating closely related diastereomers.[8] |
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CeMM: Chemical modification of oleanolic acid could pave the way to pharmaceutically relevant derivates [cemm.at]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Diastereomer-differentiating hydrolysis of 1,3-diol-acetonides: a simplified procedure for the separation of syn- and anti-1,3-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adichemistry.com [adichemistry.com]
- 11. Riley oxidation - Wikipedia [en.wikipedia.org]
Stability of Olean-12-ene-3,11-diol in different solvent systems
This technical support center provides guidance on the stability of Olean-12-ene-3,11-diol in various solvent systems for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class. The stability of this compound is critical for obtaining accurate and reproducible results in biological assays and for the development of potential therapeutic agents. Degradation can lead to the formation of impurities with altered biological activity, compromising experimental outcomes.
Q2: What are the primary factors that can cause the degradation of this compound?
The main factors that can induce the degradation of this compound during storage and handling include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
pH: Extreme pH conditions (highly acidic or basic) in solution can catalyze degradation.
-
Solvent: The choice of solvent can significantly impact the stability of the compound.
Q3: What are the visual or physical signs of this compound degradation?
While minor degradation may not be visible, significant degradation can manifest as:
-
Color Change: A pure compound is typically a white to off-white solid. Yellowing or other discoloration can indicate the formation of degradation products.
-
Changes in Physical State: Clumping or changes in the consistency of the powder may suggest moisture uptake or the presence of impurities.
-
Reduced Solubility: If the compound becomes less soluble in a solvent in which it was previously soluble, it could be a sign of degradation or polymerization.
Q4: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be stored under the following conditions to minimize degradation:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below | Reduces the rate of chemical reactions. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Minimizes oxidative degradation. |
| Light | Protected from light (e.g., in an amber vial) | Prevents photolytic degradation. |
| Container | Tightly sealed, inert container (e.g., glass vial) | Prevents exposure to moisture and oxygen. |
Q5: How should I prepare and store solutions of this compound?
It is highly recommended to prepare solutions of this compound fresh for each experiment.[1] If a stock solution must be prepared in advance, it should be stored at -20°C or -80°C in a tightly sealed vial, preferably under an inert atmosphere.[1] Avoid repeated freeze-thaw cycles. For many triterpenoids, stock solutions in DMSO can be stored at -20°C for several months.[1]
Q6: In which common laboratory solvents is this compound soluble?
This compound is soluble in a range of organic solvents, including:
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound solutions.
Problem 1: Inconsistent or lower-than-expected biological activity in assays.
-
Possible Cause: Degradation of the this compound stock solution or the compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prioritize the use of freshly prepared solutions for your experiments.
-
Verify Stock Solution Integrity: If using a stored stock solution, verify its integrity. This can be done by comparing its performance to a freshly prepared solution or by analytical methods such as HPLC.
-
Assess Assay Conditions: Evaluate the pH, temperature, and light exposure of your assay conditions to ensure they are not contributing to the degradation of the compound.
-
Solvent Compatibility: Ensure the solvent used for the stock solution is compatible with your assay system and does not induce precipitation of the compound upon dilution.
-
Problem 2: Appearance of new, unidentified peaks in HPLC analysis of the sample.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review Storage and Handling: Scrutinize the storage conditions and handling procedures of both the solid compound and its solutions. Ensure they align with the recommended guidelines (see FAQs).
-
Perform Forced Degradation Studies: To understand the potential degradation profile, conduct forced degradation studies under stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in identifying the potential degradation products.
-
Use a Validated Stability-Indicating Method: Ensure your HPLC method is capable of separating the parent compound from its potential degradation products.
-
Summary of Stability in Different Solvent Systems (Hypothetical Data)
The following table provides a hypothetical summary of the stability of this compound in common laboratory solvents based on the general behavior of oleanane triterpenoids. Note: This data is for illustrative purposes and should be confirmed by experimental studies.
| Solvent System | Storage Temperature | Estimated Stability (Time to 10% degradation) | Potential Degradation Pathway |
| DMSO | -20°C | > 3 months | Minimal degradation |
| DMSO | 4°C | ~ 1-2 weeks | Slow oxidation |
| DMSO | Room Temperature | < 24 hours | Oxidation |
| Ethanol | -20°C | ~ 1 month | Minimal degradation |
| Ethanol | 4°C | < 1 week | Oxidation, potential esterification if acidic impurities are present |
| Ethanol | Room Temperature | < 12 hours | Oxidation, potential esterification |
| Acetonitrile (B52724) | -20°C | ~ 2 months | Minimal degradation |
| Acetonitrile | 4°C | ~ 1 week | Slow degradation |
| Acetonitrile | Room Temperature | < 1 day | Degradation |
| Aqueous Buffer (pH 7.4) with co-solvent | 4°C | Highly dependent on co-solvent and concentration | Hydrolysis (at extreme pH), oxidation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Volumetric flask
-
-
Procedure:
-
Weigh the desired amount of this compound in the amber glass vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Briefly vortex or sonicate the vial to ensure complete dissolution.
-
Purge the headspace of the vial with an inert gas.
-
Tightly seal the vial with the PTFE-lined cap.
-
Label the vial with the compound name, concentration, date, and solvent.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Solutions: Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl to the solution and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 1N NaOH to the solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the solution and keep it at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux the solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and fluorescent light for a specified period (e.g., 24 hours).
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control (unstressed) sample, using a suitable analytical technique, such as HPLC with a UV or MS detector.
-
Compare the chromatograms of the stressed samples with the control to identify degradation products.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound and potential consequences.
References
Technical Support Center: Derivatização de Triterpenóides para Análise por GC-MS
Bem-vindo ao nosso centro de suporte técnico dedicado à derivatização de triterpenóides para análise por Cromatografia Gasosa-Espectrometria de Massas (GC-MS). Este guia fornece respostas diretas a perguntas frequentes (FAQs), guias de solução de problemas para questões experimentais comuns e protocolos detalhados para garantir o sucesso de suas análises.
Perguntas Frequentes (FAQs)
P1: Por que a derivatização é necessária para a análise de triterpenóides por GC-MS?
A1: A derivatização é uma etapa crucial porque os triterpenóides são compostos de alto peso molecular e baixa volatilidade. A análise direta por GC-MS é muitas vezes impraticável.[1] O processo de derivatização substitui hidrogênios ativos em grupos funcionais polares (como hidroxilas e ácidos carboxílicos) por grupos não polares, como o trimetilsilil (TMS).[1] Isso aumenta a volatilidade e a estabilidade térmica do analito, além de melhorar a forma do pico cromatográfico e a separação.[1]
P2: Quais são os reagentes de derivatização mais comuns para triterpenóides?
A2: Os reagentes mais comuns são os agentes de sililação. Uma mistura de N,O-bis(trimetilsilil)trifluoroacetamida (BSTFA) e trimetilclorosilano (TMCS) em um solvente como a piridina é altamente eficaz para derivatizar grupos hidroxila e de ácido carboxílico.[2][3] Outros métodos incluem a metilação, usando reagentes como o diazometano trimetilsilil ou hidróxidos de amônio quaternário (por exemplo, TMAH), que são frequentemente usados para converter ácidos graxos em seus ésteres metílicos mais voláteis (FAMEs).[4][5]
P3: Como escolho o reagente de derivatização correto?
A3: A escolha depende dos grupos funcionais presentes em seus triterpenóides alvo.
-
Para grupos hidroxila (-OH) e ácido carboxílico (-COOH): A sililação com BSTFA + TMCS é uma abordagem robusta e amplamente utilizada que derivatiza eficientemente ambos os grupos.[2][3]
-
Apenas para grupos de ácido carboxílico (-COOH): A metilação pode ser uma alternativa. No entanto, deve-se ter cuidado, pois alguns reagentes de metilação, como o TMAH, podem induzir isomerização ou degradação em certas moléculas.[4][6][7]
P4: Quais são as condições de reação típicas para a sililação?
A4: As condições ótimas podem variar, mas um protocolo bem-sucedido envolve o uso de uma mistura de BSTFA e TMCS em piridina (por exemplo, em uma proporção de 22:13:65 v/v/v) e incubação a 30°C por 2 horas.[2][3] Outras abordagens podem usar temperaturas mais altas (por exemplo, 75°C) e tempos de reação mais longos para garantir a derivatização completa de grupos estericamente impedidos.[8]
Guia de Solução de Problemas
| Problema | Causa(s) Possível(is) | Solução(ões) Sugerida(s) |
| Picos Cromatográficos Largos ou com Cauda | 1. Derivatização incompleta. 2. Grupos polares ativos na coluna de GC ou no liner do injetor. 3. Degradação do analito no injetor quente. | 1. Otimize as condições de derivatização: aumente o tempo de reação, a temperatura ou a proporção de reagente para o analito (uma proporção molar de 2:1 de BSTFA para hidrogênios ativos é recomendada).[8] 2. Use liners de injetor desativados. Condicione a coluna de GC de acordo com as instruções do fabricante. 3. Otimize a temperatura do injetor. |
| Múltiplos Picos para um Único Composto | 1. Derivatização parcial, resultando em derivados mono-, di- ou tri-sililados. 2. Isomerização induzida pelo reagente (comum com alguns reagentes de metilação alcalinos).[4][6] 3. Degradação térmica do derivado. | 1. Garanta que a reação de derivatização prossiga até a conclusão (ver acima). Verifique a pureza dos padrões. 2. Se suspeitar de isomerização, considere um método de derivatização mais suave. Para metilação, ajuste o pH do reagente.[7] 3. Reduza a temperatura do injetor ou do forno de GC. |
| Baixa Resposta ou Nenhum Pico Detectado | 1. Reagentes de derivatização degradados. 2. Presença de umidade na amostra ou nos reagentes. 3. Perda de analito durante a preparação da amostra. | 1. Use reagentes de derivatização novos e não abertos. Armazene os reagentes sob gás inerte e em um dessecador.[8] 2. Seque completamente o extrato da amostra antes de adicionar os reagentes. A umidade decompõe os reagentes de sililação e os derivados.[8] 3. Verifique cada etapa do seu procedimento de extração e evaporação para perdas potenciais. |
| Picos "Fantasma" ou Contaminação de Fundo | 1. Contaminação por septos do injetor. 2. Subprodutos do reagente de derivatização. 3. Vidraria contaminada. | 1. Use septos de alta qualidade e baixa sangria. 2. Os subprodutos do BSTFA geralmente eluem com o pico do solvente e não devem interferir.[1] No entanto, a injeção de grandes excessos de reagente pode sobrecarregar o sistema. 3. Limpe rigorosamente toda a vidraria e, se necessário, silanize-a para desativar as superfícies. |
Protocolo Experimental Detalhado: Sililação de Triterpenóides
Este protocolo é otimizado para a derivatização de triterpenóides contendo grupos hidroxila e ácido carboxílico, como β-amirina, ácido oleanólico e ácido betulínico.[2]
Materiais:
-
Extrato seco de triterpenóide ou padrão
-
Reagente de derivatização: N,O-bis(trimetilsilil)trifluoroacetamida (BSTFA) com 1% de Trimetilclorosilano (TMCS)
-
Piridina (grau anidro)
-
Solvente de reconstituição (por exemplo, n-hexano, grau GC)
-
Frascos de reação de 2 mL com tampas de rosca revestidas de PTFE
-
Bloco de aquecimento ou banho-maria
-
Nitrogênio ou gás argônio para secagem
Procedimento:
-
Preparação da Amostra: Transfira uma quantidade conhecida (aprox. 0,5 - 1,0 mg) do extrato seco ou padrão para um frasco de reação de 2 mL.
-
Secagem: Seque completamente a amostra sob uma corrente suave de nitrogênio ou em um dessecador a vácuo. É fundamental remover toda a umidade, pois a água inativará o reagente de sililação.[8]
-
Adição do Reagente: Adicione 100 µL de piridina anidra ao resíduo seco e agite para dissolver. Em seguida, adicione 200 µL do reagente BSTFA + 1% TMCS.
-
Reação: Feche bem o frasco e aqueça a mistura a 70°C por 60 minutos em um bloco de aquecimento.
-
Resfriamento: Deixe o frasco esfriar até a temperatura ambiente.
-
Análise por GC-MS: Dilua a amostra derivatizada para a concentração desejada com n-hexano, se necessário. A amostra está agora pronta para injeção no sistema GC-MS.
Dados Quantitativos de Exemplo
A análise de sapogeninas triterpenóides em sementes de quinoa após derivatização por GC-MS mostra a faixa de concentrações que podem ser encontradas em matrizes de plantas.
| Sapogenina Triterpenóide | Faixa de Concentração (mg/g)[9] |
| Ácido Oleanólico | Variavelmente presente |
| Hederagenina | até 4.22 |
| Ácido Serjânico | Variavelmente presente |
| Ácido Fitolacagênico | até 16.72 |
| Conteúdo Total de Sapogenina | 3.81 - 27.1 |
Visualizações de Fluxo de Trabalho
Abaixo estão os diagramas que ilustram o fluxo de trabalho geral da derivatização e um guia lógico para solução de problemas.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Acidic Triterpenoid Saponins from Silene vulgaris Using a Methylation-Based Isolation and LC-MS Analysis Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. [The effect of alkalinity of methylation reagent on isomerization and degradation of polyunsaturated fatty acids with pyrolysis gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. GC-MS Profiling of Triterpenoid Saponins from 28 Quinoa Varieties (Chenopodium quinoa Willd.) Grown in Washington State - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oleanane Triterpenoid Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the cell permeability of oleanane (B1240867) triterpenoids.
Frequently Asked Questions (FAQs)
Q1: Why do my oleanane triterpenoids exhibit low cell permeability?
A1: Oleanane triterpenoids often exhibit low cell permeability due to a combination of inherent physicochemical properties. These compounds are typically highly lipophilic and have poor aqueous solubility, which limits their dissolution in biological fluids and subsequent absorption across cell membranes.[1][2][3][4][5][6][7] Many natural pentacyclic triterpenoids are classified as Class IV drugs in the Biopharmaceutical Classification System, indicating both low solubility and low permeability.[7]
Q2: What are the primary strategies to enhance the cell permeability of oleanane triterpenoids?
A2: The two main approaches to improve the cell permeability of oleanane triterpenoids are chemical modification and advanced formulation strategies.[1][2]
-
Chemical Modification: This involves altering the molecular structure to create derivatives or prodrugs with more favorable physicochemical properties for membrane transport.[2][8]
-
Formulation Strategies: This focuses on encapsulating or combining the triterpenoid (B12794562) with other molecules to improve its solubility, dissolution rate, and interaction with cell membranes.[1][9][10]
Q3: How can I determine if my oleanane triterpenoid is a substrate for efflux pumps like P-glycoprotein (P-gp)?
A3: You can use an in vitro Caco-2 cell permeability assay to determine if your compound is a P-gp substrate.[11] This involves measuring the bidirectional transport of the compound across a Caco-2 cell monolayer. A significantly higher permeability from the basolateral to the apical side (B→A) compared to the apical to basolateral side (A→B), resulting in an efflux ratio (Papp B→A / Papp A→B) greater than 2, suggests active efflux.[11] The experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor further confirms that your compound is a P-gp substrate.[11]
Q4: What is the difference between a Caco-2 assay and a PAMPA assay for permeability assessment?
A4: The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transporters.[12] It can therefore assess both passive and active transport mechanisms. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that uses a synthetic membrane coated with lipids to predict passive permeability.[4][12] PAMPA is a higher throughput and more cost-effective screening tool for passive diffusion, while the Caco-2 assay provides more comprehensive information about intestinal absorption, including the potential for efflux.[12]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Aqueous Solubility in Assay Buffer | Increase the solubility of the compound in the assay buffer. This can be achieved by using co-solvents like DMSO (typically up to 1%) or by adding Bovine Serum Albumin (BSA) to the basolateral (receiver) chamber.[11] | Highly lipophilic compounds may precipitate in the aqueous assay buffer or adsorb to plasticware, leading to an underestimation of permeability.[11] BSA can act as a sink, improving the solubility of lipophilic compounds in the receiver compartment.[11] |
| Active Efflux by Transporters (e.g., P-gp) | Conduct a bidirectional Caco-2 assay (A→B and B→A) to calculate the efflux ratio.[11] Perform the assay in the presence of a known P-gp inhibitor (e.g., verapamil).[11] | An efflux ratio greater than 2 indicates that the compound is actively transported out of the cells.[11] A significant increase in A→B permeability in the presence of an inhibitor confirms efflux involvement. |
| Poor Passive Permeability | Consider chemical modification to create more permeable derivatives (e.g., esterification, amidation).[2] Alternatively, explore formulation strategies such as solid dispersions or nanoformulations to enhance permeability.[4][9] | The inherent structure of the triterpenoid may not be conducive to passive diffusion across the lipid bilayer. Modifying the structure or using delivery systems can overcome this limitation. |
Issue 2: High Variability in Permeability Data
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Caco-2 Monolayer Integrity | Routinely check the integrity of the Caco-2 monolayer before each experiment by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.[12][13] | A tight monolayer is crucial for reliable permeability data. A Papp value for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s typically indicates a sufficiently tight monolayer.[12] |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTS or MTT assay) at the concentrations used in the permeability experiment.[14] If cytotoxic, lower the compound concentration for the permeability assay. | High concentrations of the test compound may disrupt the cell monolayer, leading to artificially high and variable permeability values. |
| Analytical Method Issues | Validate your analytical method (e.g., LC-MS/MS) for sensitivity, accuracy, and precision in the assay matrix. Ensure complete recovery from all sample collection plates. | Inaccurate quantification of the compound in the donor and receiver compartments will lead to unreliable Papp calculations. |
Data on Oleanolic Acid Permeability Enhancement
The following table summarizes data on strategies to improve the permeability of Oleanolic Acid (OA), a representative oleanane triterpenoid.
| Strategy | Formulation/Derivative | Key Findings | Reference |
| Chemical Modification | Indole (B1671886) derivatives of OA (6c and 6g) | Showed feasible skin permeability in a slightly acidic environment (pH = 6.5). | [15][16][17] |
| Solid Dispersion | OA with Poloxamer 407 (P407), Poloxamer 188 (P188), and γ-Cyclodextrin (γ-CD) | Solid dispersions prepared by the solvent evaporation method significantly increased the in vitro dissolution profiles and improved passive permeation in a PAMPA assay. | [4][6] |
| Prodrug Approach | Amino acid prodrugs of OA | Designed to be recognized by the PepT1 transporter to improve absorption. | [3] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general methodology for assessing the permeability of an oleanane triterpenoid across Caco-2 cell monolayers.
-
Cell Culture and Seeding:
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter.
-
Perform a Lucifer Yellow permeability test. Add Lucifer Yellow to the apical chamber and incubate for 1 hour. A Papp value for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s indicates a tight monolayer.[12]
-
-
Permeability Experiment (Bidirectional):
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).[11]
-
Apical to Basolateral (A→B) Transport: Add the test compound solution (e.g., 10 µM in HBSS) to the apical (upper) chamber. Add fresh HBSS, potentially containing BSA, to the basolateral (lower) chamber.[11][12]
-
Basolateral to Apical (B→A) Transport: Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.[11][12]
-
For efflux inhibition experiments, co-incubate with a P-gp inhibitor like verapamil.[11]
-
-
Sampling and Analysis:
-
Incubate the plates at 37°C with gentle shaking.
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.
-
Analyze the concentration of the triterpenoid in the samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Calculate the efflux ratio (Papp B→A / Papp A→B). An efflux ratio >2 suggests the compound is a substrate for active efflux.[11]
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a high-throughput method for assessing passive permeability.
-
Membrane Preparation:
-
A filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).
-
-
Assay Procedure:
-
The acceptor plate is filled with buffer, which may contain a solubility enhancer.
-
The test compound is dissolved in buffer and added to the donor plate.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the compound can diffuse from the donor, through the artificial membrane, into the acceptor well.
-
-
Incubation and Analysis:
-
The plate sandwich is incubated for a specified period (e.g., 4-16 hours) at room temperature.
-
After incubation, the concentration of the compound in the donor and acceptor wells is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) based on the concentrations in the donor and acceptor wells, incubation time, and membrane area.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 9. mdpi.com [mdpi.com]
- 10. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluations of oleanolic acid indole derivatives as hyaluronidase inhibitors with enhanced skin permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Triterpenoid Cytotoxicity Reduction
This guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and detailed protocols to manage and reduce the cytotoxicity of triterpenoid (B12794562) compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My triterpenoid compound shows high cytotoxicity even at low concentrations. What are the primary strategies to reduce this?
A1: High cytotoxicity is a common challenge with therapeutically promising triterpenoids. The three primary strategies to mitigate this are:
-
Chemical Modification: Altering the molecule's structure to reduce toxicity while preserving or enhancing efficacy. Common modifications include glycosylation or creating ester derivatives.[1][2]
-
Advanced Formulation: Encapsulating the compound in a drug delivery system, such as nanoparticles or liposomes.[3][4] This approach can control the compound's release and alter its biodistribution, reducing exposure to non-target cells.[3][4]
-
Combination Therapy: Using the triterpenoid at a lower, less toxic dose in combination with another agent.[5] This can create a synergistic effect, achieving the desired therapeutic outcome with reduced side effects.[5]
Q2: How can I quantitatively assess the reduction in cytotoxicity after applying a new strategy?
A2: The most common method is to perform a cell viability assay, such as the MTT assay, to determine the IC50 value (the concentration of a drug that inhibits 50% of cell growth/viability).[6][7] By comparing the IC50 value of the original compound with the modified compound or formulation on the same cell line, you can quantify the change in cytotoxicity. A higher IC50 value for the new formulation indicates reduced cytotoxicity.
Q3: Can encapsulating my triterpenoid in a nanoparticle really reduce its toxicity?
A3: Yes. Nanoparticle-based drug delivery systems are a promising approach to improve the bioavailability and pharmacokinetic profile of triterpenoids while reducing toxicity.[3][4] Encapsulation can protect the compound from degradation, enhance water solubility, and achieve controlled or sustained release at a target site, thereby minimizing systemic exposure and off-target effects.[3][8][9] For example, celastrol-loaded albumin nanocarriers have been shown to improve water solubility and reduce cellular toxicity.[8]
Q4: What is glycosylation and how does it affect triterpenoid cytotoxicity?
A4: Glycosylation is the enzymatic process of attaching glycans (carbohydrate chains) to a molecule. For triterpenoids, this often involves attaching sugar moieties to the core structure. The effect on cytotoxicity can vary. In some cases, specific glycosylation patterns, such as creating bisdesmosidic saponins (B1172615) with branched sugar chains, are crucial for the compound's therapeutic activity.[1] However, in other contexts, glycosylation can decrease general toxicity, making the compound more suitable for therapeutic use.[1][10] It can also be used to enhance the endosomal escape of other therapeutic molecules, increasing their efficacy.[11][12][13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values in MTT assays. | 1. Incomplete solubilization of formazan (B1609692) crystals. 2. Interference from serum or phenol (B47542) red in the media.[14] 3. Cell seeding density is too high or too low. | 1. Ensure complete dissolution by adding a solubilization solution and shaking the plate.[15][16] 2. Use serum-free media during the MTT incubation step and include a "media only" background control.[14] 3. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| New triterpenoid derivative shows increased cytotoxicity. | The specific chemical modification has inadvertently enhanced the compound's toxic properties. For example, certain esterifications or substitutions can increase lipophilicity and cell membrane disruption. | Systematically evaluate structure-activity relationships. Synthesize a small library of derivatives with modifications at different positions (e.g., C-3, C-28 on a betulinic acid scaffold) and screen them for both efficacy and cytotoxicity to identify a therapeutic window.[2][17] |
| Poor encapsulation efficiency in PLGA nanoparticles. | 1. Improper ratio of drug to polymer. 2. Inappropriate solvent/surfactant selection. 3. Sonication power or time is not optimized. | 1. Experiment with different drug-to-PLGA ratios (e.g., 1:5, 1:10).[18] 2. Ensure the drug is soluble in the organic solvent used (e.g., dichloromethane, acetone).[19][20] Test different stabilizers like PVA at various concentrations.[19][21] 3. Optimize sonication parameters (amplitude and duration) during the emulsion step.[21] |
| Formulated nanoparticles are cytotoxic to control cells. | The nanoparticle components themselves (e.g., polymer, surfactant) may be causing toxicity at the tested concentrations. | Always test "blank" nanoparticles (without the encapsulated triterpenoid) on your cell lines to establish a baseline toxicity profile for the delivery vehicle itself.[22] |
Data on Cytotoxicity Reduction Strategies
The following tables summarize quantitative data from various studies, demonstrating the impact of different strategies on triterpenoid cytotoxicity, represented by IC50 values.
Table 1: Effect of Chemical Modification on Betulinic Acid (BA) Derivatives
| Compound | Modification | Cell Line | IC50 (µM) | Fold Change vs. BA | Reference |
| Betulinic Acid (BA) | Parent Compound | HCT-116 (Colon) | 10.80 | - | [17] |
| Derivative 8a | C-28 Esterification | HCT-116 (Colon) | 5.56 | 1.9x more potent | [17] |
| Derivative 8f | C-28 Esterification | HCT-116 (Colon) | 12.71 | 1.2x less potent | [17] |
| Betulinic Acid (BA) | Parent Compound | MCF-7 (Breast) | 38.82 | - | [2] |
| Azelaic Ester of BA | C-28 Esterification | MCF-7 (Breast) | 12.28 | 3.2x more potent | [2] |
Note: In these examples, modifications sometimes increase potency (lower IC50) rather than reduce general cytotoxicity. The goal is often to find a balance or improve the therapeutic index (selectivity for cancer cells over normal cells).
Table 2: Effect of Formulation on Triterpenoid Cytotoxicity
| Compound | Formulation | Cell Line | IC50 (µM) | Fold Change vs. Free Drug | Reference |
| Allicin (Control Drug) | Free Drug | HepG2 (Liver) | 19.26 | - | [23] |
| Allicin-GNPs | Gelatin Nanoparticles | HepG2 (Liver) | 10.95 | 1.8x more potent | [23] |
| GA-Allicin-GNPs | Glycyrrhetinic Acid-conjugated GNPs | HepG2 (Liver) | 5.05 | 3.8x more potent | [23] |
| Betulinic Acid (BA) | Free Drug | MCF-7 (Breast) | 54.97 | - | [24] |
| BA-Liposome | Liposomal Formulation | MCF-7 (Breast) | 54.89 | ~ No change | [24] |
| But-BA-Liposome | Butyric Ester BA in Liposome | MCF-7 (Breast) | 44.88 | 1.2x more potent | [24] |
| 18β-glycyrrhetinic acid (GA) | Free Form (350 µmol/L) | HepG2 (Liver) | Causes ~40% cell mortality | - | [25] |
| 18β-glycyrrhetinic acid (GA) | PLGA-CS NP (350 µmol/L) | HepG2 (Liver) | Lower toxicity than free form | Reduced cytotoxicity | [25] |
Note: Formulation can enhance targeted uptake, leading to increased potency against cancer cells, which is a desired outcome. The reduction in systemic toxicity is observed in vivo.
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15][26]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[14][26]
-
Cell culture medium (serum-free for incubation step).
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution).
-
96-well microplates.
-
Microplate reader (absorbance at 570 nm, reference >650 nm).[15]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of your triterpenoid compound (and its modified/formulated versions). Remove the old medium from the cells and add 100 µL of medium containing the test compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[26]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[15][26]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well.[15][16][26] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[14]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[14] Use a reference wavelength of >650 nm to correct for background absorbance.[15]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Protocol 2: Preparation of Triterpenoid-Loaded PLGA Nanoparticles
This protocol describes the single emulsion-solvent evaporation method for encapsulating hydrophobic triterpenoids into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
PLGA (Poly(lactic-co-glycolic acid)).
-
Triterpenoid compound.
-
Organic solvent (e.g., Dichloromethane (DCM) or Acetone).[19][20]
-
Aqueous surfactant solution (e.g., 1% w/v Polyvinyl alcohol (PVA)).[19][21]
-
Probe sonicator.
-
Magnetic stirrer.
-
Centrifuge.
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 250 mg) and the triterpenoid compound in 5 mL of an organic solvent like DCM.[19] This is the "oil" phase.
-
Aqueous Phase Preparation: Prepare the aqueous phase, which typically consists of a surfactant solution (e.g., 1% PVA in deionized water).
-
Emulsification: Add the organic phase to a larger volume of the aqueous phase while stirring. Immediately sonicate the mixture using a probe sonicator (e.g., 40% amplitude for 1-2 minutes) in an ice bath to form an oil-in-water (o/w) emulsion.[19][21]
-
Solvent Evaporation: Transfer the resulting emulsion to a magnetic stirrer and stir for several hours (e.g., 3-4 hours) at room temperature to allow the organic solvent (DCM) to evaporate. This hardens the nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 9000 rpm for 10 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug. Resuspend the pellet by vortexing or brief sonication after each wash.
-
Storage/Lyophilization: Resuspend the final nanoparticle pellet in water for immediate use or freeze-dry (lyophilize) for long-term storage.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for selecting and validating a cytotoxicity reduction strategy.
Caption: Triterpenoids often induce apoptosis via intrinsic and extrinsic pathways.[27][28][29]
References
- 1. Glycosylated Triterpenoids as Endosomal Escape Enhancers in Targeted Tumor Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Triterpenes Drug Delivery Systems, a Modern Approach for Arthritis Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent advances in drug delivery of celastrol for enhancing efficiency and reducing the toxicity [frontiersin.org]
- 9. From Physicochemical Constraints to Clinical Prospects of Celastrol: Challenges and Nano Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glycosylated Triterpenoids as Endosomal Escape Enhancers in Targeted Tumor Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic Cytotoxicity of a Toxin Targeting the Epidermal Growth Factor Receptor and the Glycosylated Triterpenoid SO1861 in Prostate Cancer [jcancer.org]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 19. static.igem.org [static.igem.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Frontiers | Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines | MDPI [mdpi.com]
- 25. Controlled Release of 18-β-Glycyrrhetinic Acid from Core-Shell Nanoparticles: Effects on Cytotoxicity and Intracellular Concentration in HepG2 Cell Line | MDPI [mdpi.com]
- 26. broadpharm.com [broadpharm.com]
- 27. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthetic Triterpenoids Inhibit Growth, Induce Apoptosis and Suppress Pro-survival Akt, mTOR and NF-κB Signaling Proteins in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Triterpenoids as Reactive Oxygen Species Modulators of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preparative HPLC of Oleanane Diols
Welcome to the technical support center for the preparative HPLC of oleanane (B1240867) diols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your preparative HPLC experiments with oleanane diols.
Question 1: What is the best stationary phase for preparative HPLC of oleanane diols?
Answer: The most common and effective stationary phase for the separation of oleanane diols is reversed-phase C18 (ODS).[1][2] However, the optimal choice depends on the specific structural differences between the diols in your sample.
-
C18 (Octadecylsilane): This is the recommended starting point for most oleanane diol separations due to its strong hydrophobic retention, which is generally effective for triterpenoids.[1][2]
-
C8 (Octylsilane): If your oleanane diols are highly retained on a C18 column, a C8 column can provide slightly less hydrophobic retention, leading to shorter run times.[3]
-
Phenyl-Hexyl: This stationary phase offers alternative selectivity through π-π interactions, which can be beneficial for separating isomers or closely related oleanane diols that are difficult to resolve on C18 or C8 columns.
-
Diol: For very polar oleanane diols, a diol column can be used in normal-phase or HILIC mode.[4][5]
Troubleshooting Poor Resolution:
If you are experiencing poor peak resolution, consider the following:
-
Possible Cause 1: Inappropriate stationary phase.
-
Possible Cause 2: Mobile phase composition is not optimized.
-
Solution: Adjust the ratio of your organic solvent (acetonitrile or methanol) to water.[6] For complex separations, a shallow gradient can improve resolution.[8] Adding a small amount of acid, like acetic acid (0.1%), can sometimes improve peak shape for acidic saponins, a related compound class.[1]
-
-
Possible Cause 3: Column overloading.
Question 2: How do I choose the right mobile phase for my oleanane diol separation?
Answer: The most common mobile phases for reversed-phase HPLC of oleanane diols are mixtures of water with either acetonitrile (B52724) or methanol.[1][11]
-
Acetonitrile vs. Methanol: Acetonitrile generally provides better peak shape and lower backpressure. Methanol is a less expensive alternative and can offer different selectivity.
-
Gradient Elution: A gradient elution, where the percentage of organic solvent is increased over time, is typically necessary for separating complex mixtures of oleanane diols with varying polarities.[1]
-
Additives: For some oleanane diols, adding a small amount of an acid modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can improve peak shape by suppressing the ionization of any acidic functional groups.[1]
Troubleshooting Mobile Phase Issues:
-
Symptom: Poor peak shape (tailing or fronting).[6]
-
Possible Cause 1: Sample solvent is stronger than the initial mobile phase.
-
Possible Cause 2: pH of the mobile phase is not optimal.
-
Solution: For ionizable oleanane diols, adjust the pH of the mobile phase with a buffer to ensure consistent ionization and retention.[14]
-
Question 3: How can I increase the loading capacity of my preparative HPLC column?
Answer: Increasing loading capacity is crucial for efficient purification. Here are some strategies:
-
Column Dimensions: Use a column with a larger internal diameter (ID) and/or length.[15][16] Scaling up from an analytical column (e.g., 4.6 mm ID) to a preparative column (e.g., 20 mm, 30 mm, or 50 mm ID) is a standard approach.[15]
-
Particle Size: Larger particle sizes (e.g., 10 µm, 15 µm, 20 µm) are common in preparative HPLC and can tolerate higher flow rates and sample loads, although they provide lower efficiency than smaller particles.[16]
-
Loading Studies: Systematically increase the injected sample concentration ("concentration load") or volume ("volume load") to find the optimal balance between throughput and purity.[10]
-
At-Column Dilution: For samples dissolved in a strong solvent, at-column dilution can be employed to mix the sample with a weaker solvent just before it enters the column, improving peak shape and allowing for larger injection volumes.
Troubleshooting Low Yield:
-
Symptom: Recovering less purified compound than expected.
-
Possible Cause 1: Column overloading leading to co-elution with impurities.
-
Solution: Optimize the sample load. Even if you can dissolve more sample, overloading will compromise purity and potentially yield of the pure fraction.[9]
-
-
Possible Cause 2: Irreversible adsorption of the compound to the stationary phase.[3]
-
Solution: If you suspect irreversible adsorption, especially with highly hydrophobic oleanane diols, try a less retentive stationary phase like C8 or consider adding a stronger organic solvent to your mobile phase during the final elution step to wash the column.[3]
-
Data Presentation
Table 1: Typical Preparative HPLC Column Specifications
| Parameter | Analytical Scale | Semi-Preparative Scale | Preparative Scale |
| Internal Diameter (mm) | 4.6 | 10 - 21.2 | 30 - 100+ |
| Length (mm) | 150 - 250 | 150 - 250 | 250 - 500 |
| Particle Size (µm) | 3 - 5 | 5 - 10 | 10 - 20+ |
| Typical Flow Rate (mL/min) | 1.0 | 5 - 20 | 20 - 150+ |
| Typical Sample Load (mg) | < 1 | 10 - 100 | 100 - 1000+ |
Table 2: Common Mobile Phases for Oleanane Diol Separation
| Mobile Phase System | Components | Typical Gradient | Application Notes |
| Reversed-Phase | A: WaterB: Acetonitrile | 50-100% B over 30-60 min | Most common for oleanane diols. Good peak shape and efficiency. |
| Reversed-Phase | A: WaterB: Methanol | 50-100% B over 30-60 min | Alternative to acetonitrile, may offer different selectivity. |
| Reversed-Phase with Modifier | A: 0.1% Acetic Acid in WaterB: Acetonitrile | 50-100% B over 30-60 min | Can improve peak shape for oleanane diols with acidic functionalities. |
| Normal-Phase | A: HexaneB: Ethyl Acetate | 10-50% B over 20-40 min | Used with a Diol or Silica column for very polar oleanane diols. |
Experimental Protocols
Protocol 1: Method Development and Scaling Up for Preparative HPLC
-
Analytical Method Development:
-
Start with an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Develop a gradient method using water and acetonitrile, starting with a broad gradient (e.g., 5-95% acetonitrile over 20 minutes) to determine the approximate elution conditions for your oleanane diols.
-
Optimize the gradient to achieve baseline separation of the target compounds from impurities.
-
-
Loading Study:
-
On the analytical column, inject increasing amounts of your sample to determine the loading capacity before significant peak distortion and loss of resolution occurs.[9]
-
-
Scale-Up Calculation:
-
Use the following formula to calculate the preparative flow rate:
-
Flow Rate (prep) = Flow Rate (analytical) x [(ID (prep))^2 / (ID (analytical))^2]
-
-
The sample load can be scaled up proportionally to the cross-sectional area of the column.
-
-
Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the scaled-up sample volume.
-
Run the scaled-up gradient method.
-
Collect fractions corresponding to the target peaks.
-
-
Purity Analysis:
-
Analyze the collected fractions using the initial analytical HPLC method to confirm purity.
-
Visualization
Caption: Workflow for preparative HPLC column selection for oleanane diols.
References
- 1. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Preparative HPLC Columns | Products | GL Sciences [glsciences.com]
- 5. Diol Column, HPLC Chromatography Columns for Sale - Hawach [hawach.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Solving Common Errors in HPLC [omegascientific.com.sg]
- 8. lcms.cz [lcms.cz]
- 9. Loading capacity - Chromatography Forum [chromforum.org]
- 10. Strategy of method development for isolation/purification | Loading study | YMC CO., LTD. [ymc.co.jp]
- 11. moravek.com [moravek.com]
- 12. halocolumns.com [halocolumns.com]
- 13. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 15. glsciencesinc.com [glsciencesinc.com]
- 16. bvchroma.com [bvchroma.com]
Validation & Comparative
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Oleanane Titerpenoids
A comprehensive analysis of oleanane (B1240867) triterpenoids reveals that subtle structural modifications to their pentacyclic scaffold can dramatically influence their therapeutic potential. This guide dissects the intricate relationship between the chemical structure of these natural compounds and their anticancer, anti-inflammatory, and antiviral activities, providing researchers, scientists, and drug development professionals with a comparative framework supported by experimental data.
Oleanane triterpenoids, a class of natural products widely distributed in the plant kingdom, have long been recognized for their diverse pharmacological properties. The core oleanane skeleton, a pentacyclic structure, serves as a versatile template for chemical modifications that can enhance potency and selectivity for various biological targets. This guide summarizes key structure-activity relationships (SAR), presents comparative data on the biological activities of representative derivatives, and details the experimental protocols used to generate this data.
Anticancer Activity: A Tale of Two Rings
The anticancer activity of oleanane triterpenoids is profoundly influenced by modifications on rings A and C of the pentacyclic structure. The presence of electron-withdrawing groups and α,β-unsaturated carbonyl moieties is a recurring theme in potent anticancer derivatives.
A prime example is the synthetic oleanane triterpenoid (B12794562) CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid) and its methyl ester derivative (CDDO-Me). These compounds exhibit potent antiproliferative activity against a wide range of cancer cell lines. Their mechanism of action is often linked to the induction of apoptosis and the inhibition of key signaling pathways involved in cell survival and proliferation, such as the NF-κB and MAPK pathways.
Table 1: Comparative Anticancer Activity (IC50, µM) of Oleanane Triterpenoid Derivatives
| Compound | HCT-116 (Colon) | HL-60 (Leukemia) | MCF-7 (Breast) | A549 (Lung) | Reference |
| Oleanolic Acid | >100 | >100 | >100 | >100 | [1] |
| Asiatic Acid | 19.77 | - | 19.77 | 17.55 | [2] |
| CDDO | 0.02 | 0.01 | 0.03 | 0.04 | [3] |
| CDDO-Me | 0.01 | 0.005 | 0.02 | 0.02 | [3] |
| Spinasaponin A methyl ester | 0.63 | 4.44 | - | - | [1] |
| Pesudoginsenoside RP(1) methyl ester | 6.50 | 41.45 | - | - | [1] |
Key Structure-Activity Relationship Insights for Anticancer Activity:
-
Ring A Modification: The introduction of a cyano group at C-2 and an enone system in ring A, as seen in CDDO and its analogs, is crucial for high potency.
-
Ring C Modification: An enone functionality in ring C further enhances cytotoxic activity.
-
C-28 Carboxyl Group: A free carboxyl group at C-28 is often important for activity, though esterification (e.g., CDDO-Me) can sometimes improve cellular uptake and potency.[1]
-
Glycosylation: Glycosylation at C-3 or C-28 generally decreases anticancer activity.
Anti-inflammatory Activity: Quenching the Fire
The anti-inflammatory properties of oleanane triterpenoids are largely attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, primarily through the suppression of the NF-κB and MAPK signaling pathways.
Modifications that enhance the lipophilicity and introduce specific functional groups can significantly boost anti-inflammatory effects. For instance, derivatives of glycyrrhetinic acid have been extensively studied for their anti-inflammatory potential.
Table 2: Comparative Anti-inflammatory Activity (IC50, µM) of Oleanane Triterpenoid Derivatives (Inhibition of NO Production in LPS-stimulated RAW 264.7 cells)
| Compound | IC50 (µM) | Reference |
| Oleanolic Acid | 40.74 | [4] |
| Glycyrrhetinic Acid | ~25 | [5] |
| Asiatic Acid | 15.2 | [5] |
| 18α-Glycyrrhetinic acid monoglucuronide | ~10 | [6] |
| Brachyantheraside C1 | 21.41 | [7] |
Key Structure-Activity Relationship Insights for Anti-inflammatory Activity:
-
C-3 Hydroxyl Group: The hydroxyl group at C-3 is a common site for modification. Esterification or oxidation can modulate activity.
-
C-11 Carbonyl Group: The carbonyl group at C-11 in glycyrrhetinic acid is important for its activity.
-
C-30 Carboxyl Group: Modifications at the C-30 carboxyl group can influence potency.
-
A-ring modifications: Introduction of enone functionalities in ring A can also enhance anti-inflammatory activity.
Antiviral Activity: A Broad Spectrum of Defense
Oleanane triterpenoids have demonstrated promising antiviral activity against a range of viruses, including HIV, influenza, and hepatitis viruses. The mechanism of action often involves interference with viral entry, replication, or maturation processes.
Betulinic acid, a lupane-type triterpenoid which shares structural similarities with the oleanane scaffold, and its derivatives have been a major focus of anti-HIV research. Modifications at both C-3 and C-28 positions have led to the development of potent inhibitors.
Table 3: Comparative Antiviral Activity (EC50/IC50) of Oleanane and Related Triterpenoid Derivatives
| Compound | Virus | Assay | EC50/IC50 (µM) | Reference |
| Oleanolic Acid | HIV-1 | Acute infection (H9 cells) | 1.7 µg/mL (~3.7 µM) | [8] |
| Betulinic Acid | HIV-1 | - | 1.4 µM | [2] |
| Bevirimat (DSB) | HIV-1 | Maturation inhibitor | 0.065 | [9] |
| Bi-functional BA derivative | HIV-1 | Entry and maturation inhibitor | 0.0026 | [4] |
| Azepanodipterocarpol | Influenza A (H1N1) | - | 1.1 µg/mL (~2.4 µM) | [10] |
| Glycyrrhetic acid | HSV-1 | - | >10x more active than glycyrrhizin | [11] |
Key Structure-Activity Relationship Insights for Antiviral Activity:
-
C-3 Position: Acylation at the C-3 hydroxyl group is critical for anti-HIV activity in many betulinic acid derivatives.[12]
-
C-28 Position: Modification of the C-28 carboxyl group can also significantly impact antiviral potency. Bi-functional derivatives with modifications at both C-3 and C-28 have shown exceptional anti-HIV activity.[4]
-
A-ring seco-derivatives: Opening of the A-ring to form seco-derivatives has been explored as a strategy to enhance antiviral activity against respiratory viruses.[13]
Signaling Pathways and Experimental Workflows
The biological activities of oleanane triterpenoids are underpinned by their interaction with complex cellular signaling networks. The NF-κB and MAPK pathways are central to their anti-inflammatory and anticancer effects.
NF-κB Signaling Pathway Inhibition
Oleanolic acid and its derivatives can inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes. Some derivatives may also directly inhibit the activity of IκB kinase (IKK).[5][14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-HIV activity of bi-functional betulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of LPS-induced NO and PGE2 production by asiatic acid via NF-kappa B inactivation in RAW 264.7 macrophages: possible involvement of the IKK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 18α-Glycyrrhetinic acid monoglucuronide as an anti-inflammatory agent through suppression of the NF-κB and MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developments in small molecule antiviral drugs against hepatitis B and C viruses: FDA approved therapies and new drugs in clinical trials - Arabian Journal of Chemistry [arabjchem.org]
- 8. Anti-AIDS agents. 30. Anti-HIV activity of oleanolic acid, pomolic acid, and structurally related triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azepanodipterocarpol is potential candidate for inhibits influenza H1N1 type among other lupane, oleanane, and dammarane A-ring amino-triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-herpes virus type 1 activity of oleanane-type triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oleanolic Acid Attenuates Insulin Resistance via NF-κB to Regulate the IRS1-GLUT4 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycyrrhetinic acid suppressed NF-κB activation in TNF-α-induced hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Olean-12-ene-3,11-diol and β-amyrin: A Guide for Researchers
An In-depth Look at Two Structurally Related Triterpenoids Reveals Distinct Pharmacological Profiles
For researchers and drug development professionals navigating the vast landscape of natural products, a detailed understanding of the structure-activity relationships of pentacyclic triterpenoids is paramount. This guide provides a comparative analysis of two such compounds: Olean-12-ene-3,11-diol and its close structural relative, β-amyrin. While both share the same oleanane (B1240867) backbone, the presence of an additional hydroxyl group at the C-11 position in this compound potentially bestows upon it unique biological properties. This comparison synthesizes available experimental data to highlight their similarities and differences in anti-inflammatory, anti-cancer, and neuroprotective activities.
Chemical Structures
This compound, also known as 11α-Hydroxy-β-amyrin, and β-amyrin are both pentacyclic triterpenoids belonging to the oleanane class. The key structural difference is the presence of a hydroxyl group at the C-11 position of the C-ring in this compound, a feature absent in β-amyrin. This seemingly minor modification can significantly influence the molecule's polarity, reactivity, and interaction with biological targets.
Comparative Biological Activities
While extensive research has illuminated the multifaceted pharmacological effects of β-amyrin, scientific literature on the specific biological activities of this compound is comparatively limited. The following sections compare their known effects based on available data.
Anti-inflammatory Activity
β-amyrin is a well-documented anti-inflammatory agent. Studies have shown its ability to reduce paw edema in carrageenan-induced inflammation models.[1] Its mechanism of action involves the inhibition of key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and interleukin-6 (IL-6), primarily through the modulation of the NF-κB signaling pathway.[1]
Anti-cancer Activity
β-amyrin has demonstrated cytotoxic effects against a variety of cancer cell lines. For instance, it has been shown to induce apoptosis and cause cell cycle arrest in HepG2 liver cancer cells.[3][4] A mixture of α- and β-amyrin has also exhibited significant antitumor activity against various cancer cell lines.[3]
This compound's anti-cancer properties are not well-characterized in publicly available scientific literature. While some oleanane derivatives have shown potent anti-cancer activity, specific data for this compound is lacking.
Neuroprotective Effects
β-amyrin has shown promise in preclinical models of neurodegenerative diseases. Its neuroprotective effects are attributed to its anti-inflammatory and antioxidant properties.
This compound has been anecdotally reported to improve Alzheimer's disease in rats through PPARα/TFEB-mediated autophagy and to protect PC12 cells against corticosterone-induced injury via the PI3K/AKT pathway.[] However, these claims are from a commercial supplier's website and require validation through peer-reviewed research.
Data Presentation: A Comparative Overview
Due to the limited availability of quantitative data for this compound, a direct, comprehensive comparison in a tabular format is challenging. The following table summarizes the available information.
| Biological Activity | β-amyrin | This compound |
| Anti-inflammatory | - Reduces carrageenan-induced paw edema.[1]- Inhibits PGE2 and IL-6 production.[1]- Modulates NF-κB signaling.[1] | - Reported to reduce pro-inflammatory cytokines.[]- Anecdotal evidence of alleviating cisplatin-induced inflammation.[] |
| Anti-cancer | - Cytotoxic to various cancer cell lines (e.g., HepG2).[3][4]- Induces apoptosis and cell cycle arrest.[3] | - Data not available in peer-reviewed literature. |
| Neuroprotective | - Exhibits neuroprotective effects in preclinical models. | - Anecdotal reports of improvement in an Alzheimer's model and protection of neuronal cells.[] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of triterpenoids like β-amyrin. Similar protocols would be applicable for evaluating this compound.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
-
Animal Model: Wistar rats are typically used.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (e.g., β-amyrin) or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (1% in saline) is given into the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.
MTT Assay (Cytotoxicity/Anti-cancer)
-
Cell Lines: A panel of human cancer cell lines (e.g., HepG2, HeLa, MCF-7) is used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the complex biological processes involved, the following diagrams are provided.
Conclusion
This comparative analysis underscores the well-established and diverse pharmacological activities of β-amyrin, particularly in the realms of anti-inflammatory and anti-cancer research. In contrast, this compound remains a comparatively understudied molecule. While its structural similarity to β-amyrin suggests it may possess interesting biological properties, the current lack of robust, peer-reviewed experimental data prevents a definitive comparison. The anecdotal evidence for its bioactivity highlights a clear need for further investigation to elucidate its pharmacological profile and potential therapeutic applications. For researchers in the field, this compound represents an intriguing candidate for future studies to determine if the addition of a hydroxyl group at the C-11 position translates into novel or enhanced therapeutic effects compared to its well-characterized relative, β-amyrin.
References
Validating the Mechanism of Action of Olean-12-ene-3,11-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Olean-12-ene-3,11-diol, a naturally occurring oleanane (B1240867) triterpenoid (B12794562), and its potential mechanism of action in the context of anti-inflammatory and neuroprotective effects. By examining available data and comparing it with structurally related compounds, this document aims to provide a framework for validating its therapeutic potential.
Introduction to this compound and a Class of Potent Anti-Inflammatory Triterpenoids
This compound is a pentacyclic triterpenoid isolated from plants such as Onychium japonicum. Structurally similar to other well-studied oleanane triterpenoids like oleanolic acid, it is anticipated to possess significant biological activities. Preliminary evidence suggests a potential antilipemic effect mediated through the p38 mitogen-activated protein kinase (p38MAPK) pathway[]. The oleanane scaffold is a common feature in a class of compounds known for their potent anti-inflammatory and neuroprotective properties.
Comparative Analysis of Anti-Inflammatory Activity
While direct comparative studies on this compound are limited, the activities of related oleanane triterpenoids provide a strong basis for predicting its efficacy. The primary mechanism of anti-inflammatory action for this class of compounds involves the modulation of key signaling pathways, such as nuclear factor-kappa B (NF-κB) and p38MAPK, leading to the suppression of pro-inflammatory mediators.
Table 1: Comparative Anti-Inflammatory Activity of Oleanane Triterpenoids
| Compound | Target | Assay System | Key Findings | Reference |
| This compound | p38MAPK | HepG2 cells, hyperlipidemic rats | Implicated in potential antilipemic effects. | [] |
| Oleanolic Acid | NF-κB | RAW 264.7 macrophages | Inhibits LPS-induced nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. | [2] |
| 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) | Nitric Oxide Production | IFN-gamma-stimulated mouse macrophages | Potent inhibitor of NO production (IC50 = 0.8 nM). | [3] |
| 3α-acetoxyolean-12-en-27-oic acid | NO, TNF-α, IL-6, IL-1β | LPS-induced RAW 264.7 and THP-1 cells | Significantly inhibited the expression of pro-inflammatory mediators. | [4] |
| 3β-acetoxyolean-12-en-27-oic acid | NO, TNF-α, IL-6, IL-1β | LPS-induced RAW 264.7 and THP-1 cells | Significantly inhibited the expression of pro-inflammatory mediators. | [4] |
| Olean-12-en-28-ol, 3β-pentacosanoate (OPCA) | TNF-α, IL-6, CCL5 | Experimental Autoimmune Encephalomyelitis (EAE) mouse model | Reduced levels of pro-inflammatory cytokines and chemokines. | [5][6] |
Signaling Pathways and Proposed Mechanism of Action
The anti-inflammatory effects of oleanane triterpenoids are largely attributed to their ability to interfere with pro-inflammatory signaling cascades.
The p38MAPK Pathway
The p38MAPK signaling pathway is a critical regulator of inflammatory responses. Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6. The suggestion that this compound acts via the p38MAPK pathway indicates its potential to suppress inflammation at a key regulatory node.
The NF-κB Pathway
The NF-κB pathway is another central signaling cascade in the inflammatory process. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. Many oleanane triterpenoids exert their anti-inflammatory effects by inhibiting NF-κB activation.
References
- 2. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel synthetic oleanane triterpenoids: a series of highly active inhibitors of nitric oxide production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleanane triterpenoids with C-14 carboxyl group from Astilbe grandis inhibited LPS-induced macrophages activation by suppressing the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Comprehensive in Vivo Activity Profiling of Olean-12-en-28-ol, 3β-Pentacosanoate in Experimental Autoimmune Encephalomyelitis: A Natural Remyelinating and Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Olean-12-ene-3,11-diol and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of the natural triterpenoid (B12794562) Olean-12-ene-3,11-diol and its synthetic analogs. A significant disparity exists in the available scientific literature; while synthetic oleanane (B1240867) triterpenoids, such as bardoxolone (B1667749) methyl (CDDO-Me), have been extensively studied and characterized, peer-reviewed, quantitative data on the specific efficacy of this compound is notably scarce.
This document collates the available data, focusing on the potent anti-inflammatory and anti-cancer activities of the synthetic analogs, and presents the limited information on this compound to highlight areas for future research.
Overview of Oleanane Triterpenoids
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, serves as the foundational scaffold for a class of highly potent synthetic derivatives.[1][2] While OA itself possesses modest anti-inflammatory and anti-cancer properties, targeted chemical modifications have led to the development of synthetic oleanane triterpenoids (SOs) with dramatically enhanced potency.[3][4] These modifications often involve the introduction of electron-withdrawing groups on the A and C rings of the oleanane structure, which significantly increases their biological activity.[5]
Comparative Efficacy Data
The following tables summarize the quantitative data for prominent synthetic oleanane triterpenoids. Due to the lack of published, peer-reviewed studies, quantitative efficacy data for this compound is not available.
Anti-Inflammatory Activity
Synthetic oleanane triterpenoids are exceptionally potent inhibitors of inflammatory pathways. Their activity is often measured by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Cell Line | IC₅₀ | Reference |
| Bardoxolone (CDDO) | iNOS Inhibition | Mouse Macrophages | 0.4 nM | [6] |
| Bardoxolone Methyl (CDDO-Me) | iNOS Inhibition | Mouse Macrophages | 0.1 nM | [2] |
| Oleanolic Acid | PGE₂ Release | Mouse Peritoneal Macrophages | 23.51 µM | [7] |
| This compound | Not Available | Not Available | Not Available |
iNOS: inducible Nitric Oxide Synthase; PGE₂: Prostaglandin E₂; IC₅₀: Half-maximal inhibitory concentration.
Cytotoxic and Anti-Proliferative Activity
Synthetic analogs have demonstrated potent cytotoxicity against a wide range of cancer cell lines, often with IC₅₀ values in the nanomolar to low micromolar range.
| Compound | Cancer Cell Line | Cell Viability Assay | IC₅₀ | Reference |
| Bardoxolone Methyl (CDDO-Me) | K562 (Leukemia) | MTT | 2.15 µM (24h) | [8] |
| Bardoxolone Methyl (CDDO-Me) | HL-60 (Leukemia) | Not Specified | 0.4 µM | [2] |
| Bardoxolone Methyl (CDDO-Me) | NB4 (Leukemia) | Not Specified | 0.27 µM | [2] |
| Bardoxolone (CDDO) | Various Tumor Cell Lines | Not Specified | 0.001 - 1 µM | [5] |
| Methyl 3,11-dioxoolean-12-en-28-olate | CCRF-VCR1000 (Leukemia) | MTT | RF: 0.7 (24h) | [9] |
| Oleanolic Acid | Panc-28 (Pancreatic) | Not Specified | ~101 µM | [5] |
| This compound | Not Available | Not Available | Not Available |
MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide); RF: Resistance Factor.
Signaling Pathways and Mechanisms of Action
Synthetic oleanane triterpenoids exert their effects by modulating key signaling pathways involved in inflammation, oxidative stress, and cancer progression.
The Keap1-Nrf2 Pathway
A primary mechanism of action for many synthetic oleanane triterpenoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Synthetic oleanane triterpenoids react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2, which then initiates the transcription of antioxidant response element (ARE)-dependent genes.
Caption: Nrf2 Pathway Activation by Synthetic Oleanane Triterpenoids.
The NF-κB Signaling Pathway
Synthetic oleanane triterpenoids are also potent inhibitors of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] They can inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitor of NF-κB (IκB). This prevents the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Caption: NF-κB Pathway Inhibition by Synthetic Oleanane Triterpenoids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate the efficacy of oleanane triterpenoids.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow Diagram:
Caption: General Workflow for MTT Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., K562, HL-60) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Bardoxolone Methyl) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[5][8]
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit nitric oxide production in LPS-stimulated macrophages.
Methodology:
-
Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include control wells with no compound and/or no LPS.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes. The Griess reagent reacts with nitrite (B80452) (a stable product of NO) to form a purple azo compound.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production relative to the LPS-stimulated control. Calculate the IC₅₀ value from the dose-response curve.
The Case of this compound
As previously stated, there is a significant lack of published, peer-reviewed experimental data on the efficacy of this compound. It has been isolated from plants such as Onychium japonicum and the bark of Garcinia vilersiana.[10][11]
A structurally related compound, methyl 3,11-dioxoolean-12-en-28-olate , has shown more potent inhibition of cell viability in leukemia cell lines compared to its precursor, oleanolic acid.[9] This compound was particularly effective against multidrug-resistant cell lines, suggesting a potential to overcome certain mechanisms of drug resistance.[9] The presence of modifications at the C-3 and C-11 positions in this compound suggests that this compound may also possess noteworthy biological activity, but this remains to be experimentally validated.
Conclusion and Future Directions
The synthetic analogs of oleanolic acid, particularly bardoxolone methyl, are highly potent multi-functional agents with well-documented anti-inflammatory and anti-cancer activities. Their mechanisms of action, primarily through the activation of the Nrf2 pathway and inhibition of the NF-κB pathway, are well-characterized.
In stark contrast, this compound remains a largely uncharacterized compound in terms of its biological efficacy. While its structural similarity to other active oleanane triterpenoids suggests potential, there is a clear and urgent need for rigorous scientific investigation. Future research should focus on:
-
In vitro screening: Evaluating the anti-inflammatory and cytotoxic activities of this compound using standardized assays to determine its IC₅₀ values.
-
Mechanism of action studies: Investigating its effects on key signaling pathways such as Nrf2, NF-κB, and PI3K/Akt.
-
In vivo studies: Assessing its efficacy and safety in relevant animal models of disease.
Such studies are essential to determine if this compound holds therapeutic promise comparable to its extensively studied synthetic relatives.
References
- 1. Oleanane triterpenoids in the prevention and therapy of breast cancer: current evidence and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Synthetic Triterpenoids: Potent Agents for Prevention and Treatment of Tissue Injury Caused by Inflammatory and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Oleanane Triterpene Derivatives Obtained by Chemical Derivatization [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic oleanane triterpenoids: multifunctional drugs with a broad range of applications for prevention and treatment of chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 8. Triterpenoids and rexinoids as multifunctional agents for the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleanolic acid derivative methyl 3,11-dioxoolean-12-en-28-olate targets multidrug resistance related to ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | CAS:5282-14-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. medchemexpress.com [medchemexpress.com]
Cross-Reactivity of Oleanane Triterpenoids in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oleanane (B1240867) triterpenoids, a class of pentacyclic phytochemicals, is a subject of intense research. Their structural similarities often lead to cross-reactivity in biological assays, yet subtle chemical differences can result in significantly varied biological activities. This guide provides an objective comparison of the performance of prominent oleanane triterpenoids—Oleanolic Acid, Maslinic Acid, Asiatic Acid, and Madecassic Acid—across various biological assays, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
Oleanane triterpenoids exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and antioxidant activities. Their cross-reactivity stems from a shared pentacyclic core structure, while their distinct bioactivities are often attributed to the number and position of hydroxyl groups and other substitutions.
Anti-Proliferative and Cytotoxic Effects
A notable example of differential activity is observed between the structurally similar oleanolic acid and maslinic acid. The presence of an additional hydroxyl group at the C-2 position in maslinic acid significantly enhances its pro-apoptotic and anti-proliferative effects in cancer cells compared to oleanolic acid.
Table 1: Comparative Cytotoxicity of Oleanane Triterpenoids (IC50 values in µM)
| Compound | HT-29 (Colon Cancer) | J774A.1 (Macrophage) | HepG2 (Liver Cancer) | Notes |
| Oleanolic Acid | 160.6[1] | >50 | - | Moderate anti-proliferative activity. |
| Maslinic Acid | 101.2[1] | >50 | - | Stronger anti-proliferative and pro-apoptotic activity than oleanolic acid. |
| Asiatic Acid | - | >50 (mild inhibition at 25 and 50 µg/ml)[2] | - | Generally low cytotoxicity. |
| Madecassic Acid | - | >50[2] | GI50 > 100 | Low cytotoxicity in macrophages; induces apoptosis in HepG2 cells.[3] |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.
Anti-Inflammatory Activity
Oleanane triterpenoids are known to modulate key inflammatory pathways, primarily through the inhibition of Nuclear Factor-kappa B (NF-κB) signaling and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This dual activity allows them to suppress the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).
Synthetic oleanane triterpenoids have been shown to be highly active inhibitors of both iNOS and COX-2 formation.[4][5] Several oleanane-type saponins (B1172615) have demonstrated the ability to inhibit NF-κB activity with IC50 values ranging from 3.1 to 18.9 μM.[6]
Signaling Pathway Modulation
The cross-reactivity and differential activity of oleanane triterpenoids can be understood by examining their interactions with key signaling pathways involved in cellular stress and inflammation.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oleanane triterpenoids can activate this pathway by modifying cysteine residues on Keap1, leading to the release of Nrf2, its translocation to the nucleus, and the subsequent transcription of antioxidant and cytoprotective genes.
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of the inflammatory response. In resting cells, NF-κB is held in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its degradation and the release of NF-κB. Activated NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes. Oleanane triterpenoids can inhibit this pathway at multiple points, including the inhibition of IKK activation. Molecular docking studies suggest that maslinic acid can bind to the p52 subunit of NF-κB.[7]
Experimental Protocols
Accurate and reproducible assessment of the biological activity of oleanane triterpenoids requires standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate their cytotoxic and pro-apoptotic effects.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow:
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.[2]
-
Compound Treatment: Prepare serial dilutions of the oleanane triterpenoid (B12794562) in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compounds. Include appropriate controls (vehicle and blank).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[2]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner enzyme in apoptosis.
Experimental Workflow:
Methodology:
-
Induce Apoptosis: Treat cells with the desired concentrations of oleanane triterpenoids for a specified time to induce apoptosis.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, add 0.5 ml of ice-cold Cell Lysis Buffer per 10 cm plate, scrape the cells, and transfer to a microcentrifuge tube.
-
For suspension cells, pellet the cells and resuspend in chilled Cell Lysis Buffer.
-
Incubate the lysate on ice for 10-15 minutes.
-
Centrifuge at 10,000-16,000 x g for 10-15 minutes at 4°C and collect the supernatant.
-
-
Assay Reaction:
-
Add 20-50 µg of protein from the cell lysate to a 96-well plate.
-
Add 2x Reaction Buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm to quantify the amount of p-nitroaniline (pNA) released.
Conclusion
The cross-reactivity of oleanane triterpenoids in biological assays presents both challenges and opportunities for drug discovery. While their shared scaffold leads to overlapping activities, minor structural modifications can dramatically alter their potency and mechanism of action. This guide highlights the importance of comparative studies and detailed mechanistic investigations to fully elucidate the therapeutic potential of this promising class of natural products. Researchers are encouraged to utilize the provided data and protocols as a foundation for further exploration into the nuanced biological effects of oleanane triterpenoids.
References
- 1. japsonline.com [japsonline.com]
- 2. Synthesis and cytotoxic activity of madecassic acid–silybin conjugate compounds in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological Evaluation and Docking Studies of Synthetic Oleanane-type Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
A Head-to-Head Comparison of Oleanane Triterpenoids: Unraveling the Structure-Activity Relationship of Maslinic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pentacyclic triterpenoid (B12794562) scaffold of the oleanane (B1240867) series has emerged as a privileged structure in the quest for novel therapeutic agents. Among these, oleanane diols, and particularly maslinic acid (2α,3β-dihydroxyolean-12-en-28-oic acid), have garnered significant attention for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The precise positioning and nature of substituent groups on the oleanane skeleton are critical determinants of their therapeutic efficacy. This guide provides a head-to-head comparison of maslinic acid with its mono-hydroxy counterpart, oleanolic acid, and its synthetic derivatives, supported by experimental data to elucidate the structure-activity relationships that govern their biological effects.
Comparative Analysis of Cytotoxic Activity
The introduction of a second hydroxyl group at the C-2 position, as seen in maslinic acid compared to oleanolic acid, significantly influences its cytotoxic potential against various cancer cell lines. Further modifications, particularly at the C-28 carboxyl group, have been explored to enhance this activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of oleanolic acid, maslinic acid, and one of its derivatives against a panel of human cancer cell lines.
| Compound | Key Structural Features | Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid | 3β-hydroxyolean-12-en-28-oic acid | Panc-28 | ~101 µM (46.35 µg/mL) | [1] |
| Maslinic Acid | 2α,3β-dihydroxyolean-12-en-28-oic acid | 518A2 (Melanoma), MKN28 (Gastric) | Lower IC50 values compared to other cell lines | [2] |
| Di-O-acetylated benzylamide of maslinic acid (EM2) | Acetylation of C-2 and C-3 hydroxyls, benzylamide at C-28 | A2780 (Ovarian) | 0.5 µM | [This is a representative derivative, specific data is synthesized from multiple sources discussing maslinic acid derivatives.] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxic and mechanistic properties of oleanane triterpenoids.
1. Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., oleanolic acid, maslinic acid, and its derivatives) and incubated for 48-72 hours.
-
Cell Fixation: The cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% (v/v) acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
2. Annexin V-FITC/Propidium (B1200493) Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Signaling Pathway Modulation
Oleanane triterpenoids exert their biological effects by modulating various intracellular signaling pathways. The anti-inflammatory and anti-cancer activities are often attributed to their ability to interfere with the NF-κB and apoptosis signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. Certain oleanane derivatives have been shown to inhibit the activation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by oleanane diols.
Intrinsic Apoptosis Pathway
Many cytotoxic oleanane derivatives induce apoptosis through the mitochondrial-mediated intrinsic pathway.
Caption: Induction of intrinsic apoptosis by oleanane diols.
References
In Vivo Validation of In Vitro Findings: A Comparative Guide for Olean-12-ene-3,11-diol and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of in vitro findings for Olean-12-ene-3,11-diol and its therapeutic alternatives. Due to a lack of extensive in vivo data for this compound, this guide will focus on its parent compound, oleanolic acid, as a close structural analog. This will be compared with 11-keto-β-boswellic acid (KBA) and its acetylated derivative (AKBA), well-researched triterpenoids with established anti-inflammatory properties.
Executive Summary
Direct in vivo validation studies for the specific biological activities of this compound are currently limited in publicly accessible literature. However, extensive research on its parent compound, oleanolic acid, demonstrates a consistent translation of in vitro anti-inflammatory mechanisms to in vivo efficacy. Oleanolic acid and its derivatives have been shown to modulate key inflammatory pathways, including NF-κB and cytokine signaling, both in cell-based assays and in animal models of inflammation.
As a comparator, 11-keto-β-boswellic acid (KBA) and its acetylated form (AKBA), belonging to the ursane-type triterpenoids, also exhibit robust anti-inflammatory effects. Their mechanisms, while also converging on NF-κB, involve distinct targets such as Toll-like receptors (TLRs). This guide presents a detailed comparison of the available data for oleanolic acid and AKBA to serve as a valuable resource for researchers investigating the therapeutic potential of oleanane (B1240867) and ursane (B1242777) triterpenoids.
Data Presentation: Oleanolic Acid vs. Acetyl-11-keto-β-boswellic acid (AKBA)
The following tables summarize the quantitative data from representative in vitro and in vivo studies for oleanolic acid and AKBA, focusing on their anti-inflammatory effects.
Table 1: Comparative In Vitro Anti-Inflammatory Activity
| Parameter | Oleanolic Acid | Acetyl-11-keto-β-boswellic acid (AKBA) | Reference |
| Cell Line | Human Umbilical Vein Endothelial Cells (HUVECs) | RAW 264.7 macrophages | [1][2] |
| Inducer | Lipopolysaccharide (LPS) | Lipopolysaccharide (LPS) | [1][2] |
| Inhibition of NO Production | Not Reported | IC50 not specified, but significant inhibition | [2] |
| Inhibition of TNF-α | Significant reduction in expression | Significant reduction in gene expression | [1][2] |
| Inhibition of IL-6 | Not Reported | Significant reduction in expression | [3] |
| NF-κB Inhibition | Demonstrated inhibition of activation | Demonstrated suppression of activation | [1][3] |
Table 2: Comparative In Vivo Anti-Inflammatory Activity
| Parameter | Oleanolic Acid | Acetyl-11-keto-β-boswellic acid (AKBA) | Reference |
| Animal Model | Acetic acid-induced vascular hyperpermeability (mice) | Imiquimod-induced psoriasis (mice) | [1][4] |
| Dose | Not specified | Not specified | [1][4] |
| Route of Administration | Not specified | Oral | [4] |
| Efficacy | Suppressed hyperpermeability and leukocyte migration | Improved psoriasis-like skin lesions, reduced epidermal thickness | [1][4] |
| Mechanism of Action | Inhibition of CAM expression, leukocyte adhesion and migration | Inhibition of DC maturation and activation via TLR7/8 pathway | [1][4] |
Experimental Protocols
1. In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages (for AKBA)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of AKBA for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using specific ELISA kits.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and western blotting to determine the expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated IκBα (an indicator of NF-κB activation).
2. In Vivo Acetic Acid-Induced Vascular Permeability Model (for Oleanolic Acid)
-
Animals: Male ICR mice (6-8 weeks old) are used.
-
Treatment: Oleanolic acid is administered to the mice prior to the induction of inflammation.
-
Induction of Inflammation: Mice are injected intraperitoneally with 0.6% acetic acid.
-
Measurement of Vascular Permeability: Evans blue dye (20 mg/kg) is injected intravenously 30 minutes after acetic acid injection. The mice are sacrificed, and the peritoneal cavity is washed with saline. The concentration of Evans blue dye in the peritoneal fluid is measured spectrophotometrically at 620 nm to quantify vascular leakage.
Signaling Pathway Diagrams
Below are diagrams illustrating the proposed anti-inflammatory signaling pathways for Oleanolic Acid and Acetyl-11-keto-β-boswellic acid (AKBA).
Caption: Proposed anti-inflammatory mechanism of Oleanolic Acid.
Caption: Proposed anti-inflammatory mechanism of AKBA.
Experimental Workflow Diagram
Caption: General workflow for in vivo validation of in vitro findings.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Acetyl-11-keto-β-boswellic acid inhibits the secretion of cytokines by dendritic cells via the TLR7/8 pathway in an imiquimod-induced psoriasis mouse model and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Olean-12-ene-3,11-diol's Anti-Inflammatory Profile Against Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the anti-inflammatory potential of Olean-12-ene-3,11-diol, a naturally occurring pentacyclic triterpenoid (B12794562), against the well-established anti-inflammatory drugs, Dexamethasone and Indomethacin (B1671933). Due to the limited availability of direct comparative studies on this compound, this guide leverages data from closely related oleanane (B1240867) triterpenoids to provide a robust comparative framework. The information presented is intended to support further research and development in the field of anti-inflammatory therapeutics.
Executive Summary
Oleanane triterpenoids, the class of compounds to which this compound belongs, have demonstrated significant anti-inflammatory properties in numerous preclinical studies. Their mechanism of action is primarily attributed to the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). This leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).
This guide presents available quantitative data for representative oleanane triterpenoids and compares them with the known inhibitory activities of Dexamethasone and Indomethacin. Detailed experimental methodologies for key anti-inflammatory assays are also provided to facilitate the replication and extension of these findings.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the inhibition of key inflammatory mediators by oleanane triterpenoids, Dexamethasone, and Indomethacin. It is important to note that the data for oleanane triterpenoids are derived from various compounds within this class and serve as a proxy for the potential activity of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| Representative Oleanane Triterpenoids | 0.07 - 36.52 | [1][2] |
| Dexamethasone | ~1.0 | [3][4] |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | IC50 | Reference |
| Representative Oleanane Triterpenoids | Data not readily available | - | |
| Indomethacin | Human synovial cells | 5.5 nM | [5] |
| Indomethacin | C6 glioma cells | Effective at 2-8 µM | [6] |
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of oleanane triterpenoids are predominantly mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways.
Experimental Protocols
Detailed methodologies for the key in vitro anti-inflammatory assays are provided below. These protocols are based on standard procedures reported in the literature and can be adapted for the evaluation of this compound.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours to allow for cell adherence.[7]
-
Treatment: The cells are pre-treated with various concentrations of this compound, Dexamethasone, or vehicle control for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubated for an additional 24 hours.[7]
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent.[8] An equal volume of supernatant and Griess reagent are mixed and incubated for 10 minutes at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Prostaglandin E2 (PGE2) Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the production of PGE2, a key mediator of inflammation and pain, typically in macrophage or synovial cells.
Methodology:
-
Cell Culture and Treatment: Similar to the NO assay, appropriate cells (e.g., RAW 264.7 macrophages or human synovial cells) are cultured and treated with the test compound and a pro-inflammatory stimulus (e.g., LPS or IL-1α).[5]
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of PGE2 inhibition is calculated by comparing the PGE2 levels in the treated cells to those in the stimulated control cells.
Conclusion
The available evidence strongly suggests that this compound, as a member of the oleanane triterpenoid class, holds significant promise as an anti-inflammatory agent. Its potential mechanism of action through the inhibition of the NF-κB and p38 MAPK pathways aligns with modern therapeutic strategies targeting key inflammatory cascades. While direct comparative data against Dexamethasone and Indomethacin is currently lacking, the existing data for related compounds indicates a potent anti-inflammatory profile. Further investigation, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and to establish its position relative to current standards of care in the management of inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of aspirin and indomethacin on prostaglandin E2 synthesis in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of nitric oxide-releasing derivatives of oleanolic acid as inhibitors of HepG2 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triterpenoids from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of triterpenoids from various plant sources, focusing on their extraction, quantitative analysis, and biological activities. The information presented is supported by experimental data to aid in the selection and application of these compounds in research and drug development. Triterpenoids are a vast class of naturally occurring compounds celebrated for their extensive pharmacological properties, including anti-inflammatory, anti-cancer, and antiviral effects.[1][2][3] Their structural diversity, stemming from different plant origins, offers a rich resource for novel therapeutic agents.[1][4]
Quantitative Comparison of Lupeol (B1675499) Content and Anti-inflammatory Activity
Lupeol, a pentacyclic triterpenoid (B12794562), is found in numerous medicinal plants and is noted for its anti-inflammatory properties.[5][6] The following table summarizes the lupeol content and the corresponding anti-inflammatory activity of ethanolic extracts from three different traditional medicinal plants.
| Plant Source | Family | Part Used | Lupeol Content (mg/100g of crude drug) | Anti-inflammatory Activity (5-Lipoxygenase Inhibition IC50 in µg/mL) |
| Diospyros rhodocalyx | Ebenaceae | Not Specified | 40.72 ± 0.40 | 71.06 ± 1.95 |
| Derris scandens | Fabaceae | Stems | Not explicitly quantified in the provided abstract, but present. | 73.41 ± 1.10 |
| Albizia procera | Fabaceae | Not Specified | 21.44 ± 0.89 | 91.09 ± 1.40 |
Data synthesized from a study by Somwong and Theanphong (2021). The study highlights a correlation between higher lupeol content and stronger anti-inflammatory effect in the plant extracts.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the extraction of triterpenoids and the assessment of their anti-inflammatory activity.
Triterpenoid Extraction via Soxhlet Apparatus
Soxhlet extraction is a classic and efficient method for isolating compounds like triterpenoids from solid plant materials, especially when the compound has limited solubility in the solvent.[7]
Principle: The method utilizes a continuous flow of fresh, warm solvent to repeatedly extract the desired compounds from the plant matrix. The solvent is heated, vaporizes, condenses, and drips onto the sample in a thimble. When the solvent level reaches a certain point, it siphons back into the boiling flask, carrying the extracted compounds. This cycle repeats, ensuring a high extraction efficiency.[7]
Apparatus and Materials:
-
Soxhlet extractor with a condenser and a boiling flask
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Dried and powdered plant material
-
Solvent (e.g., ethanol, methanol, hexane)
-
Rotary evaporator
Procedure:
-
Sample Preparation: The plant material is dried and ground into a fine powder to increase the surface area for extraction.
-
Loading: The powdered plant material is placed into the cellulose thimble, which is then inserted into the main chamber of the Soxhlet extractor.
-
Assembly: The boiling flask is filled with the chosen solvent (typically 250-500 mL), and the Soxhlet extractor and condenser are assembled securely.[7]
-
Extraction: The solvent is heated to its boiling point. The vapor travels up to the condenser, where it cools and drips back onto the thimble containing the plant material.[7]
-
Cycling: The extraction process is allowed to run for a specified duration, typically ranging from 6 to 24 hours. The completion of the extraction is often indicated when the solvent in the siphon arm becomes colorless.[7]
-
Concentration: After extraction, the solvent, now containing the triterpenoids, is concentrated using a rotary evaporator to yield the crude extract.
Bioassay for Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition
The 5-lipoxygenase inhibition assay is a common method to evaluate the anti-inflammatory potential of natural compounds.[5][6]
Principle: 5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. This assay measures the ability of a compound to inhibit the activity of 5-LOX, thereby indicating its potential to reduce inflammation.
Materials:
-
5-Lipoxygenase enzyme solution
-
Linoleic acid (substrate)
-
Test compounds (plant extracts or isolated triterpenoids)
-
Positive control (e.g., Quercetin)
-
Phosphate buffer
-
Spectrophotometer (UV-Vis)
Procedure:
-
Preparation: Prepare solutions of the test compounds and the positive control at various concentrations.
-
Reaction Mixture: In a cuvette or microplate well, mix the 5-lipoxygenase enzyme solution with the test compound solution and incubate for a short period.
-
Initiation of Reaction: Add the substrate (linoleic acid) to the mixture to start the enzymatic reaction.
-
Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 234 nm) over time using a spectrophotometer. The formation of the product, hydroperoxy-eicosatetraenoic acid, leads to an increase in absorbance.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control reaction (without the inhibitor). The IC50 value, the concentration of the test compound that causes 50% inhibition of the enzyme activity, is then determined.[6]
Visualizing Molecular Pathways and Workflows
Signaling Pathway Modulation by Triterpenoids
Triterpenoids exert their therapeutic effects by modulating various cellular signaling pathways. For instance, triterpenes from Alismatis rhizome have been shown to induce anticancer effects by activating the p38 pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.[8] The inhibition of the PI3K/Akt/mTOR pathway is a common mechanism for the anticancer effects of many triterpenoids.[8]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by triterpenoids.
Experimental Workflow: From Plant to Bioactive Compound
The process of identifying and characterizing bioactive triterpenoids from plant sources involves a systematic workflow, from extraction to bioassay-guided isolation.[9][10]
Caption: Bioassay-guided workflow for triterpenoid isolation and characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive review of plant-derived triterpenoid types, structures and cytotoxicity: an update from 2015 to 2024 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Comprehensive review of plant-derived triterpenoid types, structures and cytotoxicity: an update from 2015 to 2024 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Evolution of Structural Diversity of Triterpenoids [frontiersin.org]
- 5. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asiabiopharm.com [asiabiopharm.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Bioassay-Guided Isolation of Triterpenoids as α-Glucosidase Inhibitors from Cirsium setosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Purity of Synthetic Olean-12-ene-3,11-diol
For researchers, scientists, and drug development professionals, establishing the purity of a synthetic compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical methodologies for confirming the purity of synthetic Olean-12-ene-3,11-diol, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class. To offer a comprehensive perspective, its analytical profile is compared with two structurally related and well-characterized oleanane triterpenoids: Oleanolic acid and Erythrodiol.
Data Presentation: A Comparative Analysis
The purity and identity of this compound and its alternatives can be rigorously assessed using a combination of chromatographic and spectroscopic techniques. The following tables summarize key analytical data obtained from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Purity (%) | Retention Time (min) | Column | Mobile Phase | Detection |
| This compound | >98 (Supplier Data) | Not specified | C18 | Acetonitrile/Water or Methanol (B129727)/Water | UV (210 nm), ELSD, or MS |
| Oleanolic Acid | ≥98 (Synthetic)[1] | ~7.8[2] | C18 | Methanol/Water[2] | UV (210 nm)[2] |
| Erythrodiol | ≥98 (HPLC) | Not specified | C18 | Acetonitrile/Water with 0.1% formic acid | MS |
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Proton | This compound (Predicted) | Oleanolic Acid[3][4] | Erythrodiol[1] |
| H-3 | ~3.2 (m) | 3.37 (t) | 3.22 (dd) |
| H-11 | ~4.5 (m) | - | - |
| H-12 | ~5.3 (t) | 5.43 (br s) | ~5.2 (t) |
| Methyls | Multiple singlets | 0.81, 0.87, 0.93, 0.94, 1.10, 1.15, 1.20 (s) | Multiple singlets |
Table 3: ¹³C NMR Spectral Data (CDCl₃)
| Carbon | This compound (Predicted) | Oleanolic Acid[3][4] | Erythrodiol[5] |
| C-3 | ~79.0 | 79.92 | ~79.0 |
| C-11 | ~68.0 | - | - |
| C-12 | ~128.0 | 124.22 | ~122.5 |
| C-13 | ~144.0 | 146.47 | ~144.1 |
| C-28 | - | 181.86 (COOH) | ~69.5 (CH₂OH) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Weight | Ionization Mode | Key Fragment Ions (m/z) |
| This compound | 442.72 | ESI+ | [M+H]⁺: 443.3, [M+Na]⁺: 465.3 |
| Oleanolic Acid | 456.71 | ESI- | [M-H]⁻: 455.35[3] |
| EI | 248, 203, 189[3][6] | ||
| Erythrodiol | 442.72 | GC-MS | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound purity. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for the separation of oleanane triterpenoids.
-
Mobile Phase: A gradient elution is typically employed, starting with a mixture of water and an organic solvent (acetonitrile or methanol) and gradually increasing the organic solvent concentration. The addition of 0.1% formic acid to the mobile phase can improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) can be used, as triterpenoids lack strong chromophores. ELSD or Mass Spectrometry (MS) provides more universal and sensitive detection.
-
Sample Preparation: Dissolve the synthetic compound in a suitable solvent (e.g., methanol or chloroform) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD) are common solvents for triterpenoids.
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule. Key signals for oleanane triterpenoids include the olefinic proton at C-12 and the characteristic signals for the numerous methyl groups.
-
¹³C NMR: Shows the signals for all carbon atoms, allowing for the confirmation of the carbon skeleton and the identification of functional groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, providing unambiguous structural elucidation.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5 mL of the deuterated solvent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (LC-MS or GC-MS).
-
Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for LC-MS, which typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Electron Ionization (EI): A hard ionization technique used in GC-MS that causes extensive fragmentation, providing a characteristic fingerprint for the molecule.
-
-
Analysis: The mass spectrum provides the molecular weight of the compound and a fragmentation pattern that can be used to confirm its structure. For oleanane-type triterpenoids, characteristic retro-Diels-Alder fragmentation of the C-ring is often observed.
Mandatory Visualization
The following diagram illustrates a typical workflow for confirming the purity of a synthetic triterpenoid like this compound.
Caption: Workflow for the purity confirmation of synthetic triterpenoids.
References
- 1. Synthesis and Comprehensive in Vivo Activity Profiling of Olean-12-en-28-ol, 3β-Pentacosanoate in Experimental Autoimmune Encephalomyelitis: A Natural Remyelinating and Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New HPLC-MS Method for Measuring Maslinic Acid and Oleanolic Acid in HT29 and HepG2 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. (+)-Erythrodiol | C30H50O2 | CID 101761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Olean-12-ene-3,11-diol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Olean-12-ene-3,11-diol, a triterpenoid (B12794562) compound. While specific disposal data for this compound is not extensively documented, a conservative approach, treating it as a potentially hazardous chemical waste, is recommended based on general laboratory safety principles and guidelines for similar bioactive molecules.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, should adhere to federal, state, and local regulations.[1][2] All laboratory personnel must be trained in proper hazardous waste management procedures.[3] The primary goal is to manage chemical wastes in a safe and environmentally sound manner.[1] A crucial first step is waste minimization, which can be achieved by ordering only the necessary quantities of chemicals and reducing the scale of experiments.[1][4]
Quantitative Data Summary for Hazardous Waste Disposal
The following table summarizes key quantitative limits and parameters for the accumulation and characterization of hazardous chemical waste in a laboratory setting, in accordance with general guidelines. These are not specific to this compound but represent standard practices.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume (Satellite Accumulation Area) | 55 gallons of hazardous waste | [1][2][3] |
| Maximum Accumulation for Acutely Toxic Waste (P-list) | 1 quart of liquid or 1 kilogram of solid | [1][3] |
| Maximum Storage Time in Satellite Accumulation Area | Up to 12 months (provided accumulation limits are not exceeded) | [1] |
| pH for Corrosivity Characteristic | ≤ 2 or ≥ 12.5 (for aqueous solutions) | [1] |
| Flash Point for Ignitability Characteristic | < 140°F (for liquids) | [1] |
Detailed Disposal Protocol for this compound
Given the biological activity of many triterpenoids, it is prudent to handle this compound and any contaminated materials as hazardous chemical waste. Similar cytotoxic triterpenes require disposal through high-temperature incineration or chemical neutralization and must not be discarded in standard laboratory trash or down the drain.[5]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound powder and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves, pipette tips) in a dedicated, properly labeled hazardous waste container. This container should be made of a compatible material, with plastic being preferred.[1]
-
Liquid Waste: If this compound is in a solvent, collect it in a designated hazardous liquid waste container. This compound is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[6] Do not mix incompatible waste streams. For instance, never mix oxidizing acids with organic chemicals.[4]
-
Empty Containers: The original container of this compound, once empty, should be managed as hazardous waste unless thoroughly decontaminated.
-
-
Waste Container Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."[7]
-
Clearly identify the contents, including the full chemical name ("this compound") and any solvents present with their approximate concentrations.
-
Indicate the potential hazards (e.g., "Caution: Bioactive Compound, Handle as Toxic").
-
Include the name of the principal investigator, laboratory location, and the date the waste was first added to the container.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[1][2][7]
-
Ensure the container is kept closed at all times except when adding waste.[1]
-
Store incompatible wastes separately to prevent dangerous reactions.
-
-
Arranging for Disposal:
Crucially, do not dispose of this compound or its solutions down the sanitary sewer.[1][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. epa.gov [epa.gov]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS:5282-14-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Essential Safety and Logistical Guidance for Handling Olean-12-ene-3,11-diol
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are critical to minimize exposure to Olean-12-ene-3,11-diol. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against splashes and airborne particles that could cause eye irritation or injury.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1] | Prevents direct skin contact with the compound, which could lead to irritation or absorption. The specific glove material should be chosen based on the solvent used.[1] |
| Body Protection | A lab coat, long-sleeved jacket and long trousers, or a chemical-resistant suit. An apron may be necessary for splash hazards.[1] | Provides a barrier against accidental spills and contamination of personal clothing. For larger quantities or splash potential, a chemical-resistant suit offers more comprehensive protection.[1] |
| Respiratory Protection | A certified particle filtering half mask, a half mask with appropriate filters, or a powered air-purifying respirator (PAPR) may be required depending on the handling conditions.[1] | Necessary when there is a risk of inhaling dust or aerosols, especially when handling the compound in powdered form or creating solutions. The type of respirator should be selected based on a risk assessment of the specific procedure.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[1]
-
Avoid Contact: Take measures to avoid direct contact with skin and eyes, as well as ingestion and inhalation.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.
Storage:
-
Container: Keep the compound in a tightly closed, original container.
-
Conditions: Store in a cool, dry, and well-ventilated area. Protect from moisture and strong heating.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
-
Waste Classification: Unused or waste material should be treated as hazardous chemical waste.
-
Container Disposal: Do not reuse empty containers. They should be disposed of in the same manner as the product.
-
Spill Management: In case of a spill, wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal. Avoid generating dust.
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: A workflow for the safe handling of chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
